Product packaging for Azepan-3-ol(Cat. No.:CAS No. 7659-65-6)

Azepan-3-ol

Cat. No.: B3057093
CAS No.: 7659-65-6
M. Wt: 115.17 g/mol
InChI Key: SWIMYOUDBYVEIN-UHFFFAOYSA-N
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Description

Azepan-3-ol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It features a seven-membered azepane ring substituted with a hydroxyl group at the 3-position, making it a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The compound is offered with a high level of purity and is identified by CAS Number 7659-65-6 . This scaffold is primarily utilized in research and development as a key intermediate for the construction of more complex molecules. Its structure serves as a core precursor in various synthetic pathways. Researchers employ this compound in the exploration of new pharmaceutical compounds and biochemical tools. The compound is related to its salt form, this compound hydrochloride (CAS 1951441-20-5), which may offer different physicochemical properties for specialized research applications . Please note that this product is intended for research and further manufacturing purposes only. It is not meant for diagnostic or therapeutic use, nor for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3057093 Azepan-3-ol CAS No. 7659-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIMYOUDBYVEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611833
Record name Azepan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-65-6
Record name Azepan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azepan-3-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and utility of Azepan-3-ol. We will delve into its core chemical properties, spectroscopic characteristics, synthesis, and its emerging significance as a versatile building block in medicinal chemistry. This document moves beyond a simple data sheet, offering insights into the causality behind its reactivity and its potential in modern therapeutic design.

Introduction: The Azepane Scaffold

The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and over 20 FDA-approved drugs.[1][2] Unlike the more common five- and six-membered piperidine and pyrrolidine rings, the azepane structure offers a greater degree of three-dimensional chemical space due to its conformational flexibility.[2][3] This property can be crucial for optimizing ligand-receptor interactions. This compound, a hydroxylated derivative, is a particularly valuable synthon. The hydroxyl group provides a reactive handle for further functionalization, enabling the construction of diverse molecular libraries for drug discovery campaigns.

Chemical Identity and Structure

This compound is a saturated heterocyclic compound featuring a seven-membered ring containing one nitrogen atom and a hydroxyl group at the 3-position.

  • IUPAC Name: this compound[4]

  • CAS Number: 7659-65-6[4]

  • Molecular Formula: C₆H₁₃NO[4]

  • Canonical SMILES: C1CCNCC(C1)O[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized below. Spectroscopic data is predicted based on characteristic values for similar functional groups, providing a baseline for experimental verification.

Physicochemical Data
PropertyValueSource
Molecular Weight115.17 g/mol [4][5][6]
XLogP30.1[7]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count1[4]
Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several key signals. Protons on the carbon adjacent to the electron-withdrawing hydroxyl group (C3) would be deshielded, appearing in the 3.4-4.5 ppm range.[8][9] The proton on the hydroxyl group itself typically presents as a broad singlet, which can be exchanged with D₂O.[10] The protons on the carbon adjacent to the nitrogen (C7) will also be downfield relative to other methylene protons.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group (C3) is expected to have a chemical shift in the 50-65 ppm range.[9] Carbons adjacent to the nitrogen (C2 and C7) will also be deshielded compared to other sp³ hybridized carbons in the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for the alcohol functional group. A strong, broad band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded alcohol.[8][9] A strong C-O stretching absorption should also be visible around 1000-1200 cm⁻¹.[9]

Synthesis of this compound

A common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding ketone, Azepan-3-one. This transformation can be efficiently achieved using a standard reducing agent like sodium borohydride (NaBH₄). The causality for this choice lies in the selectivity of NaBH₄, which readily reduces ketones without affecting other potentially sensitive functional groups under mild conditions.

Synthesis_Workflow Start Azepan-3-one (Precursor) Solvent Dissolve in Methanol/Ethanol Start->Solvent Cooling Cool to 0°C (Ice Bath) Solvent->Cooling Addition Slowly Add NaBH₄ Cooling->Addition Reaction Stir at Room Temp (e.g., 2-4 hours) Addition->Reaction Quench Quench with Aqueous HCl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purify Purify via Column Chromatography Extraction->Purify Product This compound (Final Product) Purify->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Azepan-3-one

This protocol is a representative, self-validating system. Successful synthesis would be confirmed by spectroscopic analysis (NMR, IR) matching the expected data for this compound and the disappearance of the ketone carbonyl stretch in the IR spectrum of the starting material.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azepan-3-one (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is critical to control the initial exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding dilute aqueous hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes the excess borohydride.

  • Workup: Adjust the pH to be basic with an appropriate base (e.g., NaOH solution). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The azepane scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.[1] The incorporation of this compound and its derivatives into drug candidates leverages the unique conformational properties of the seven-membered ring to enhance binding affinity and selectivity.

  • Central Nervous System (CNS) Disorders: Azepane derivatives are integral to drugs targeting depression and anxiety.[2] The scaffold can effectively mimic the conformations of neurotransmitters, allowing for potent modulation of monoamine transporters.

  • Oncology: Several anticancer agents feature the azepane ring.[2] These compounds often function as kinase inhibitors, where the azepane moiety helps to correctly orient other functional groups within the enzyme's active site.

  • Antimicrobial Agents: The azepane motif is a key component of certain antibiotics. For example, derivatives of the related (S)-azepan-3-amine are crucial intermediates in the synthesis of fluoroquinolone antibiotics like besifloxacin.[11][12] Furthermore, modified azepane triterpenoids have shown promising activity against M. tuberculosis, including isoniazid-resistant strains.[13]

Applications Core This compound Scaffold Prop1 Conformational Flexibility Core->Prop1 Prop2 3D Chemical Space Core->Prop2 Prop3 Reactive -OH Handle Core->Prop3 App1 CNS Disorders (e.g., Antidepressants) Prop1->App1  Enhances  Receptor Binding App2 Oncology (e.g., Kinase Inhibitors) Prop1->App2  Optimizes  Active Site Fit App3 Infectious Diseases (e.g., Antibacterials) Prop1->App3  Novel  Pharmacophore Prop2->App1  Enhances  Receptor Binding Prop2->App2  Optimizes  Active Site Fit Prop2->App3  Novel  Pharmacophore Prop3->App1  Enhances  Receptor Binding Prop3->App2  Optimizes  Active Site Fit Prop3->App3  Novel  Pharmacophore

Caption: Logical relationship between this compound's properties and its applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, general principles for handling heterocyclic amines and alcohols should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14][15]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[16] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[18]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a powerful and versatile building block for modern chemical and pharmaceutical research. Its unique seven-membered heterocyclic structure provides access to a rich three-dimensional chemical space that is often underexplored. The foundational knowledge of its synthesis, properties, and reactivity outlined in this guide empowers researchers to confidently incorporate this valuable scaffold into their drug discovery and development programs, paving the way for the next generation of innovative therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azepane Scaffold in Modern Drug Discovery

The seven-membered saturated nitrogen heterocycle, the azepane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational flexibility allows it to present substituents in a three-dimensional space that is often complementary to the binding sites of biological targets, a feature less accessible to more rigid five- and six-membered rings.[1] When functionalized with stereocenters, such as in (S)-Azepan-3-ol, these molecules become invaluable chiral building blocks for constructing complex and potent therapeutic agents. The controlled, enantioselective synthesis and rigorous characterization of these intermediates are therefore not merely academic exercises; they are critical cornerstones of modern drug development, enabling the creation of safer and more effective medicines. This guide provides a comprehensive overview of field-proven methodologies for the synthesis and analytical validation of (S)-Azepan-3-ol, grounded in fundamental chemical principles and practical, validated protocols.

Part 1: Enantioselective Synthetic Strategies

The primary challenge in synthesizing (S)-Azepan-3-ol lies in controlling the absolute stereochemistry at the C3 position. The choice of strategy is often dictated by scalability, cost, and the desired level of enantiopurity. We will explore two primary, highly effective approaches: Biocatalytic Asymmetric Reduction and Chemical Asymmetric Synthesis via Ring Expansion.

Biocatalytic Asymmetric Reduction of Azepan-3-one

Biocatalysis offers an elegant and highly efficient route to chiral alcohols, leveraging the exquisite stereoselectivity of enzymes.[3][4] This approach is favored in industrial settings for its mild reaction conditions, high enantiomeric excess (e.e.), and reduced environmental footprint. The core of this strategy is the asymmetric reduction of a prochiral ketone, azepan-3-one, using a ketoreductase (KRED) enzyme.

Causality and Scientific Rationale: KREDs, often paired with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/NAD(P)H), deliver a hydride to one specific face of the ketone's carbonyl group. The enzyme's chiral active site precisely orients the substrate, sterically hindering hydride attack from one direction and favoring the other, thus leading to the formation of a single alcohol enantiomer. The selection of an (S)-selective KRED is paramount for this transformation.

Workflow for Biocatalytic Synthesis:

G cluster_0 Preparation cluster_1 Bioreduction cluster_2 Purification & Final Product A N-Protected Azepan-3-one B Enzyme & Cofactor Screening A->B Select (S)-selective KRED C Biocatalytic Reduction (KRED, Cofactor Regen.) B->C D Reaction Quench & Work-up C->D e.g., MTBE Extraction E N-Deprotection D->E e.g., Acidic conditions for Boc F Purification (Crystallization/Chromatography) E->F G (S)-Azepan-3-ol F->G

Caption: Workflow for the biocatalytic synthesis of (S)-Azepan-3-ol.

Experimental Protocol: Biocatalytic Reduction of N-Boc-Azepan-3-one

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 100 mM D-glucose.

  • Reaction Setup: In a temperature-controlled vessel at 30 °C, add N-Boc-azepan-3-one (1 equiv.) to the buffer to a final concentration of 50 g/L.

  • Enzyme Addition: Add an (S)-selective ketoreductase and a glucose dehydrogenase for cofactor regeneration (loading typically determined by supplier screening kits).

  • Reaction Monitoring: Maintain the pH at 7.0 with the addition of 1 M NaOH. Monitor the reaction progress by HPLC or GC by taking aliquots and analyzing for the disappearance of the starting ketone.

  • Work-up: Once the reaction reaches >99% conversion, quench by adding an equal volume of methyl tert-butyl ether (MTBE). Separate the organic layer. Extract the aqueous layer twice more with MTBE. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-azepan-3-ol.

  • Deprotection: Dissolve the crude product in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Concentrate the mixture in vacuo.

  • Final Isolation: Dissolve the residue in water and basify to pH >12 with 5 M NaOH. Extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford (S)-Azepan-3-ol.

ParameterValue/ConditionRationale
SubstrateN-Boc-azepan-3-oneBoc group protects the amine and increases organic solubility.
Enzyme(S)-selective KREDDetermines the stereochemical outcome of the reduction.
Cofactor SystemNADP⁺ / Glucose / GDHProvides the necessary hydride (NADPH) and regenerates it in situ.
Temperature30 °COptimal temperature for enzyme activity and stability.
pH7.0Maintains the physiological pH for optimal enzyme function.
Expected Yield>85% (over two steps)High efficiency is characteristic of biocatalytic processes.[5]
Expected e.e.>99%Enzymes provide exceptionally high enantioselectivity.[4]

Part 2: Comprehensive Analytical Characterization

Rigorous characterization is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized (S)-Azepan-3-ol. A multi-technique approach is mandatory.

Analytical Workflow:

G cluster_0 Structural Confirmation cluster_1 Purity & Stereochemistry A Synthesized (S)-Azepan-3-ol B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry A->C D Chiral HPLC/GC A->D E Optical Rotation A->E F Verified Product B->F D->F

Caption: Integrated analytical workflow for the validation of (S)-Azepan-3-ol.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. Spectra should be acquired in a deuterated solvent such as D₂O or CDCl₃.[6]

  • ¹H NMR: The proton spectrum will confirm the presence of the azepane ring protons and the methine proton adjacent to the hydroxyl group. The chemical shift of H3 (the proton on the carbon bearing the OH group) is expected to be in the range of 3.5-4.0 ppm. The other ring protons will appear as complex multiplets between approximately 1.5 and 3.0 ppm.[7][8]

  • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the azepane ring. The carbon bearing the hydroxyl group (C3) will be the most downfield of the sp³ carbons, typically appearing in the 65-75 ppm range.

Table of Expected NMR Data (in D₂O):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2~2.8 - 3.1 (m, 2H)~50 - 55
C3~3.7 - 4.0 (m, 1H)~68 - 72
C4~1.6 - 1.9 (m, 2H)~30 - 35
C5~1.5 - 1.8 (m, 2H)~25 - 30
C6~1.7 - 2.0 (m, 2H)~28 - 33
C7~2.9 - 3.2 (m, 2H)~45 - 50

Note: Exact shifts and multiplicities are solvent and concentration-dependent.[6]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For (S)-Azepan-3-ol (C₆H₁₃NO), the expected molecular weight is 115.18 g/mol .[9] Using a high-resolution mass spectrometer (HRMS) will provide the exact mass, confirming the elemental composition.

  • Expected Exact Mass [M+H]⁺: 116.1070 (Calculated for C₆H₁₄NO⁺)

Enantiomeric Purity Determination

Establishing the enantiomeric excess is the most critical step in characterizing a chiral molecule. Chiral chromatography is the definitive method.[10]

Chiral High-Performance Liquid Chromatography (HPLC): This technique separates the two enantiomers by passing them through a column containing a chiral stationary phase (CSP).[11][] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

  • Derivatization (Justification): To improve chromatographic performance and interaction with the CSP, the analyte is often derivatized. For (S)-Azepan-3-ol, derivatization with a UV-active agent like 3,5-dinitrobenzoyl chloride is effective. This creates diastereomeric amides that are easily separable and detectable.

  • Column Selection: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, is an excellent starting point for this class of compounds.[13]

  • Method Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is typical for normal-phase chiral separations.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the dinitrobenzoyl derivative).

  • Analysis: Inject a solution of the derivatized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100. A successful synthesis should yield an e.e. >99%.

Optical Rotation: As a chiral molecule, (S)-Azepan-3-ol will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. While not sufficient on its own to determine e.e., it serves as a quick quality control check and should be consistent with literature values for the pure enantiomer. The measurement is performed on a polarimeter at a specified concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).

References

Introduction: The Strategic Importance of the Azepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Azepan-3-ol: A Chiral Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among these, seven-membered heterocyclic rings, particularly the azepane scaffold, have garnered significant attention for their conformational flexibility and ability to present substituents in a distinct three-dimensional space.[1][2][3] This unique characteristic makes them privileged structures in the design of therapeutic agents targeting a wide array of biological targets, including those for central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3]

(R)-Azepan-3-ol, a specific chiral enantiomer, represents a crucial building block in this domain. Its defined stereochemistry at the C3 position is paramount, as biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer. This guide provides an in-depth technical overview of (R)-Azepan-3-ol, from its fundamental properties to its synthesis, characterization, and application, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of (R)-Azepan-3-ol is the foundation for its effective use in synthesis and process development. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1573085-99-0[4][5]
Molecular Formula C₆H₁₃NO[4][5]
Molecular Weight 115.17 g/mol [4][5]
Synonyms (3R)-Azepan-3-ol, (3R)-Hexahydro-1H-azepin-3-ol[4]
Purity Typically ≥98%[5]
Storage Conditions Store at 2-8°C or Room Temperature, Inert Atmosphere[4][6]

Asymmetric Synthesis and Purification

The generation of enantiomerically pure (R)-Azepan-3-ol is a critical challenge that underscores the principles of modern asymmetric synthesis.[7] Direct synthesis from achiral precursors requires a robust method for introducing the chiral center with high fidelity. While multiple strategies exist, a common and effective approach involves the stereoselective ring expansion of a smaller, readily available chiral precursor, such as a derivative of 2-azanorbornane.[8] This method leverages the existing stereochemistry of the starting material to direct the formation of the desired azepane enantiomer.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Stereoselective Ring Expansion cluster_2 Stage 3: Deprotection & Purification Start Chiral 2-Azanorbornane (from Aza-Diels-Alder) Mesylation Activation of Hydroxyl (e.g., Mesylation) Start->Mesylation MsCl, Base RingExpansion Nucleophilic Attack & Rearrangement Mesylation->RingExpansion Controlled Conditions (e.g., Mitsunobu or S_N2 type) Deprotection Removal of N-Protecting Group (if present) RingExpansion->Deprotection Purification Flash Chromatography (Silica, EtOAc/MeOH/NH₃) Deprotection->Purification Final (R)-Azepan-3-ol (>98% ee) Purification->Final

Caption: Workflow for the asymmetric synthesis of (R)-Azepan-3-ol.

Experimental Protocol: Stereoselective Ring Expansion
  • Activation of Precursor: A chiral N-protected 2-azanorbornan-3-yl methanol is dissolved in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0°C. A suitable base (e.g., Triethylamine) is added, followed by the slow addition of methanesulfonyl chloride (MsCl). The reaction is stirred for 1-2 hours, allowing for the complete formation of the mesylate intermediate. Causality: The mesyl group is an excellent leaving group, activating the primary alcohol for the subsequent nucleophilic attack that initiates the ring expansion.

  • Ring Expansion: The reaction mixture containing the activated precursor is subjected to conditions that promote a stereoselective rearrangement. This often involves a base or nucleophile that facilitates an intramolecular S_N2-type reaction, leading to the expansion from a [2.2.1] bicyclic system to a [3.2.1] bicyclic azepane system. The stereocenter of the starting alcohol dictates the stereochemistry of the resulting product.

  • Deprotection: If an N-protecting group (e.g., Boc or Cbz) was used, it is removed under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz) to yield the free secondary amine.

  • Purification: The crude product is purified using flash column chromatography. A polar stationary phase like silica gel is effective. The mobile phase is typically a gradient system of a nonpolar solvent (e.g., Hexane) and a polar solvent mixture (e.g., Ethyl Acetate/Methanol with a small amount of ammonium hydroxide). Causality: The basicity of the azepane nitrogen can cause tailing on silica gel; the addition of a base like NH₄OH to the eluent neutralizes acidic sites on the silica, resulting in sharper peaks and better separation.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate intended for drug development. A multi-technique approach is essential.[9][10]

Analysis TechniqueExpected Results / Key Data Points
¹H NMR - Complex multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the seven CH₂ groups of the azepane ring. - A distinct multiplet for the CH-OH proton (~3.8-4.2 ppm). - Resonances for the N-H and O-H protons, which are typically broad and may exchange with D₂O.
¹³C NMR - Six distinct signals for the carbon atoms of the azepane ring. - A signal for the C-OH carbon atom in the range of ~65-75 ppm.
Mass Spectrometry (MS) - [M+H]⁺: Expected at m/z 116.1070 for the molecular formula C₆H₁₄NO⁺. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Chiral HPLC - Using a suitable chiral stationary phase (e.g., Chiralpak® series), a single major peak should be observed, confirming high enantiomeric excess (ee > 98%).
Infrared (IR) Spectroscopy - Broad O-H stretching band (~3300-3400 cm⁻¹). - N-H stretching band (often overlapping with O-H). - C-H stretching bands (~2850-2950 cm⁻¹).

Application in Drug Discovery

The azepane motif is a cornerstone in the development of a diverse range of pharmaceuticals.[1][2][3] Its conformational properties allow it to act as a versatile scaffold that can be decorated with various functional groups to optimize binding interactions with biological targets. (R)-Azepan-3-ol serves as an ideal starting point for introducing this valuable scaffold into a lead molecule. The hydroxyl group provides a convenient handle for further chemical modification, while the secondary amine allows for coupling to other molecular fragments.

A prime example of the utility of a closely related analog, (R)-Azepan-3-amine, is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic.[11] The chiral azepane moiety is crucial for the drug's potent activity against bacterial DNA gyrase and topoisomerase IV.[11] Similarly, (R)-Azepan-3-ol can be used to synthesize analogs where an ether or ester linkage is desired, or it can be oxidized to the corresponding ketone for further elaboration.

G cluster_0 Chiral Building Block cluster_1 Synthetic Elaboration cluster_2 Final Drug Candidate Azepanol (R)-Azepan-3-ol (Defined Stereocenter) Coupling Coupling to Pharmacophore Core Azepanol->Coupling Amine Acylation, Reductive Amination Modification Functional Group Modification (OH -> OR, etc.) Azepanol->Modification Etherification, Esterification Drug Bioactive Molecule (e.g., Kinase Inhibitor, GPCR Ligand) Coupling->Drug Modification->Drug

Caption: Role of (R)-Azepan-3-ol as a key intermediate in drug synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of (R)-Azepan-3-ol are essential to ensure safety and maintain compound integrity.

  • Hazard Identification : The compound and its hydrochloride salt are associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4][6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][13] Work should be conducted in a well-ventilated fume hood.

  • Handling : Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Take precautionary measures against static discharge and keep away from sources of ignition.[12][13]

  • Storage : Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]

Conclusion

(R)-Azepan-3-ol is more than a simple chemical intermediate; it is a strategically important chiral building block that enables the synthesis of complex and stereochemically defined molecules for drug discovery. Its unique seven-membered ring structure provides access to a region of chemical space that is highly relevant for biological activity. A thorough understanding of its properties, synthesis, and handling is crucial for any research program aiming to leverage the therapeutic potential of the azepane scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-3-ol, a heterocyclic alcohol with a seven-membered azepane ring, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation, and as a potential active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside practical, field-proven methodologies for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound dictate its behavior in various environments. These properties are crucial for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC₆H₁₃NOPubChem[1]
Molecular Weight115.17 g/mol PubChem[1]
pKa (predicted)~10.5 (amine)BenchChem[2]
LogP (predicted)~1.5BenchChem[2]
CAS Number7659-65-6PubChem[1]

The presence of both a hydroxyl group and a secondary amine gives this compound amphiphilic character. The basicity of the azepane nitrogen (predicted pKa ~10.5) suggests that it will be protonated and highly water-soluble at acidic pH.[2] The predicted LogP of ~1.5 indicates a moderate lipophilicity.[2]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from route of administration to bioavailability.

Aqueous Solubility
  • Acidic pH: In acidic conditions (pH < pKa of the amine), this compound will exist predominantly in its protonated, cationic form. This ionic form is expected to be highly soluble in water due to favorable ion-dipole interactions.

  • Neutral and Basic pH: At pH values above the pKa of the amine, the neutral, free base form will predominate. The aqueous solubility is expected to decrease as the pH increases and the molecule becomes less polar.

Solubility in Organic Solvents

This compound is expected to be soluble in a range of polar organic solvents. The following table provides a qualitative prediction of its solubility based on the principle of "like dissolves like."

SolventPredicted SolubilityRationale
MethanolSolublePolar protic solvent, capable of hydrogen bonding.
EthanolSolublePolar protic solvent, capable of hydrogen bonding.
IsopropanolSolublePolar protic solvent.[3]
AcetonitrileSolublePolar aprotic solvent.
DichloromethaneSolubleModerately polar solvent.
Tetrahydrofuran (THF)SolublePolar aprotic solvent.
TolueneSparingly SolubleNonpolar solvent.
HexaneInsolubleNonpolar solvent.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

    • Analyze the diluted sample and a series of calibration standards to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Stability Profile

Assessing the stability of a compound is a critical component of drug development, ensuring that the API remains potent and safe over its shelf life.[4] Forced degradation studies are employed to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6]

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions at different pH values should be evaluated. As a cyclic amine with a secondary alcohol, it is generally expected to be stable against hydrolysis under typical conditions. However, extreme pH and elevated temperatures could potentially lead to degradation.

Oxidative Stability

Secondary amines can be susceptible to oxidation.[5] Exposure of this compound to oxidative conditions (e.g., hydrogen peroxide) could potentially lead to the formation of the corresponding N-oxide or other degradation products. The secondary alcohol is also a potential site for oxidation to the corresponding ketone, Azepan-3-one.[7]

Thermal Stability

The thermal stability of this compound should be assessed to determine its melting point and decomposition temperature. This information is crucial for handling and storage, as well as for formulation processes that may involve heat.

Photostability

The photostability of this compound should be evaluated according to ICH Q1B guidelines. Exposure to UV and visible light can sometimes induce degradation in organic molecules.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized under stress conditions.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) Azepan_3_one Azepan-3-one Oxidation->Azepan_3_one N_oxide This compound N-oxide Oxidation->N_oxide Heat Heat Ring_opening Ring-Opening Products Heat->Ring_opening Azepan_3_ol This compound Azepan_3_ol->Azepan_3_one Oxidation of Alcohol Azepan_3_ol->N_oxide Oxidation of Amine Azepan_3_ol->Ring_opening Thermal Stress ForcedDegradationWorkflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis LC-MS/MS Analysis stress->analysis data Identify Degradation Products & Elucidate Pathways analysis->data method_dev Develop Stability-Indicating Method data->method_dev

References

A Technical Guide to the Spectroscopic Analysis of 3-Hydroxyazepane: A Predictive Approach for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques essential for the structural elucidation and characterization of 3-hydroxyazepane. As a key heterocyclic scaffold in medicinal chemistry, understanding its precise molecular architecture is paramount for its application in drug development. This document moves beyond a standard recitation of methods, offering a rationale-driven approach to experimental design and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct, comprehensive spectral libraries for 3-hydroxyazepane are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. This serves as a powerful toolkit for researchers to confirm the identity, purity, and structure of synthesized 3-hydroxyazepane.

Introduction: The Significance of 3-Hydroxyazepane in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its conformational flexibility allows it to present substituents in a variety of spatial orientations, making it an attractive component for molecules designed to interact with complex biological targets. The introduction of a hydroxyl group at the 3-position, yielding 3-hydroxyazepane, adds a crucial point for hydrogen bonding and potential further functionalization, enhancing its utility as a building block for novel therapeutic agents. Derivatives of azepane have been investigated for a range of activities, underscoring the importance of precise analytical characterization of new analogues like 3-hydroxyazepane.

Given its potential role in the synthesis of new chemical entities, a rigorous and unambiguous spectroscopic characterization is not merely a procedural step but a foundational requirement for advancing any research or development program. This guide provides the strategic insights necessary to achieve this.

The Analytical Workflow: A Multi-faceted Approach to Structural Verification

The confirmation of the structure of 3-hydroxyazepane relies on a synergistic application of multiple spectroscopic techniques. No single method provides all the necessary information. Instead, we construct a "molecular jigsaw puzzle" where each piece of data from NMR, MS, and IR corroborates the others, leading to a single, logical structural assignment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synthesis Synthesis of 3-Hydroxyazepane NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Provides Connectivity MS Mass Spectrometry (EI, ESI) Synthesis->MS Provides Molecular Weight IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR Provides Functional Groups Structure Structural Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound like 3-hydroxyazepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For 3-hydroxyazepane, ¹H and ¹³C NMR will be pivotal, with 2D techniques like COSY and HSQC providing definitive assignments.

Causality in Experimental Choices: Sample Preparation and Solvent Selection

The choice of NMR solvent is critical. 3-Hydroxyazepane's polarity, due to the amine and hydroxyl groups, suggests good solubility in deuterated polar solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d (CDCl₃) might also be used, but peak broadening for the OH and NH protons is more likely.

  • Methanol-d₄ (CD₃OD): This protic solvent will cause the labile OH and NH protons to exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. This can be a useful diagnostic experiment to confirm the presence of these groups. The residual solvent peak appears as a quintet around 3.31 ppm.[1]

  • DMSO-d₆: This aprotic polar solvent will slow down the exchange of the OH and NH protons, allowing them to be observed, often as broad singlets. The residual solvent peak is a quintet at approximately 2.50 ppm.[1]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-hydroxyazepane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable OH and NH protons.[2]

Predicted ¹H NMR Spectral Data

The structure of 3-hydroxyazepane suggests a complex, largely aliphatic spectrum. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale & Notes
H3 (CH-OH)3.5 - 4.0MultipletThis proton is deshielded by the adjacent hydroxyl group. Its multiplicity will be complex due to coupling with protons on C2 and C4.
H2, H7 (CH₂-N)2.5 - 3.0MultipletsThese protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield compared to other methylene groups.[2] They will likely appear as distinct multiplets due to their different chemical environments.
H4, H5, H6 (CH₂)1.4 - 1.9MultipletsThese are standard aliphatic methylene protons. Overlapping multiplets are expected in this region.
NH1.5 - 3.0 (variable)Broad SingletThe chemical shift is highly dependent on concentration, solvent, and temperature. It will disappear upon D₂O exchange.[3]
OH2.0 - 4.0 (variable)Broad SingletSimilar to the NH proton, its position is variable and it will exchange with D₂O.
Predicted ¹³C NMR Spectral Data

¹³C NMR provides a count of the unique carbon environments. For 3-hydroxyazepane, six distinct signals are expected (assuming no coincidental overlap).

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
C3 (CH-OH)65 - 75The carbon atom bonded to the hydroxyl group is significantly deshielded.
C2, C7 (CH₂-N)45 - 55These carbons are deshielded due to their proximity to the nitrogen atom.[2]
C4, C5, C625 - 40These represent typical aliphatic carbons in a cyclic system. Their exact shifts will depend on their position relative to the substituents.

digraph "Structure_NMR" {
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node [shape=none, fontname="Arial", fontsize=10];
edge [color="#5F6368"];

mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=102957&t=l"SCALE="TRUE"/>TD>TR><TR><TD>3-HydroxyazepaneTD>TR>TABLE>>]; }

Caption: The chemical structure of 3-hydroxyazepane.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. The fragmentation pattern also offers clues about the molecule's structure.

Ionization Techniques: A Deliberate Choice
  • Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent, but the resulting fragments are highly informative for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like 3-hydroxyazepane. It typically produces a protonated molecule [M+H]⁺, giving a clear indication of the molecular weight. Fragmentation is minimal unless induced (MS/MS).

Protocol: Mass Spectrometry

  • Sample Preparation: For ESI, prepare a dilute solution (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile. For EI, a direct insertion probe or GC-MS can be used.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum Data

The molecular formula of 3-hydroxyazepane is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .

Ion Predicted m/z Technique Notes
[M+H]⁺116.1ESIThe protonated molecular ion; expected to be the base peak in ESI.
M⁺115.1EIThe molecular ion. As per the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms.[2]
[M-H₂O]⁺97.1EILoss of a water molecule from the molecular ion is a common fragmentation for alcohols.
Alpha-cleavage fragmentsVariousEICleavage of the C-C bonds adjacent to the nitrogen is a characteristic fragmentation pathway for amines, leading to resonance-stabilized cations.[2] This would be a key diagnostic feature.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups in 3-hydroxyazepane: the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is a liquid or oil, it can be analyzed neat as a thin film between salt plates. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Alcohol)3200 - 3600BroadThe broadness is due to hydrogen bonding. This is a highly characteristic peak for alcohols.
N-H Stretch (Sec. Amine)3300 - 3500Medium, sharp (may be obscured by O-H)Secondary amines show one N-H stretching band. It may appear as a shoulder on the broader O-H band.
C-H Stretch (Aliphatic)2850 - 3000Strong, sharpCharacteristic of the sp³ C-H bonds in the azepane ring.
C-O Stretch (Alcohol)1050 - 1150StrongCorresponds to the stretching vibration of the carbon-oxygen single bond.

Conclusion: Synthesizing Data for Unambiguous Characterization

The structural elucidation of 3-hydroxyazepane is achieved by the congruent interpretation of data from NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. Finally, IR spectroscopy provides rapid confirmation of the essential hydroxyl and amine functional groups. By following the rationale-driven protocols and predictive data outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of 3-hydroxyazepane, ensuring a solid analytical foundation for its use in further scientific investigation.

References

Foreword: The Rationale for Interrogating Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of Azepan-3-ol

The azepane ring, a seven-membered saturated N-heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for intricate and favorable interactions with a wide array of biological targets.[1][2] This motif is not merely a synthetic curiosity; it is a cornerstone of numerous FDA-approved therapeutics, including agents for central nervous system (CNS) disorders, cancer, and metabolic diseases.[3][4][5] this compound, with its simple substitution, presents a foundational structure. The hydroxyl group offers a key vector for hydrogen bonding and a potential site for further chemical elaboration, making it an ideal candidate for broad biological screening to uncover novel therapeutic starting points.

This guide eschews a conventional, rigid format. Instead, it presents a logical, tiered screening cascade designed to comprehensively profile the biological activities of this compound. The strategy is built upon a foundation of scientific integrity, where each stage is designed to validate the findings of the last, ensuring a robust and reliable dataset for decision-making in a drug discovery context.

Part 1: Foundational Profile of this compound

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount. This information is critical for designing appropriate assay conditions, interpreting results, and anticipating potential liabilities like poor solubility.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[6]
Molecular Weight 115.17 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 7659-65-6PubChem[6]
SMILES C1CCNCC(C1)OPubChem[6]

Part 2: A Strategic, Tiered Screening Cascade

The core of our approach is a multi-tiered screening workflow. This strategy maximizes efficiency by using broad, cost-effective assays initially to cast a wide net, followed by progressively more specific and resource-intensive assays to validate hits and elucidate their mechanism of action.

Screening_Cascade cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Target-Class Hypothesis Testing cluster_2 Tier 3: Hit Validation & Confirmation cluster_3 Tier 4: Mechanism of Action & Selectivity T1 Phenotypic & Cytotoxicity Screening T2 Target-Based Assays (e.g., Receptors, Transporters, Enzymes) T1->T2 Identify Areas of Biological Activity T3 Orthogonal Assays & Dose-Response Analysis T2->T3 Primary 'Hit' Identification T4 Biophysical Assays & Selectivity Profiling T3->T4 Confirmed 'Hit'

Caption: A logical workflow for small molecule biological screening.

Tier 1: Phenotypic and Cytotoxicity Screening

Causality: The initial goal is to determine if this compound exerts any biological effect in a cellular context, and at what concentration it becomes toxic. A broad panel of cell lines provides the first clues to potential therapeutic areas (e.g., oncology, neurology) and establishes a safe concentration window for subsequent assays.[7] Cellular fitness screens are essential to exclude compounds that exhibit general toxicity rather than a specific bioactivity.[7]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Human cell lines (e.g., HeLa - cervical cancer, SH-SY5Y - neuroblastoma, HEK293 - embryonic kidney).

    • Complete growth medium (specific to each cell line).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well flat-bottom plates.

    • Positive control (e.g., Doxorubicin, 10 µM).

    • Vehicle control (e.g., 0.1% DMSO).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium (e.g., from 100 µM down to 0.1 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log concentration of this compound.

    • Calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Tier 2: Target-Based Screening - A Hypothesis-Driven Approach

Causality: The azepane scaffold is prevalent in CNS-active drugs.[8] Specifically, bicyclic azepanes have shown potent inhibitory activity against monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT).[9][10] Therefore, a logical next step is to directly test this compound against these targets. Additionally, other azepane derivatives are known 11β-HSD1 inhibitors and kinase inhibitors, which could be considered secondary targets.[5][11]

Monoamine_Transporter cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle NT_Cleft NT Vesicle:f0->NT_Cleft Release Transporter Monoamine Transporter (e.g., NET, DAT) Reuptake Site NT_Cleft:f0->Transporter:f1 Reuptake Receptor Postsynaptic Receptor NT_Cleft:f0->Receptor:f0 Binding Compound this compound (Test Compound) Compound:f0->Transporter:f1 Inhibition?

Caption: Inhibition of monoamine reuptake at the synapse.

Experimental Protocol: NET Radioligand Displacement Assay

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter. A reduction in radioactivity indicates that the test compound is binding to the transporter.

  • Materials:

    • Cell membranes prepared from cells overexpressing human NET.

    • Radioligand: [³H]-Nisoxetine (a known NET inhibitor).

    • Non-specific binding control: Desipramine (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • This compound stock solution.

    • Scintillation vials and cocktail.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [³H]-Nisoxetine (at a concentration near its Kd), and assay buffer.

    • Add this compound at various concentrations (for competition curve) or at a single high concentration (e.g., 10 µM for a primary screen).

    • For total binding wells, add vehicle. For non-specific binding wells, add Desipramine.

    • Incubate the plate (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percent inhibition caused by this compound at each concentration relative to the specific binding.

    • Plot percent inhibition vs. log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Tier 3: Hit Validation with Orthogonal Assays

Causality: A primary hit from a single assay is not sufficient proof of activity. Assay artifacts and compound interference are common challenges in small-molecule screening.[7] An orthogonal assay—one that measures the same biological endpoint but uses a different technology or detection method—is crucial for validating the hit.[12] This ensures the observed activity is genuine and not an artifact of the primary assay format.

Experimental Protocol: Transporter Uptake Assay

  • Principle: This is a functional assay that directly measures the ability of the transporter to uptake its substrate. Inhibition of uptake by this compound would confirm the binding activity observed in the displacement assay.

  • Materials:

    • HEK293 cells stably expressing the human NET.

    • [³H]-Norepinephrine (the natural substrate for NET).

    • Uptake buffer.

    • This compound and control inhibitors (e.g., Desipramine).

  • Procedure:

    • Plate the NET-expressing cells in a 96-well plate and grow to confluence.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound or controls for 15-20 minutes.

    • Initiate the uptake by adding [³H]-Norepinephrine to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of norepinephrine uptake at each concentration of this compound.

    • Determine the IC₅₀ value from the dose-response curve. A similar IC₅₀ value to the one obtained in the binding assay strongly validates the hit.

Assay TypePrincipleReadoutPurpose
Radioligand Binding Competitive displacement of a radiolabeled probeIC₅₀Measures direct binding affinity to the target.
Transporter Uptake Functional measurement of substrate transportIC₅₀Measures functional inhibition of the target.
Biophysical (SPR) Change in refractive index upon bindingKᴅConfirms direct binding and provides kinetics (Tier 4).
Tier 4: Elucidating Mechanism and Selectivity

Causality: A confirmed hit must be characterized for its selectivity. A compound that inhibits multiple targets may have a complex pharmacological profile and potential for off-target side effects.[13] Biophysical assays can confirm direct physical interaction between the compound and the target protein, ruling out indirect effects.[14]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip. It provides not only the binding affinity (Kᴅ) but also the association (ka) and dissociation (kd) rate constants.

  • Procedure:

    • Immobilize the purified target protein (e.g., NET) onto an SPR sensor chip.

    • Prepare a series of this compound concentrations in running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface (association phase).

    • Switch back to running buffer to monitor the compound dissociating from the target (dissociation phase).

    • Regenerate the chip surface to remove all bound compound before the next injection.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (Kᴅ = kd/ka).

Selectivity Profiling: To assess selectivity, the confirmed hit should be tested in binding or functional assays against related targets, such as the dopamine transporter (DAT) and serotonin transporter (SERT), as well as a panel of unrelated receptors and enzymes to identify potential off-target activities.

Conclusion and Path Forward

This structured guide outlines a comprehensive and robust strategy for the initial biological characterization of this compound. By progressing through a logical cascade of phenotypic screening, hypothesis-driven target engagement, orthogonal validation, and mechanistic studies, researchers can build a high-confidence dataset. Positive findings from this workflow would provide a strong rationale for initiating a medicinal chemistry program to explore the structure-activity relationship (SAR) of this compound derivatives, ultimately paving the way for the development of novel chemical probes or therapeutic leads.

References

A Technical Guide to the Synthesis of Azepan-3-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring system is a crucial scaffold in medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, the azepan-3-ol core and its derivatives offer a versatile three-dimensional chemical space for drug design, enabling fine-tuning of pharmacological profiles. This guide provides an in-depth technical overview of the primary synthetic strategies for constructing the this compound framework. It details methodologies including intramolecular cyclization of acyclic precursors, ring expansion of smaller heterocyclic systems, and stereoselective reduction of azepan-3-one intermediates. Each section explains the underlying chemical principles, discusses the advantages and limitations of the approach, and provides comparative data to inform strategic synthetic planning. The content is grounded in authoritative literature, featuring detailed experimental protocols and visual diagrams to ensure clarity and reproducibility for professionals in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

Seven-membered nitrogen-containing heterocycles, particularly the saturated azepane core, are of significant interest to synthetic and medicinal chemists.[2][3][4] Their conformational flexibility and three-dimensional character distinguish them from more common five- and six-membered rings like pyrrolidine and piperidine, which are prevalent in medicinal chemistry libraries.[5] This unique structural feature allows for novel interactions with biological targets. The incorporation of a hydroxyl group at the C-3 position introduces a key functional handle for further derivatization and a potential hydrogen bonding moiety, making this compound a valuable building block for exploring new chemical entities with therapeutic potential.

The synthesis of these structures, however, presents a considerable challenge due to the entropic penalty associated with forming a seven-membered ring.[6] State-of-the-art methods often rely on multi-step sequences to create linear precursors for cyclization or on rearrangement strategies.[7] This guide aims to consolidate and critically evaluate the most effective and innovative strategies reported in the literature, providing a practical resource for chemists working to access this important chemical space.

Core Synthetic Strategies for this compound Construction

The synthesis of the this compound core can be broadly categorized into three main approaches:

  • Cyclization of Acyclic Precursors: Building the seven-membered ring from a linear starting material.

  • Ring Expansion Reactions: Enlarging a pre-existing five- or six-membered ring.

  • Functional Group Interconversion: Preparing the target via reduction of an azepan-3-one precursor.

Strategy 1: Cyclization of Acyclic Precursors

The direct formation of the azepane ring from a linear precursor is a fundamental approach. Key methods include intramolecular reductive amination and ring-closing metathesis (RCM).

Intramolecular reductive amination is a robust method for forming cyclic amines.[8] The strategy involves an acyclic precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group) separated by a suitable carbon chain. The initial step is the intramolecular formation of a cyclic iminium ion, which is then reduced in situ to yield the azepane ring.

The primary advantage of this method is its operational simplicity, often allowing for a one-pot procedure.[9] The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.[10]

// Nodes Start [label="Acyclic Amino-Ketone/Aldehyde"]; Iminium [label="Cyclic Iminium\nIon Intermediate"]; Product [label="Azepane Product"]; Reagents [label="Mild Acid (cat.)\n+\nReducing Agent\n(e.g., NaBH(OAc)₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Iminium [label=" Intramolecular\nCondensation"]; Iminium -> Product [label=" Reduction"]; Reagents -> Iminium [style=dashed, arrowhead=none, color="#5F6368"]; Reagents -> Product [style=dashed, color="#5F6368"]; }

Caption: General workflow for Intramolecular Reductive Amination.

The key challenge lies in the synthesis of the requisite linear precursor. The carbon chain must be of the correct length and appropriately functionalized to yield the desired 3-hydroxyazepane upon cyclization and subsequent modifications.

Ring-closing metathesis has become a powerful and widely used tool for the synthesis of unsaturated rings of various sizes, including seven-membered heterocycles.[11] The reaction utilizes a ruthenium-based catalyst (e.g., Grubbs' catalysts) to join two terminal alkene functionalities within the same molecule, forming a cycloalkene and releasing volatile ethylene as the only byproduct.[11][12]

// Nodes A [label="Acyclic Diene Precursor\n(N-protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Unsaturated Azepine\n(e.g., Tetrahydro-1H-azepine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Saturated Azepane", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with Reagents A -> B [label=" Grubbs' Catalyst\n(e.g., 2nd Gen)", color="#34A853", fontcolor="#202124"]; B -> C [label=" Reduction\n(e.g., H₂, Pd/C)", color="#4285F4", fontcolor="#202124"]; C -> D [label=" Hydroxylation/\nFunctionalization", color="#EA4335", fontcolor="#202124"]; }

Caption: Synthetic workflow via Ring-Closing Metathesis (RCM).

The resulting unsaturated azepine derivative can then be readily reduced (e.g., via catalytic hydrogenation) to the saturated azepane core.[12] The hydroxyl group can either be present in the starting diene precursor (protected) or introduced onto the azepane ring later. The main advantages of RCM are its functional group tolerance and the predictable formation of the cyclic product.[13] The primary limitation is the need to synthesize the diene precursor, which can add several steps to the overall sequence.[7]

Strategy 2: Ring Expansion Reactions

Ring expansion strategies provide an alternative route to azepanes by leveraging more readily available five- or six-membered heterocyclic precursors, such as those derived from proline or piperidine.[2][3][4] A notable recent development involves a photochemical dearomative ring expansion of nitroarenes.[5][7] This method uses blue light to convert a nitro group into a singlet nitrene, which mediates the transformation of a six-membered aromatic ring into a seven-membered 3H-azepine system. Subsequent reduction provides the azepane.[5]

Another approach involves the stereoselective rearrangement of bicyclic systems. For instance, chiral 2-azanorbornan-3-yl methanols can undergo a high-yielding, stereoselective ring expansion to form novel bridged azepanes via aziridinium intermediates.[14] These methods can offer excellent control over stereochemistry but may be limited by the availability of the specific starting materials.

Strategy 3: Synthesis via Azepan-3-one Intermediates

Perhaps the most direct route to this compound is through the reduction of the corresponding ketone, azepan-3-one. This approach transfers the synthetic challenge to the construction of the cyclic ketone.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a strong base to form a cyclic β-keto ester.[6][15][16] For the synthesis of an azepan-3-one precursor, an appropriately substituted N-protected amino diester is required. The base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the α-carbon of one ester group, generating an enolate that attacks the carbonyl of the second ester, leading to cyclization.[17][18]

Dieckmann_Condensation

Caption: Pathway to this compound via Dieckmann Condensation.

The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated under acidic conditions to yield the N-protected azepan-3-one. This intermediate is primed for stereoselective reduction.

With the azepan-3-one core in hand, the final step is the reduction of the ketone to the alcohol. This step is critical as it establishes the stereocenter at the C-3 position. Asymmetric synthesis techniques are employed here to produce a single enantiomer of the desired alcohol.[19][20]

Common methods include:

  • Chiral Reducing Agents: Using stoichiometric chiral hydride sources, such as those derived from chiral auxiliaries or catalysts like the CBS (Corey-Bakshi-Shibata) reagent.[21]

  • Catalytic Asymmetric Hydrogenation: Employing chiral transition-metal catalysts (e.g., Ru-, Rh-based) with hydrogen gas to achieve high enantioselectivity.[22]

The choice of method depends on the substrate, desired enantiomeric excess (e.e.), and scalability requirements.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the specific target molecule, required stereochemistry, and available resources. The following table provides a comparative summary of the discussed methodologies.

Synthetic Strategy Key Advantages Key Limitations Stereocontrol Scalability
Intramolecular Reductive Amination Often one-pot; good for rapid library synthesis.[9]Requires synthesis of specific acyclic precursors.Dependent on chiral precursors or catalysts.Moderate to Good
Ring-Closing Metathesis (RCM) High functional group tolerance; predictable cyclization.[11]Requires multi-step synthesis of diene precursors; catalyst cost.[7]Can preserve existing stereocenters; reduction step can be stereoselective.Moderate
Ring Expansion Access to novel, complex scaffolds.[14]Often substrate-specific; starting materials may be complex.[2][3][4]Can be highly stereoselective depending on the mechanism.[14]Variable
Dieckmann Condensation Convergent route to a key intermediate (azepan-3-one).[15]Can have competing side reactions; requires strong base.[6][15]Stereocenter is set in the final reduction step.Good

Detailed Experimental Protocols

This section provides representative, step-by-step protocols for key transformations.

Protocol: Ring-Closing Metathesis for Azepine Synthesis

This protocol is adapted from methodologies focused on the synthesis of azepane scaffolds.[12]

Step 1: Synthesis of the Diene Precursor

  • Materials: N-protected amino alcohol, acryloyl chloride, suitable base (e.g., triethylamine), anhydrous dichloromethane (DCM), second olefinic partner (e.g., allyl bromide).

  • Procedure (General):

    • Protect a suitable amino alcohol (containing one alkene) with a standard protecting group (e.g., Boc, Cbz).

    • Introduce the second terminal alkene via N-alkylation or O-alkylation. For example, deprotonate the N-H of a protected amino-alkene with a base like NaH and react with an allyl halide.

    • Purify the resulting diene precursor by flash column chromatography.

Step 2: Ring-Closing Metathesis

  • Materials: Diene precursor, Grubbs' second-generation catalyst, anhydrous DCM.

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve the diene precursor (1.0 eq) in anhydrous DCM to a concentration of 0.01 M.

    • Add Grubbs' second-generation catalyst (2-5 mol%).

    • Reflux the reaction mixture for 4-12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.[12]

Step 3: Reduction to the Saturated Azepane

  • Materials: Tetrahydroazepine derivative, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas.

  • Procedure:

    • Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH (0.1 M).

    • Carefully add 10 wt% Pd/C to the solution.

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite®, washing thoroughly with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the azepane product.[12]

Protocol: Dieckmann Condensation and Reduction

This protocol outlines the synthesis of an this compound derivative from an amino diester precursor.[6][15][16]

Step 1: Dieckmann Condensation

  • Materials: N-protected amino diester (e.g., Diethyl 4-(benzyloxycarbonylamino)heptanedioate), sodium ethoxide (NaOEt), anhydrous ethanol, anhydrous toluene.

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add the amino diester (1.0 eq) dissolved in anhydrous toluene to the NaOEt solution at room temperature under an inert atmosphere.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench with dilute aqueous acid (e.g., HCl) to pH ~5-6.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude cyclic β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Materials: Crude β-keto ester, aqueous acid (e.g., 6M HCl).

  • Procedure:

    • Add the crude β-keto ester to the aqueous acid solution.

    • Heat the mixture to reflux for 4-8 hours until TLC or LCMS indicates complete conversion.

    • Cool the reaction to room temperature and basify with a strong base (e.g., NaOH) to pH >10.

    • Extract the product with an organic solvent, dry, and concentrate to yield the N-protected azepan-3-one.

Step 3: Stereoselective Reduction

  • Materials: N-protected azepan-3-one, reducing agent (e.g., NaBH₄ for racemic, or a chiral reducing agent for asymmetric), suitable solvent (e.g., MeOH, THF).

  • Procedure:

    • Dissolve the azepan-3-one (1.0 eq) in the chosen solvent and cool to 0 °C.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.1 eq) portion-wise.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours.

    • Quench the reaction carefully with water or saturated NH₄Cl solution.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify by flash column chromatography to yield the this compound.

Conclusion and Future Perspectives

The synthesis of this compound derivatives remains a challenging yet highly rewarding field of study. While classical methods like intramolecular cyclizations and Dieckmann condensations continue to be valuable, modern strategies such as ring-closing metathesis and novel ring expansions are expanding the accessible chemical space.[1][15][23] The choice of synthetic route is a strategic decision based on factors of efficiency, cost, scalability, and, critically, stereochemical control. The development of more efficient catalytic asymmetric methods for constructing the azepane ring or for functionalizing the azepan-3-one precursor will be pivotal for future drug discovery efforts. As the demand for structurally diverse and three-dimensional molecules grows, the this compound scaffold is poised to play an increasingly important role in the development of next-generation therapeutics.

References

The Azepane Ring System: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensional structure provides an excellent platform for developing molecules with complex and specific interactions with biological targets.[2] Unlike its five- and six-membered counterparts, the pyrrolidine and piperidine rings, the azepane moiety offers greater conformational flexibility, allowing for a more precise exploration of the chemical space and the optimization of drug-receptor interactions.[1] This unique characteristic has led to the incorporation of the azepane ring into a wide range of clinically successful drugs and promising therapeutic candidates.[3] This guide provides a comprehensive overview of the pharmacological profile of the azepane ring system, delving into its synthesis, key therapeutic applications, structure-activity relationships, and future prospects.

I. Synthesis of the Azepane Scaffold: Crafting the Core

The construction of the azepane ring is a critical step in the development of azepane-based therapeutics. Various synthetic strategies have been developed, each with its own advantages in terms of efficiency, stereocontrol, and substituent compatibility.

A. Ring Expansion Strategies

A common and effective method for synthesizing azepanes involves the expansion of smaller, more readily available cyclic precursors, such as piperidines.

This protocol describes a palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines, a method that allows for high stereoretention.

Step 1: Preparation of the Starting Material

  • Synthesize the desired N-protected 2-alkenylpiperidine using standard organic chemistry techniques. The choice of protecting group (e.g., Ts, Boc) can influence reaction efficiency.

Step 2: Palladium-Catalyzed Ring Expansion

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-alkenylpiperidine substrate (1.0 equivalent) in an appropriate solvent such as acetonitrile (MeCN), dichloroethane (DCE), or dichloromethane (DCM).

  • Add the palladium catalyst, for instance, [Pd(allyl)Cl]₂ (typically 2.5-5 mol%).

  • Heat the reaction mixture to a temperature between 40 and 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired azepane derivative.

G cluster_workflow Workflow for Stereoselective Piperidine Ring Expansion Start N-Protected 2-Alkenylpiperidine Step1 Dissolve in Solvent (e.g., MeCN, DCE, DCM) Start->Step1 Step2 Add Palladium Catalyst (e.g., [Pd(allyl)Cl]₂) Step1->Step2 Step3 Heat Reaction Mixture (40-80 °C) Step2->Step3 Step4 Monitor Progress (TLC, LC-MS) Step3->Step4 Step5 Work-up & Purification (Column Chromatography) Step4->Step5 End Azepane Derivative Step5->End

Caption: Workflow for the stereoselective synthesis of azepanes via piperidine ring expansion.

B. Stereoselective Synthesis of Azepane Iminosugars

Azepane-based iminosugars are a class of compounds with significant therapeutic potential, particularly as glycosidase inhibitors. Their synthesis often requires precise control of stereochemistry.

This protocol outlines a novel approach to synthesize pentahydroxyazepane iminosugars with complete regio- and stereocontrol.

Step 1: Synthesis of the Aroyloxycarbamate Precursor

  • React the starting allylic alcohol with 1,1'-carbonyldiimidazole (CDI) followed by hydroxylamine to form the corresponding hydroxycarbamate.

  • Treat the hydroxycarbamate with an appropriate aroyl chloride (e.g., p-chlorobenzoyl chloride) to yield the aroyloxycarbamate.

Step 2: Osmium-Catalyzed Tethered Aminohydroxylation

  • In a suitable solvent system (e.g., 3:1 tBuOH/H₂O), treat the aroyloxycarbamate with a catalytic amount of K₂OsO₂(OH)₄ (typically 3 mol%).

  • Heat the reaction mixture to 35-40 °C for approximately 15 hours to afford the corresponding oxazolidinone.

Step 3: Ring Opening and Cyclization

  • Hydrolyze the oxazolidinone ring using a base such as lithium hydroxide (LiOH) to yield the amino derivative.

  • Perform a subsequent intramolecular reductive amination to form the final azepane iminosugar.

II. Pharmacological Landscape of the Azepane Scaffold

The versatility of the azepane ring has been exploited in a multitude of therapeutic areas, demonstrating its broad pharmacological potential.

A. Central Nervous System (CNS) Disorders

The azepane scaffold is a key component in numerous FDA-approved drugs for CNS disorders, including antipsychotics, anticonvulsants, and antidepressants.[1]

  • γ-Secretase Modulators for Alzheimer's Disease: Azepane derivatives have been investigated as γ-secretase modulators (GSMs), which are of interest for the treatment of Alzheimer's disease.[4][5][6] These compounds aim to selectively reduce the production of the toxic amyloid-β (Aβ42) peptide.

  • Orexin Receptor Antagonists for Insomnia: The discovery of dual orexin receptor antagonists (DORAs) containing a 1,4-diazepane core has provided a novel therapeutic approach for insomnia.[7][8] These antagonists block the signaling of orexin neuropeptides, which are involved in promoting wakefulness.

B. Oncology

The development of azepane-based anticancer agents has gained significant traction in recent years.[9]

  • Dibenzo[b,f]azepine Derivatives as Topoisomerase II Inhibitors: Novel dibenzo[b,f]azepine derivatives have been designed and synthesized as promising anticancer candidates, acting as selective topoisomerase II inhibitors and DNA intercalators.[10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step 1: Cell Seeding

  • Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

Step 2: Compound Treatment

  • Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Step 3: MTT Addition and Formazan Solubilization

  • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

Step 4: Absorbance Measurement and Data Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow Workflow for MTT Cytotoxicity Assay Start Cancer Cell Line Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Treat with Azepane Compound (Various Conc.) Step1->Step2 Step3 Incubate (24-72 hours) Step2->Step3 Step4 Add MTT Reagent & Incubate Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance (550-600 nm) Step5->Step6 End Calculate % Viability & IC₅₀ Step6->End G cluster_pathway BACE1 Inhibition by Azepane Derivatives APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPβ sAPPβ BACE1->sAPPβ CTFβ C-terminal fragment β (CTFβ) BACE1->CTFβ γ-Secretase γ-Secretase CTFβ->γ-Secretase Cleavage Amyloid-β (Aβ) Peptides γ-Secretase->Aβ Plaques Amyloid Plaques Aβ->Plaques Aggregation Azepane_Inhibitor Azepane-based BACE1 Inhibitor Azepane_Inhibitor->BACE1 Inhibition

References

In silico modeling of Azepan-3-ol receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to In Silico Modeling of Azepan-3-ol Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico investigation of this compound and its derivatives as potential ligands for therapeutic targets. This compound, a heterocyclic compound, presents a scaffold of interest in medicinal chemistry. Understanding its binding modalities at a molecular level is crucial for rational drug design and lead optimization. This document outlines a complete computational workflow, from initial target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies described herein are designed to provide a robust and reproducible approach to predicting and analyzing the interactions between this compound-based compounds and their putative biological receptors.

Introduction: The Rationale for In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is a long and expensive endeavor, with high attrition rates.[1] Computational methods, collectively known as in silico modeling, have become indispensable in modern drug discovery by offering a cost-effective and time-efficient means to screen vast chemical libraries, predict compound activity, and elucidate mechanisms of action at an atomic level.[1][2][3] This guide focuses on the application of these techniques to this compound, a molecule with potential therapeutic applications. By simulating the binding of this compound to its target receptor, we can gain critical insights into the structural determinants of its activity, paving the way for the design of more potent and selective analogs.

The core principle of structure-based drug design lies in the "lock and key" or "induced fit" models of ligand-receptor interactions.[4] In silico modeling allows us to visualize and quantify these interactions, predicting the binding affinity and stability of a given ligand-receptor complex. This predictive power enables researchers to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[5]

Target Identification and Characterization

The initial and most critical step in any drug discovery project is the identification and validation of a biological target. For this compound, a thorough literature and database search is required to identify potential protein receptors.

Potential Receptor Classes for this compound:

Given its chemical structure, this compound and its derivatives could potentially interact with a variety of receptor families. A primary focus should be on G Protein-Coupled Receptors (GPCRs) , as they are a large and diverse family of transmembrane proteins involved in a vast array of physiological processes and are the targets of a significant portion of approved drugs.[6][7][8][9] GPCRs are characterized by their seven-transmembrane helical structure and their ability to bind a wide range of ligands, from small molecules to large peptides.[6][8][9][10]

Workflow for Target Identification:

Caption: Target Identification Workflow.

The In Silico Modeling Workflow: A Step-by-Step Guide

Once a target receptor has been identified and its three-dimensional structure obtained, the core in silico modeling process can begin. This workflow is an iterative process of preparation, simulation, and analysis.

System Preparation: Laying the Foundation for Accurate Simulations

The adage "garbage in, garbage out" is particularly true for in silico modeling. Meticulous preparation of both the receptor and the ligand is paramount for obtaining meaningful results.

Receptor Preparation Protocol:

  • Obtain the Protein Structure: Download the 3D structure of the target receptor from a repository such as the Protein Data Bank (PDB).[11]

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-crystallized ligands (unless they are relevant to the binding site definition).[12][13][14] If the PDB file contains multiple protein chains, retain only the one relevant for the study.[13][14]

  • Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. These must be added, as they are crucial for proper charge distribution and hydrogen bonding.[13]

  • Assign Protonation States: The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) can significantly impact binding. Use tools like PDB2PQR to predict the pKa values of these residues and assign the appropriate protonation state at a physiological pH.[15][16][17]

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation Protocol:

  • Obtain or Build the Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or built using molecular modeling software.

  • Generate a 3D Conformation: If starting from a 2D structure, it must be converted to a 3D conformation.

  • Assign Partial Charges: Accurate partial charges are essential for calculating electrostatic interactions. Use a reliable method, such as Gasteiger charges, for this purpose.[18]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking process.[19][20]

  • Save in the Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).[19][21]

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][5] The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity.[2][5]

Experimental Protocol for Molecular Docking with AutoDock Vina:

  • Prepare Receptor and Ligand: Follow the protocols outlined in section 3.1. Ensure both files are in the PDBQT format.[21]

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the receptor.[5] The coordinates of a co-crystallized ligand can be used to define the center of the grid box.[12]

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and other parameters such as the number of binding modes to generate.

  • Run the Docking Simulation: Execute the docking calculation using the command-line interface of AutoDock Vina.[5]

  • Analyze the Results: The output will include a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).[5] Lower binding energy values indicate a more favorable interaction.[5] Visualize the top-ranked poses in a molecular visualization program like PyMOL or Chimera to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[5][22]

Table 1: Example Docking Parameters for AutoDock Vina

ParameterValueDescription
receptorreceptor.pdbqtPath to the prepared receptor file.
ligandThis compound.pdbqtPath to the prepared ligand file.
center_x10.5X-coordinate of the grid box center.
center_y-5.2Y-coordinate of the grid box center.
center_z22.8Z-coordinate of the grid box center.
size_x25Dimension of the grid box in the X-axis (in Angstroms).
size_y25Dimension of the grid box in the Y-axis (in Angstroms).
size_z25Dimension of the grid box in the Z-axis (in Angstroms).
num_modes9Number of binding modes to generate.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[23] MD simulations are invaluable for assessing the stability of the predicted binding pose and understanding the conformational changes that occur upon ligand binding.[23]

Workflow for Protein-Ligand MD Simulation using GROMACS:

Caption: MD Simulation Workflow.

Experimental Protocol for MD Simulation with GROMACS:

  • Generate Ligand Topology: Create a topology file for this compound that is compatible with the chosen force field (e.g., CHARMM36).[24][25] This file contains information about the atoms, bonds, angles, and dihedrals of the ligand.

  • Build the Complex Topology: Merge the protein and ligand topologies into a single system topology file.[24][25]

  • Solvation: Place the protein-ligand complex in a periodic box and fill it with water molecules.

  • Add Ions: Neutralize the system by adding counter-ions.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any bad contacts between the complex and the solvent.[24]

  • Equilibration: Perform two phases of equilibration:

    • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.[24][25]

    • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.[24]

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to identify key interactions that are maintained throughout the simulation.

Binding Free Energy Calculations: Quantifying Binding Affinity

Binding free energy calculations provide a more rigorous estimation of the binding affinity than the scoring functions used in molecular docking.[26][27] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[26][27][28][29][30]

MM/PBSA and MM/GBSA Methodology:

These methods calculate the binding free energy by taking snapshots from the MD trajectory and computing the free energy of the complex, receptor, and ligand individually.[26][29] The binding free energy is then calculated as:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Each of these free energy terms is composed of:

  • Molecular Mechanics Energy (E_MM): Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

  • Solvation Free Energy (G_solv): Comprises a polar component (calculated using either the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).[26][28]

  • Entropic Contribution (-TΔS): This term is often neglected due to the high computational cost and potential for low accuracy, but it can be important for a complete picture of binding.[28][31]

Table 2: Comparison of Binding Free Energy Calculation Methods

MethodComputational CostAccuracyKey Features
Docking Scoring Functions LowLow to MediumFast screening of large libraries.
MM/PBSA & MM/GBSA MediumMedium to HighBalances accuracy and computational cost; provides energy decomposition.[26][27]
Alchemical Free Energy HighHighRigorous and accurate but computationally intensive.[29][32][33]

Advanced Considerations: Blood-Brain Barrier Permeability

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor. In silico models can be used to predict the BBB permeability of this compound and its derivatives.

Key Descriptors for BBB Permeability Prediction:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Molecular Weight: Smaller molecules tend to cross the BBB more easily.

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms.

  • Number of Hydrogen Bond Donors and Acceptors: These contribute to the polarity of the molecule.[34]

Various machine learning models and quantitative structure-activity relationship (QSAR) studies have been developed to predict BBB permeability based on these and other molecular descriptors.[34][35] It is advisable to use multiple predictive models to obtain a consensus prediction.[36][37][38]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in silico workflow for modeling the receptor binding of this compound. By following these methodologies, researchers can gain valuable insights into the molecular basis of its activity and guide the rational design of novel therapeutic agents. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful toolkit for modern drug discovery.

Future work in this area could involve the use of more advanced techniques such as enhanced sampling methods to more thoroughly explore the conformational landscape of the ligand-receptor complex and alchemical free energy calculations for even more accurate predictions of binding affinity. As computational power continues to increase and algorithms become more sophisticated, the role of in silico modeling in drug discovery is set to expand even further.

References

Preliminary Toxicity Assessment of Azepan-3-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous and multi-faceted process, with safety assessment forming the critical backbone of this endeavor. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from central nervous system disorders to oncology.[1][2] Azepan-3-ol, as a functionalized member of this family, represents a potential building block for next-generation therapeutics. However, its toxicological profile is largely uncharacterized.

This technical guide provides a comprehensive, structured approach to the preliminary toxicity assessment of this compound. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to instill a logical, causality-driven framework for early-stage safety evaluation. We will follow a tiered strategy, beginning with foundational characterization and progressing through in vitro and in vivo assays. This approach, aligned with modern regulatory philosophies such as those from the FDA, prioritizes the early identification of potential liabilities, thereby conserving resources and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[3] This document is designed for researchers, toxicologists, and drug development professionals, providing both the "how" and the "why" behind each critical step in establishing a foundational safety profile for this compound.

Section 1: Foundational Characterization

Before any biological assessment, a thorough understanding of the test article's physicochemical properties is paramount. This information is crucial for the accurate preparation of dosing solutions, interpretation of results, and ensuring the reproducibility of experiments.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [4]
CAS Number 7659-65-6 [4]
Molecular Formula C₆H₁₃NO [4][5]
Molecular Weight 115.17 g/mol [4][5]
Appearance Colorless liquid (typical for similar small amines) [1]

| SMILES | C1CCNCC(C1)O |[4] |

In silico toxicological predictions (not detailed here) often serve as a preliminary, non-experimental screen to flag potential structural alerts for toxicity, such as reactivity or potential for DNA intercalation, guiding the design of subsequent experimental assays.

Section 2: In Vitro Toxicity Assessment

The initial experimental phase of a toxicity assessment is conducted using in vitro (cell-based) systems. These assays are cost-effective, offer high throughput, and are essential for minimizing the use of animal models in early screening.[6]

General Cytotoxicity Assessment

Expertise & Experience: The Rationale The first objective is to determine the concentration range at which this compound exerts general cytotoxic effects (i.e., kills cells). This is a foundational step that establishes the dose-response relationship of the compound. The resulting data, particularly the half-maximal inhibitory concentration (IC₅₀), is critical for selecting relevant, non-lethal dose ranges for more complex and specific assays, such as genotoxicity tests. We spotlight the MTT assay, a robust and widely adopted method that measures mitochondrial reductase activity as a proxy for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select at least two human cell lines representing different organs. For example, HepG2 (liver carcinoma) and HEK293 (embryonic kidney) cells.

    • Culture cells in their recommended media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).

    • Perform serial dilutions in complete cell culture medium to create working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.[8]

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Trustworthiness (Controls): Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Medium only, with no cells.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).[7]

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing living cells to metabolize MTT into purple formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Table 2: Hypothetical IC₅₀ Values for this compound in Human Cell Lines

Cell Line Tissue of Origin Incubation Time This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
HepG2 Liver 48h 150.5 ± 12.3 0.8 ± 0.1

| HEK293 | Kidney | 48h | 210.2 ± 18.9 | 1.2 ± 0.2 |

Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Culture (e.g., HepG2, HEK293) seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate compound_prep Prepare this compound Serial Dilutions treat_cells Treat Cells with Compound & Controls compound_prep->treat_cells seed_plate->treat_cells incubate Incubate (48-72 hours) treat_cells->incubate mtt_add Add MTT Reagent incubate->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Workflow for In Vitro Cytotoxicity (MTT) Assay.
Genotoxicity Assessment

Expertise & Experience: The Rationale Genotoxicity testing is a regulatory requirement and a critical step to assess a compound's potential to damage DNA, which can lead to carcinogenesis.[9][10] A standard initial battery of in vitro tests is used to detect different types of genetic damage.[11] We will focus on two core assays:

  • Ames Test: Detects gene mutations (point mutations and frameshifts) in bacteria. It is the most common first-line screen for mutagenicity.[9]

  • In Vitro Micronucleus Test: Detects chromosomal damage (clastogenicity) or loss (aneugenicity) in mammalian cells.[10][12]

A crucial aspect of these assays is the inclusion of a metabolic activation system (S9 mix), which is a liver homogenate containing metabolic enzymes like Cytochrome P450s.[9] Azepane derivatives can undergo metabolic transformations, and some metabolites may be more toxic than the parent compound.[13] Testing with and without the S9 mix is therefore essential to identify such pro-toxicants.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Bacterial Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli that are mutated to be unable to synthesize an essential amino acid (e.g., histidine).[9]

  • Exposure Conditions: Test this compound across a range of concentrations, both with and without the S9 metabolic activation mix.

  • Procedure:

    • Combine the test compound, the bacterial culture, and either S9 mix or a buffer.

    • Pour the mixture onto an agar plate lacking the essential amino acid.

    • Incubate for 48-72 hours.

  • Endpoint: A positive result (mutagenicity) is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to being able to synthesize the amino acid) compared to the negative control.[9]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Compound Treatment: Treat cells with this compound at various concentrations (chosen based on cytotoxicity data) for a defined period, both with and without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to block cell division at the two-nuclei stage, which makes micronuclei easier to score.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Endpoint Analysis: Using a microscope or flow cytometer, count the frequency of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes) in binucleated cells. A significant increase in micronuclei frequency indicates genotoxic potential.[12]

Visualization

G cluster_pathway Metabolic Activation Pathway ProTox This compound (Pro-toxicant) S9 Liver Enzymes (S9 Mix) ProTox->S9 Metabolism Metabolite Reactive Metabolite S9->Metabolite Toxicity Genotoxicity Metabolite->Toxicity

Rationale for S9 mix in genotoxicity assays.

Section 3: In Vivo Acute Systemic Toxicity

Expertise & Experience: The Rationale Following in vitro characterization, the assessment must move to a whole-organism model to understand systemic toxicity, pharmacokinetics, and potential target organ effects that cannot be recapitulated in cell culture.[14] An acute toxicity study involves administering a single, high dose of the test article to animals to determine the median lethal dose (LD₅₀) and observe overt signs of toxicity.[15][16] This study is critical for identifying the maximum tolerated dose (MTD) and guiding dose selection for future repeat-dose toxicity studies.[17] Modern methodologies, such as the Up-and-Down Procedure (UDP), are employed to significantly reduce the number of animals required compared to classical LD₅₀ tests.[17][18]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain, such as Wistar rats, aged 8-12 weeks.

  • Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with access to food and water ad libitum (except for pre-dose fasting).

  • Dosing Procedure:

    • Dose animals sequentially (one at a time).

    • Administer a single oral gavage dose of this compound.

    • The starting dose is selected based on in vitro data and chemical structure analysis. A default starting dose is 175 mg/kg.

    • If the animal survives after 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process continues until the stopping criteria are met (e.g., four animals have been tested after the first dose reversal).

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days post-dose.[17][19]

  • Endpoint & Necropsy:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (including those that died during the study) to identify any macroscopic changes in organs and tissues.

Data Presentation

Table 3: Hypothetical Acute Oral Toxicity Data for this compound in Female Wistar Rats

Parameter Result
Estimated LD₅₀ 450 mg/kg
95% Confidence Interval 250 - 800 mg/kg
Observed Clinical Signs At doses ≥ 300 mg/kg: lethargy, ataxia, piloerection. Signs resolved in survivors by day 3.
Body Weight Transient weight loss observed at ≥ 300 mg/kg, with recovery by day 7.

| Gross Necropsy Findings | No treatment-related macroscopic findings in surviving animals. |

Section 4: Integrated Analysis and Path Forward

The culmination of this preliminary assessment is the synthesis of all data points to form a coherent initial toxicity profile for this compound.

  • Interpreting the Profile: The hypothetical data presented (IC₅₀ > 150 µM, negative genotoxicity, and an oral LD₅₀ of 450 mg/kg) would classify this compound as having low acute toxicity. The lack of genotoxicity is a very favorable finding. The difference between the in vitro cytotoxic concentrations and the in vivo lethal dose provides an initial window for potential therapeutic efficacy.

  • Connecting the Dots: If, for example, the Ames test had been positive only with the S9 mix, it would strongly suggest that a metabolite of this compound is the mutagenic agent, warranting further metabolism studies.[9] If the in vivo necropsy had revealed liver discoloration, it would correlate with the HepG2 cell line being the more sensitive line in the cytotoxicity assay.

  • The Path Forward: Based on this preliminary profile, the next logical steps in a drug development program would include:

    • Safety Pharmacology Core Battery: To assess effects on the cardiovascular, respiratory, and central nervous systems.[20]

    • Repeat-Dose Toxicity Studies: A 14- or 28-day study in rodents to understand the effects of longer-term exposure and identify target organs more definitively.[14]

    • Metabolite Identification: To characterize how the compound is processed in the body.

This structured, tiered assessment provides a robust foundation of safety data, enabling informed decisions and guiding the continued development of this compound or its derivatives as potential therapeutic agents.

References

Preliminary Studies on the Mechanism of Action of Azepan-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The azepane scaffold is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities ranging from anticancer to central nervous system modulation.[1][2] Azepan-3-ol, a simple derivative of this seven-membered heterocycle, represents a foundational structure whose mechanism of action is not yet fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to conduct preliminary studies into the mechanism of action of this compound. By leveraging its structural characteristics and the known activities of related compounds, we outline a series of logical, hypothesis-driven experimental workflows. This document offers detailed protocols for in-silico, in-vitro, and cell-based assays designed to probe potential interactions with key biological targets, with a particular focus on its potential as a Gamma-Aminobutyric Acid (GABA) analogue and an enzyme inhibitor.

Introduction: The Azepane Scaffold and the Enigma of this compound

The azepane ring system is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[3] Its derivatives have shown a remarkable diversity of pharmacological effects, including but not limited to, anticancer, antimicrobial, and anticonvulsant activities.[1][2] The conformational flexibility of the seven-membered ring is believed to be a key contributor to its ability to interact with a wide range of biological targets.[3]

This compound (C₆H₁₃NO) is a relatively simple molecule within this class, featuring a hydroxyl group on the azepane ring.[4] While numerous derivatives of azepane have been synthesized and their biological activities explored, the specific mechanism of action of the parent compound, this compound, remains largely uninvestigated in publicly available literature.[5][6] Understanding its fundamental biological interactions is a critical first step in unlocking its therapeutic potential and guiding the synthesis of more potent and selective derivatives.

This guide is designed to provide a structured and scientifically rigorous approach to conducting these foundational studies. We will proceed from initial in-silico analyses to targeted in-vitro and cell-based assays, with the goal of identifying and validating the primary molecular targets of this compound.

Physicochemical Properties and Structural Analysis of this compound

A thorough understanding of a molecule's physical and chemical properties is essential for designing meaningful biological experiments and interpreting their results.

Key Physicochemical Data

The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular FormulaC₆H₁₃NOPubChem CID: 21271140[4]
Molecular Weight115.17 g/mol PubChem CID: 21271140[4]
XLogP3-AA (LogP)-0.2PubChem CID: 2756445 (for Azepan-3-amine)[7]
Hydrogen Bond Donors2PubChem CID: 21271140 (Computed)[4]
Hydrogen Bond Acceptors2PubChem CID: 21271140 (Computed)[4]
Rotatable Bond Count1PubChem CID: 21271140 (Computed)[4]

Note: The LogP value for the closely related Azepan-3-amine is provided as a proxy for polarity. The negative value suggests good water solubility, a critical factor for designing aqueous buffers for in-vitro assays.

Structural Insights and Mechanistic Hypotheses

The structure of this compound provides several clues for potential biological activity:

  • GABA Analogue Hypothesis: The cyclic amine structure with a polar substituent bears a resemblance to Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[8] This structural similarity suggests that this compound could potentially interact with GABA receptors (GABA-A or GABA-B) as an agonist, antagonist, or allosteric modulator.[9] Many GABA analogues are utilized as anticonvulsants, sedatives, and anxiolytics.[8]

  • Enzyme Inhibition Hypothesis: The azepane scaffold is present in numerous enzyme inhibitors targeting a wide range of enzyme classes, including cysteine proteases, carbonic anhydrases, and protein tyrosine phosphatases.[10][11][12] The hydroxyl group of this compound could act as a key hydrogen bonding partner within an enzyme's active site.

  • CNS Activity Potential: The molecule's relatively low molecular weight and predicted hydrophilicity suggest it may cross the blood-brain barrier (BBB), a prerequisite for direct CNS effects.[13] However, high doses of some compounds can alter BBB integrity.[14]

Based on these initial observations, a logical starting point for the investigation is to explore the GABA analogue and enzyme inhibition hypotheses.

Proposed Preliminary Studies: A Step-by-Step Methodological Guide

The following sections outline a series of experiments designed to systematically investigate the mechanism of action of this compound.

Phase 1: In-Silico Screening and Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the most probable biological targets, saving considerable time and resources.

Objective: To predict the binding affinity and mode of interaction of this compound with the binding sites of GABA-A receptors and a panel of therapeutically relevant enzymes.

Methodology:

  • Protein Structure Preparation:

    • Obtain high-resolution crystal structures of target proteins from the Protein Data Bank (PDB). Suggested targets include:

      • Human GABA-A receptor (e.g., PDB ID: 6HUP)

      • Human Carbonic Anhydrase IX (e.g., PDB ID: 6G83)

      • Human Cysteine Protease Cathepsin B (e.g., PDB ID: 1HUC)

      • Glycogen Synthase Kinase 3 Beta (GSK-3β) (e.g., PDB ID: 1Q3D)[15]

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock this compound into the defined binding site of each target protein.

    • Generate multiple binding poses and rank them based on their predicted binding energy (kcal/mol).

  • Analysis:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

    • Compare the predicted binding energies across the different targets to prioritize for in-vitro testing.

InSilico_Workflow Start Start: this compound Structure Prep_Ligand Generate & Minimize 3D Ligand Structure Start->Prep_Ligand Docking Perform Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Select_Targets Select Protein Targets (GABA-A R, CA-IX, Cathepsin B, GSK-3β) Get_PDB Download PDB Structures Select_Targets->Get_PDB Prep_Protein Prepare Protein Structures (Remove H2O, Add Hydrogens) Get_PDB->Prep_Protein Prep_Protein->Docking Analysis Analyze Binding Poses & Docking Scores Docking->Analysis Prioritize Prioritize Targets for In-Vitro Validation Analysis->Prioritize

Caption: Workflow for in-silico prediction of this compound targets.

Phase 2: In-Vitro Target Validation

The predictions from the in-silico studies must be validated through direct biochemical and biophysical assays.

Objective: To determine if this compound binds to and/or modulates the function of GABA-A receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat or mouse brain tissue (whole brain or specific regions like the cortex).

    • Homogenize the tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes (typically 100-200 µg of protein) with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]Muscimol for the agonist site, or [³H]Flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM) to compete with the radioligand.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., GABA).

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay assesses the modulation of GABA-A receptor activity.[16][17]

  • Oocyte Preparation:

    • Express specific subunits of the GABA-A receptor (e.g., α1β2γ2) in Xenopus laevis oocytes by injecting cRNA for each subunit.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

    • Co-apply the same concentration of GABA with increasing concentrations of this compound.

    • Record the changes in the current response. An increase in current suggests a positive allosteric modulator (potentiator) effect, while a decrease suggests a negative modulator or antagonist effect.

  • Data Analysis:

    • Normalize the current responses to the baseline GABA response.

    • Plot the normalized current as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Objective: To determine if this compound inhibits the activity of enzymes predicted as potential targets from the in-silico screen.

Experimental Protocol: General Fluorometric Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes using specific fluorogenic substrates.

  • Reagents and Setup:

    • Obtain the purified, active enzyme of interest (e.g., Carbonic Anhydrase IX, Cathepsin B).

    • Select a suitable fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage.

    • Prepare an assay buffer optimized for the specific enzyme's activity (pH, ionic strength).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of this compound from the serial dilution (or solvent for control wells).

    • Add the enzyme to each well (except for a no-enzyme control) and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time (kinetic read). The rate of this increase is proportional to the enzyme's activity.

    • Calculate the initial velocity (V₀) for each reaction.

    • Normalize the velocities to the control (no inhibitor) wells to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

InVitro_Pathway Start Start: Prioritized Targets from In-Silico Screen GABA_Hypothesis Hypothesis: GABAergic Activity Start->GABA_Hypothesis Enzyme_Hypothesis Hypothesis: Enzyme Inhibition Start->Enzyme_Hypothesis Binding_Assay Radioligand Binding Assay ([³H]Muscimol) GABA_Hypothesis->Binding_Assay Functional_Assay Electrophysiology (TEVC) on Expressed Receptors GABA_Hypothesis->Functional_Assay Enzyme_Screen Fluorometric Inhibition Assays (CA-IX, Cathepsin B, etc.) Enzyme_Hypothesis->Enzyme_Screen Analyze_Binding Calculate IC₅₀ (Binding Affinity) Binding_Assay->Analyze_Binding Analyze_Function Calculate EC₅₀/IC₅₀ (Modulatory Effect) Functional_Assay->Analyze_Function Analyze_Enzyme Calculate IC₅₀ (Inhibitory Potency) Enzyme_Screen->Analyze_Enzyme Decision_GABA Significant Binding or Modulation? Analyze_Binding->Decision_GABA Analyze_Function->Decision_GABA Decision_Enzyme Significant Inhibition? Analyze_Enzyme->Decision_Enzyme Proceed_Cell Proceed to Cell-Based Functional Assays Decision_GABA->Proceed_Cell Yes DePrioritize De-prioritize or Re-evaluate Hypothesis Decision_GABA->DePrioritize No Decision_Enzyme->Proceed_Cell Yes Decision_Enzyme->DePrioritize No

Caption: Decision-making workflow for in-vitro validation studies.

Phase 3: Cell-Based Functional Assays

If the in-vitro assays yield positive results, the next logical step is to assess the effects of this compound in a more complex, cellular environment.

Objective: To determine if this compound modulates the excitability of cultured neurons, consistent with a GABAergic mechanism.

Experimental Protocol: Multi-Electrode Array (MEA) Assay

  • Cell Culture:

    • Culture primary neurons (e.g., from rat cortex or hippocampus) or a suitable neuronal cell line on MEA plates. Allow the neurons to form a functionally active network.

  • Recording:

    • Record the baseline spontaneous electrical activity (spikes and bursts) of the neuronal network using the MEA system.

    • Apply this compound to the culture medium at various concentrations.

    • Record the network activity for a defined period after compound application.

  • Analysis:

    • Analyze the MEA data for changes in key network parameters, such as mean firing rate, burst frequency, and network synchrony.

    • A significant decrease in these parameters would be consistent with an inhibitory (e.g., GABAergic) mechanism of action, potentially indicating CNS depressant effects.[18]

Objective: If this compound shows potent enzyme inhibition (e.g., against an enzyme relevant to cancer, like Carbonic Anhydrase IX), its effect on cancer cell viability should be assessed.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a relevant cancer cell line (e.g., one known to overexpress the target enzyme) in a 96-well plate and allow the cells to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Future Directions

The culmination of these preliminary studies will provide a foundational understanding of this compound's biological activity.

  • Scenario 1: GABAergic Activity Confirmed. If this compound demonstrates binding to GABA-A receptors and modulates neuronal activity, subsequent studies should focus on determining its subtype selectivity, in-vivo efficacy in animal models of epilepsy or anxiety, and pharmacokinetic profiling.

  • Scenario 2: Specific Enzyme Inhibition Confirmed. If this compound is a potent inhibitor of a specific enzyme and shows corresponding activity in cell-based assays, further investigation should involve determining the mode of inhibition (e.g., competitive, non-competitive), structure-activity relationship (SAR) studies to improve potency, and in-vivo testing in relevant disease models.

  • Scenario 3: No Significant Activity Detected. If none of the initial hypotheses are validated, this suggests that the mechanism of action lies elsewhere. In this case, broader screening approaches, such as phenotypic screening or chemoproteomics, may be necessary to identify the molecular target(s).

The logical progression from in-silico prediction to in-vitro validation and cell-based functional assessment provides a robust and efficient pathway for elucidating the mechanism of action of novel chemical entities like this compound. This foundational knowledge is indispensable for guiding future drug discovery and development efforts.

References

The Azepane Scaffold: A Privileged Motif in the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in modern medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique scaffold for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the discovery of novel azepane-based therapeutic agents, from rational design and synthesis to biological evaluation and mechanism of action studies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present case studies of azepane-based inhibitors targeting critical disease pathways in oncology and neurodegenerative disorders.

The Azepane Advantage: Physicochemical Properties and Synthetic Versatility

The azepane ring system offers distinct advantages over more common five- and six-membered heterocycles. Its non-planar, flexible conformation allows for the exploration of a wider chemical space, enabling more precise interactions with the binding sites of biological targets. This conformational diversity is often a deciding factor in the bioactivity of azepane-containing compounds.[1]

The synthesis of functionalized azepanes has evolved significantly, moving from classical multi-step cyclizations to more elegant and efficient strategies. Modern approaches, such as ring-expansion reactions of smaller cyclic precursors and palladium-mediated cross-coupling reactions, have streamlined the generation of diverse azepane libraries.[2] The ability to introduce a variety of substituents at multiple positions on the azepane ring is crucial for fine-tuning the pharmacological properties of the resulting compounds.

A particularly innovative approach involves the photochemical dearomative ring expansion of nitroarenes. This method transforms a six-membered benzenoid framework into a seven-membered ring system in just two steps, offering a modular and efficient route to complex, polysubstituted azepanes that were previously difficult to access.

Core Synthetic Strategies: Building the Azepane Core

The construction of the azepane scaffold is a critical first step in the discovery process. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule. Below are two illustrative, yet distinct, synthetic approaches.

Palladium-Mediated Cross-Coupling for C-2 Functionalization

This strategy provides an effective route to 2-substituted azepanes, a class of compounds that are not readily accessible through direct α-lithiation of N-Boc protected azepane. The following protocol is adapted from a demonstrated synthesis of functionalized azepanes via α-halo eneformamides.

Experimental Protocol: Synthesis of a 2-Alkenyl-Azepane Derivative

  • Preparation of the α-Halo Eneformamide:

    • To a solution of ε-caprolactam in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable halogenating agent (e.g., N-bromosuccinimide) and a formylating agent (e.g., dimethylformamide).

    • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the crude product by column chromatography to yield the α-halo eneformamide.

  • Heck Cross-Coupling Reaction:

    • In a reaction vessel, combine the α-halo eneformamide, the desired alkene coupling partner, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., a tertiary amine) in an appropriate solvent (e.g., acetonitrile).

    • Degas the reaction mixture and heat to the specified temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the 2-alkenyl-eneformamide.

  • Reduction to the Azepane:

    • Dissolve the purified 2-alkenyl-eneformamide in a suitable solvent (e.g., methanol or ethanol).

    • Add a hydrogenation catalyst (e.g., palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final 2-alkenyl-azepane.

Synthesis of Dibenzo[b,f]azepine Derivatives for Anticancer Applications

The following is a generalized protocol for the synthesis of novel dibenzo[b,f]azepine derivatives containing a 1,3,4-oxadiazole unit, which have shown promise as anticancer agents.[3][4]

Experimental Protocol: Synthesis of a 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazole

  • Synthesis of the Hydrazide Intermediate:

    • React 5H-dibenzo[b,f]azepine with an appropriate acylating agent containing a leaving group (e.g., ethyl chlorooxoacetate) in the presence of a base to form the corresponding ester.

    • Treat the resulting ester with hydrazine hydrate in a suitable solvent like ethanol and reflux to yield the hydrazide intermediate.

  • Formation of the Oxadiazole Ring:

    • Method A (from an aromatic aldehyde): Condense the hydrazide intermediate with a substituted aromatic aldehyde in a solvent like ethanol with a catalytic amount of acid to form the corresponding hydrazone. Oxidatively cyclize the hydrazone using an oxidizing agent like chloramine-T or iodine in the presence of a base to form the 1,3,4-oxadiazole ring.

    • Method B (from an aromatic acid): Couple the hydrazide intermediate with a substituted aromatic acid using a coupling agent like EDC/HOBt or by converting the acid to its acid chloride. Dehydrate the resulting diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride to yield the 1,3,4-oxadiazole.

  • Purification and Characterization:

    • Purify the final compound by recrystallization or column chromatography.

    • Characterize the structure using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, in the 1H NMR of 2-benzyl-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole, one would expect to see the characteristic singlet for the two vinylic protons of the dibenzo[b,f]azepine ring around δ 6.87 ppm and a singlet for the benzylic protons around δ 3.96 ppm.[3]

Case Studies: Novel Azepane-Based Therapeutic Agents

The versatility of the azepane scaffold is best illustrated through its application in the development of inhibitors for key therapeutic targets.

Case Study: Azepane-Based PTPN2/PTPN1 Inhibitors for Immuno-Oncology

Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of immune signaling pathways, and their inhibition is an attractive strategy to enhance anti-tumor immunity.[5] Recently, a novel series of azepane-containing PTPN2/PTPN1 inhibitors has been developed, demonstrating potent nanomolar inhibitory activity and significant in vivo anti-tumor efficacy.[5]

Mechanism of Action: PTPN2/PTPN1 Inhibition

The azepane moiety in these inhibitors plays a crucial role in orienting the molecule within the active site of the phosphatases, leading to potent inhibition. This, in turn, enhances downstream signaling of key anti-tumor pathways, such as the IFN-γ and IL-2 signaling cascades in T-cells, leading to increased T-cell activation and proliferation.

PTPN2_Inhibition Azepane_Inhibitor Azepane-based Inhibitor PTPN2_PTPN1 PTPN2 / PTPN1 Azepane_Inhibitor->PTPN2_PTPN1 Inhibits JAK_STAT JAK/STAT Signaling PTPN2_PTPN1->JAK_STAT Dephosphorylates (Inhibits) T_Cell_Activation T-Cell Activation & Proliferation JAK_STAT->T_Cell_Activation Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity

Fig 1. Azepane inhibitors block PTPN2/PTPN1, enhancing T-cell mediated anti-tumor immunity.

Quantitative Bioactivity of Azepane-Based PTPN2/PTPN1 Inhibitors

Compound IDPTPN2 IC50 (nM)PTPN1 IC50 (nM)Reference
Compound 4< 10< 10[5]
Analog 7a1520[5]
Analog 12b812[5]
Case Study: Azepane Derivatives as BACE1 Inhibitors for Alzheimer's Disease

The inhibition of β-secretase (BACE1) is a primary therapeutic strategy for Alzheimer's disease, as it reduces the production of amyloid-β (Aβ) peptides.[1][6] Azepane-containing compounds have been designed as potent BACE1 inhibitors, often incorporating antioxidant moieties to combat the oxidative stress associated with the disease.[6][7]

Mechanism of Action: BACE1 Inhibition

These azepane derivatives are designed to fit into the active site of the BACE1 enzyme, preventing it from cleaving the amyloid precursor protein (APP). This directly reduces the formation of Aβ peptides, which are prone to aggregation and plaque formation in the brain.

BACE1_Inhibition Azepane_BACE1_Inhibitor Azepane-based BACE1 Inhibitor BACE1_Enzyme BACE1 Enzyme Azepane_BACE1_Inhibitor->BACE1_Enzyme Inhibits APP Amyloid Precursor Protein (APP) BACE1_Enzyme->APP Cleaves Abeta_Peptide Aβ Peptide Production APP->Abeta_Peptide Plaque_Formation Amyloid Plaque Formation Abeta_Peptide->Plaque_Formation

Fig 2. Azepane-based inhibitors block BACE1, reducing Aβ peptide production and plaque formation.

Quantitative Bioactivity of Azepane-Based BACE1 Inhibitors

Compound IDBACE1 IC50 (µM)Antioxidant Activity (DPPH IC50, µM)Reference
D10.8715.2[6][7]
D51.2318.9[6][7]
D110.9516.5[6][7]
Case Study: Azepine Derivatives Targeting the PI3K/Akt Pathway in Cancer

The PI3K/Akt signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8][9] Novel substituted azepine derivatives have been synthesized and shown to exhibit significant cytotoxicity against cancer cell lines by inhibiting this critical survival pathway.[8]

Mechanism of Action: PI3K/Akt Pathway Inhibition

These compounds have been shown to suppress the levels of PI3K and phosphorylated Akt (p-Akt), leading to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[8] This cascade of events ultimately induces apoptosis and arrests the cell cycle in cancer cells.

PI3K_Akt_Inhibition Azepine_Inhibitor Azepine-based Inhibitor PI3K PI3K Azepine_Inhibitor->PI3K Inhibits Apoptosis Apoptosis Azepine_Inhibitor->Apoptosis Induces Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival

Fig 3. Azepine derivatives inhibit the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.

Quantitative Bioactivity of Azepine-Based PI3K/Akt Pathway Inhibitors

Compound IDCell LineIC50 (µM)Reference
4aCaco-28.45[8]
7aCaco-233.04[8]

Key Biological Assays for Screening and Characterization

The discovery and development of novel azepane-based therapeutic agents rely on a suite of robust and reproducible biological assays. The following protocols are fundamental to this process.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the azepane-based compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Read the absorbance at 570-590 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

BACE1 Inhibition: FRET Assay

This fluorometric assay measures the activity of BACE1 using a peptide substrate labeled with a fluorophore and a quencher.[1][14][15]

Experimental Protocol: BACE1 FRET Assay

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and the recombinant human BACE1 enzyme solution.[1][16]

  • Inhibitor Preparation: Prepare serial dilutions of the azepane-based test compounds.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.[14]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.[1][16]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 320/405 nm or 350/490 nm).[15][16]

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

PI3K/Akt Pathway Modulation: Western Blotting for Phosphorylated Akt

Western blotting is used to detect the phosphorylation status of Akt (a key downstream effector of PI3K), providing a direct measure of pathway inhibition.[17][18]

Experimental Protocol: Western Blot for p-Akt

  • Cell Lysis: Treat cells with the azepane-based inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size using gel electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17][18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[19] Also, probe a separate membrane with an antibody for total Akt as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Conclusion and Future Directions

The azepane scaffold continues to be a highly valuable and versatile starting point for the discovery of novel therapeutic agents. Its unique structural properties and synthetic tractability allow for the development of potent and selective modulators of a wide range of biological targets. The case studies presented herein on inhibitors of PTPN2/PTPN1, BACE1, and the PI3K/Akt pathway highlight the broad therapeutic potential of azepane-based compounds in oncology, neurodegenerative diseases, and beyond.

Future research in this field will likely focus on the development of even more efficient and stereoselective synthetic methodologies to access novel and complex azepane derivatives. Furthermore, a deeper understanding of the structure-activity and structure-property relationships will be crucial for the rational design of next-generation azepane-based drugs with optimized efficacy and safety profiles. The continued exploration of the vast chemical space accessible through the azepane scaffold promises to yield a new wave of innovative medicines to address unmet medical needs.

References

Methodological & Application

Synthesis of Azepan-3-ol from Commercially Available Starting Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azepan-3-ol is a valuable seven-membered heterocyclic scaffold integral to the development of novel therapeutics. The inherent conformational flexibility and three-dimensional nature of the azepane ring make it a compelling structural motif in medicinal chemistry. However, the synthesis of medium-sized rings such as azepanes presents significant challenges compared to their five- and six-membered counterparts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and practical synthetic routes to this compound, starting from readily available commercial materials. The protocols detailed herein focus on a classical function-oriented approach involving the construction and subsequent reduction of a key ketone intermediate, providing reliable and scalable methods for accessing this important molecular framework.

Introduction

The azepane core is a privileged scaffold found in numerous biologically active compounds and natural products. Its incorporation into molecular design allows for the exploration of a broader chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles. Despite their importance, general and efficient methods for the synthesis of substituted azepanes are less developed than those for pyrrolidines and piperidines.[1] This guide focuses on elucidating a highly practical and reproducible multi-step synthesis of this compound, a versatile intermediate for further chemical elaboration.

The primary strategy detailed involves a linear synthesis commencing with the hydrogenation of a commercially available pyridine derivative, followed by functional group manipulations—protection, oxidation, reduction, and deprotection—to yield the target molecule. This approach was selected for its reliability, scalability, and reliance on well-understood, high-yielding chemical transformations.

Overall Synthetic Strategy

The chosen pathway leverages the commercially available and inexpensive starting material, 3-hydroxypyridine. The core logic is to first establish the saturated heterocyclic ring system (piperidine), perform the necessary functional group interconversions, and then effect the final deprotection to reveal the target this compound. This multi-step sequence ensures high purity and control at each stage of the synthesis.

cluster_Correction Corrected Pathway cluster_Proposed Conceptual (Incorrect) Pathway cluster_Alternative_Direct Alternative Direct Reduction & Deprotection A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Hydrogenation (e.g., Rh/C) C N-Benzyl-3-hydroxypiperidine B->C N-Benzylation D N-Benzyl-azepan-3-one (Incorrect Intermediate) C->D Ring Expansion (Not Directly to 3-one) F N-Benzyl-piperidin-3-one C->F Oxidation (e.g., Swern) H This compound (Target) D->H Reduction & Deprotection E N-Benzyl-3-hydroxypiperidine G N-Benzyl-azepan-4-one (via Beckmann Rearrangement) F->G Beckmann Rearrangement G->H Reduction & Deprotection I N-Benzyl-azepan-3-ol C_clone N-Benzyl-3-hydroxypiperidine I_clone N-Benzyl-azepan-3-ol H_clone This compound (Target) I_clone->H_clone Deprotection

Figure 1: High-level overview of the synthetic strategy. The core, validated pathway proceeds via oxidation to a piperidinone, followed by ring expansion.

Strategy: Multi-step Synthesis from 3-Hydroxypyridine

This synthetic route is divided into four main stages:

  • Ring Saturation: Catalytic hydrogenation of 3-hydroxypyridine to form 3-hydroxypiperidine.

  • Nitrogen Protection & Oxidation: Protection of the secondary amine followed by oxidation of the hydroxyl group to a ketone.

  • Ring Expansion: Beckmann rearrangement of the corresponding oxime to form the seven-membered lactam (azepanone).

  • Reduction & Deprotection: Reduction of the ketone and amide functionalities, followed by removal of the protecting group to yield this compound.

Stage 1: Synthesis of 3-Hydroxypiperidine

Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation. This reaction is typically performed under pressure using a noble metal catalyst. Rhodium on carbon (Rh/C) is particularly effective for this transformation, often proceeding under milder conditions than other catalysts and leading to high yields.[2]

Experimental Protocol:

  • Setup: To a high-pressure autoclave, add 3-hydroxypyridine (100 g, 1.05 mol), 5% Rhodium on Carbon (2.0 g), and water (100 mL).

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5 MPa. Heat the mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 48 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove water. The resulting residue is then distilled under high vacuum (e.g., 67-69°C at ~26 Pa) to afford 3-hydroxypiperidine as a white solid.

ParameterValue
Starting Material 3-Hydroxypyridine
Key Reagents H₂, 5% Rh/C
Solvent Water
Temperature 90°C
Pressure 5 MPa
Typical Yield >95%
Reference [3]
Stage 2: Synthesis of N-Benzyl-piperidin-3-one

Principle: This stage involves two crucial steps: protection of the nucleophilic secondary amine and subsequent oxidation of the secondary alcohol. The benzyl group is an ideal protecting group as it is robust and can be readily removed in the final step via hydrogenolysis. Swern oxidation is a reliable method for converting the secondary alcohol to a ketone under mild conditions, avoiding over-oxidation.

A 3-Hydroxypiperidine B N-Benzyl-3-hydroxypiperidine A->B Benzyl Bromide, K₂CO₃, Acetone C N-Benzyl-piperidin-3-one B->C Swern Oxidation (DMSO, (COCl)₂), Et₃N

References

Application Note: A Robust HPLC-Based Method for the Chiral Separation of Azepan-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles[1]. Azepan-3-ol, a cyclic amino alcohol, represents a key chiral building block in the synthesis of various pharmaceutical agents. Consequently, the ability to accurately resolve and quantify its enantiomers is of paramount importance for drug development and quality control. This application note presents a detailed protocol for the chiral separation of (R)- and (S)-Azepan-3-ol enantiomers using High-Performance Liquid Chromatography (HPLC). The described method provides a robust starting point for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds.

Introduction: The Significance of Chiral this compound

This compound is a seven-membered heterocyclic compound containing both an amine and a secondary alcohol functional group, with a stereocenter at the C3 position. This structure makes it a valuable synthon for more complex molecules with therapeutic potential. The differential biological activity between enantiomers is a well-established phenomenon in pharmacology[1]. Therefore, the development of reliable analytical methods to ensure high enantiomeric purity is not merely an analytical challenge but a regulatory and safety necessity.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the separation of enantiomers due to its versatility, sensitivity, and scalability from analytical to preparative applications[1][2]. The selection of an appropriate CSP and mobile phase is critical for achieving successful chiral resolution. For amino alcohols like this compound, several types of CSPs, including Pirkle-type, polysaccharide-based, and protein-based columns, have shown efficacy in separating structurally similar compounds[3][4]. This protocol will focus on a systematic approach to developing a reliable separation method.

Chemical Structures of this compound Enantiomers:

  • (R)-Azepan-3-ol:

    • SMILES: C1CCN--INVALID-LINK--O

    • Molecular Formula: C₆H₁₃NO[5][6]

  • (S)-Azepan-3-ol:

    • SMILES: C1CCN--INVALID-LINK--O

    • Molecular Formula: C₆H₁₃NO[5]

Principles of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation. For amino alcohols, the key molecular interactions that facilitate chiral recognition include:

  • Hydrogen Bonding: The hydroxyl and amine groups of this compound can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar functional groups contribute to dipole moments that can interact with the CSP.

  • Steric Interactions: The three-dimensional arrangement of the azepane ring and its substituents plays a crucial role in how each enantiomer fits into the chiral environment of the CSP.

Given these properties, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent candidates, as their carbamate derivatives provide a rich environment of carbonyl groups, phenyl rings, and stereogenic centers that can engage in the necessary interactions for chiral discrimination.

Experimental Protocol: Chiral HPLC Separation

This section provides a comprehensive, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV-Vis or PDA detector
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, Lux® Cellulose-1, or equivalent), 5 µm, 4.6 x 250 mm
Chemicals Racemic this compound, (R)-Azepan-3-ol and (S)-Azepan-3-ol standards, HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)
Sample Diluent Mobile Phase

Workflow for Chiral Method Development

G cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Racemic & Enantiomeric Standards) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Hexane/IPA/DEA) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection PeakID Peak Identification (Using single enantiomer standards) Detection->PeakID Performance Calculate Resolution (Rs) & Selectivity (α) PeakID->Performance Optimization Method Optimization (Adjust Mobile Phase) Performance->Optimization Optimization->MobilePhasePrep Iterate

Figure 1: Workflow for the development of the chiral HPLC method.

Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
  • Prepare individual stock solutions of the (R)- and (S)-enantiomers at 0.5 mg/mL in the mobile phase to confirm peak elution order.
  • From the racemic stock, prepare a working solution of 0.1 mg/mL for injection.

2. Mobile Phase Preparation:

  • Prepare the mobile phase consisting of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) .
  • The small amount of diethylamine is crucial as a basic additive to improve peak shape and reduce tailing for the basic amine analyte.
  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

3. HPLC System Configuration and Conditions:

Parameter Recommended Setting Rationale
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmProven CSP for a wide range of chiral compounds, including amino alcohols.
Mobile Phase Hexane/IPA/DEA (80:20:0.1, v/v/v)Normal phase mode often provides excellent selectivity on polysaccharide CSPs. IPA acts as the polar modifier. DEA is a basic modifier to ensure good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Detection UV at 210 nmThis compound lacks a strong chromophore, so detection at a lower wavelength is necessary to capture the end absorption.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the individual (R)- and (S)-enantiomer solutions to determine their respective retention times.
  • Inject the racemic mixture solution.
  • Record the chromatogram and integrate the peaks.

Expected Results and Method Optimization

Under the proposed conditions, baseline separation of the two enantiomers is anticipated.

Table of Expected Chromatographic Parameters:

Parameter Target Value Description
Retention Time (k') 2 < k' < 10Ensures peaks are retained sufficiently for separation but elute in a reasonable time.
Selectivity Factor (α) > 1.1The ratio of the retention factors of the two enantiomers. A higher value indicates better separation.
Resolution (Rs) > 1.5Quantifies the degree of separation between two peaks. Rs > 1.5 indicates baseline resolution.
Troubleshooting and Optimization
  • Poor Resolution (Rs < 1.5):

    • Decrease the Isopropanol content: Reducing the polar modifier strength (e.g., to Hexane/IPA 90:10) will increase retention times and may improve selectivity.

    • Change the alcohol modifier: Replacing Isopropanol with Ethanol can alter the hydrogen bonding interactions and sometimes dramatically improve separation.

  • Poor Peak Shape (Tailing):

    • Increase DEA concentration: If tailing persists, increasing the DEA concentration to 0.2% may improve peak symmetry by further masking active sites on the silica support.

  • Long Analysis Time:

    • Increase the Isopropanol content: A higher percentage of the polar modifier will decrease retention times.

    • Increase the flow rate: Increasing the flow rate to 1.2 or 1.5 mL/min can shorten the run time, but may lead to a loss in resolution.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The method leverages a widely applicable polysaccharide-based chiral stationary phase and a normal-phase mobile phase system. The provided step-by-step guide, along with the optimization strategies, offers a robust framework for researchers in pharmaceutical development and quality control to establish a reliable method for the enantiomeric purity assessment of this important chiral building block. The principles and techniques described herein are also applicable to the chiral separation of other cyclic amino alcohols.

References

Protocol for N-Alkylation of Azepan-3-ol: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Substituted Azepane Scaffold

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry, appearing in a wide array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its non-planar, three-dimensional structure provides an excellent scaffold for exploring chemical space, often leading to compounds with improved pharmacological profiles compared to their five- or six-membered counterparts.[4] The nitrogen atom within the azepane ring is a key point for diversification; modifying this position through N-alkylation allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This fine-tuning is essential for developing structure-activity relationships (SAR) and optimizing lead compounds into clinical candidates.[5][6]

This technical guide focuses on the N-alkylation of a specific and valuable building block: azepan-3-ol. The presence of the hydroxyl group offers a secondary site for potential functionalization while also influencing the molecule's polarity and hydrogen bonding capabilities. We will provide an in-depth analysis of the primary synthetic methodologies, detailed experimental protocols, and the underlying chemical principles to empower researchers in their drug discovery efforts.

Core Principles of N-Alkylation: A Mechanistic Overview

The functionalization of the secondary amine in this compound is most commonly achieved through two robust and versatile methods: Direct Alkylation with alkyl halides and Reductive Amination. Each approach has distinct advantages and is suited for different synthetic goals.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the this compound nitrogen with an electrophilic alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base.[7] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Mechanism: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide, which serves as the leaving group.

  • Role of the Base: A base is essential to neutralize the hydrohalic acid (HX) generated during the reaction. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used as they are non-nucleophilic and easily removed during workup. For less reactive alkyl halides or when a stronger base is needed, sodium hydride (NaH) can be employed, which irreversibly deprotonates the amine.[7]

  • Causality in Reagent Selection: The reactivity of the alkyl halide follows the trend I > Br > Cl.[8][9] Primary and benzylic halides are ideal substrates for this SN2 reaction. Secondary halides may be used, but risk competing elimination (E2) reactions, especially with sterically hindered substrates or stronger bases.[8] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[8]

Reductive Amination

Reductive amination is a powerful and highly versatile one-pot method for N-alkylation that proceeds by reacting this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[7][10]

  • Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A reducing agent present in the reaction mixture selectively reduces the iminium ion to the final tertiary amine.

  • Choice of Reducing Agent: The key to successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, selectivity, and tolerance of a wide range of functional groups.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic and often require pH control.

  • Versatility: This method is particularly advantageous for introducing complex and diverse alkyl groups, as a vast library of aldehydes and ketones is commercially available. It avoids the use of potentially toxic alkyl halides and is less prone to over-alkylation, a common side reaction in direct alkylation.

Comparative Analysis of N-Alkylation Methodologies

Choosing the appropriate N-alkylation strategy is critical for synthetic success. The following table summarizes the key characteristics of each method to guide the decision-making process.

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagents Base (e.g., K₂CO₃, NaH)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Mechanism SN2 SubstitutionImine/Iminium formation then reduction
Substrate Scope Best for primary and benzylic halides.[8]Broad; compatible with a vast array of aldehydes and ketones.[7]
Common Side Reactions Over-alkylation (quaternization), Elimination (E2)Potential for aldol reactions with the carbonyl starting material.
Advantages Simple procedure, readily available starting materials.High versatility, low risk of over-alkylation, mild conditions.
Disadvantages Risk of side reactions, potential toxicity of alkylating agents.Requires a suitable carbonyl compound, reducing agents can be moisture sensitive.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow and mechanisms for the N-alkylation of this compound.

G cluster_start Starting Material cluster_decision Choice of Alkyl Group cluster_methods Methodology cluster_reagents Key Reagents cluster_product Final Product start This compound decision Desired Alkyl Group (R)? start->decision direct_alk Direct Alkylation decision->direct_alk Simple primary or benzylic group reductive_am Reductive Amination decision->reductive_am Complex or diverse functional groups reagents_da Alkyl Halide (R-X) + Base direct_alk->reagents_da reagents_ra Aldehyde/Ketone + NaBH(OAc)₃ reductive_am->reagents_ra product N-Alkyl-azepan-3-ol reagents_da->product reagents_ra->product

Caption: Workflow for selecting an N-alkylation method.

G cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products azepanol This compound (Nucleophile) ts [HO-Azepane---R---X]‡ azepanol->ts alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->ts product N-Alkyl-azepan-3-ol ts->product salt Base-H⁺ X⁻ base Base base->salt Quenches H-X

Caption: Mechanism of Direct N-Alkylation.

G cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction azepanol This compound hemiaminal Hemiaminal Intermediate azepanol->hemiaminal carbonyl Aldehyde/Ketone carbonyl->hemiaminal iminium Iminium Ion (Electrophilic) hemiaminal->iminium water H₂O hemiaminal->water final_product N-Alkyl-azepan-3-ol iminium->final_product reducer NaBH(OAc)₃ (Hydride Source) reducer->final_product

Caption: Mechanism of Reductive Amination.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Benzylation of this compound via Direct Alkylation

This protocol describes the N-alkylation of this compound with benzyl bromide using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2 M concentration with respect to this compound).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes) to yield the pure N-benzyl-azepan-3-ol.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound with isobutyraldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Add isobutyraldehyde (1.2 eq) to the solution. A drop of acetic acid can be added to catalyze iminium ion formation, if necessary.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure N-isobutyl-azepan-3-ol.

References

Azepan-3-ol: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azepane Moiety in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a departure from flat, two-dimensional structures towards greater three-dimensionality is paramount for successful drug discovery. Saturated heterocycles are particularly valuable in this regard, and among them, the seven-membered azepane ring has emerged as a privileged structure.[1][2] Its inherent conformational flexibility allows it to present appended functionalities in a variety of spatial orientations, enabling effective interactions with complex biological targets.[1][2] This has led to the incorporation of the azepane motif in over 20 FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2]

This application note focuses on a particularly valuable, yet underexplored, derivative of this scaffold: Azepan-3-ol . The introduction of a hydroxyl group at the 3-position provides a crucial handle for synthetic diversification, allowing for the introduction of a wide array of substituents through well-established chemical transformations. Furthermore, the C3 carbon is a stereocenter, meaning that this compound exists as two enantiomers, (R)-Azepan-3-ol and (S)-Azepan-3-ol. The distinct spatial arrangement of the hydroxyl group in each enantiomer can have a profound impact on a molecule's interaction with a chiral biological target, a critical consideration in modern drug design.[3]

This guide will provide a comprehensive overview of this compound as a building block, detailing its synthesis, key reactions, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and agents targeting the central nervous system.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem
Molecular Weight 115.17 g/mol PubChem
CAS Number 7659-65-6PubChem
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point Approx. 195-197 °CSupplier Data
Solubility Soluble in water, methanol, ethanol, and other polar organic solvents.General Knowledge

Synthetic Strategies for Accessing Chiral this compound

The stereochemistry of the 3-hydroxyl group is a critical determinant of the biological activity of its derivatives. Therefore, access to enantiomerically pure (R)- and (S)-Azepan-3-ol is of paramount importance. Two primary strategies are employed: asymmetric synthesis and resolution of a racemic mixture.

Protocol 1: Asymmetric Synthesis of (S)-Azepan-3-ol via Reductive Amination of a Prochiral Ketone

This protocol outlines a general approach for the asymmetric reduction of a suitable precursor, N-protected Azepan-3-one, to yield the desired chiral alcohol. The choice of a suitable chiral reducing agent is crucial for achieving high enantioselectivity.

Asymmetric_Reduction_Workflow start N-Boc-Azepan-3-one intermediate Diastereomeric Transition State start->intermediate Coordination reagent Chiral Reducing Agent (e.g., (R)-CBS-oxazaborolidine, BH₃·SMe₂) reagent->intermediate Hydride Delivery product (S)-N-Boc-Azepan-3-ol intermediate->product Reduction deprotection Deprotection (e.g., TFA or HCl in Dioxane) product->deprotection final_product (S)-Azepan-3-ol deprotection->final_product

Caption: Asymmetric reduction of N-Boc-Azepan-3-one.

Materials:

  • N-Boc-Azepan-3-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution.

  • Borane Addition: To the cooled catalyst solution, add the borane-dimethyl sulfide complex dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve N-Boc-Azepan-3-one in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Slowly and carefully add methanol dropwise to quench the excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude (S)-N-Boc-Azepan-3-ol by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified (S)-N-Boc-Azepan-3-ol in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a suitable base to yield the free amine, (S)-Azepan-3-ol.

Causality Behind Experimental Choices:

  • The use of a chiral catalyst like (R)-CBS-oxazaborolidine is essential to induce facial selectivity in the hydride attack on the prochiral ketone, leading to the formation of one enantiomer in excess.

  • The borane-dimethyl sulfide complex is a convenient and effective source of hydride for the reduction.

  • Low-temperature conditions are crucial to maximize the enantioselectivity of the reaction by minimizing non-selective background reduction.

  • The N-Boc protecting group is used to prevent side reactions at the nitrogen atom and can be easily removed under acidic conditions.

Protocol 2: Synthesis of Racemic this compound via Reductive Amination of a Linear Precursor

This protocol describes a straightforward synthesis of racemic this compound from a commercially available linear precursor, which is a cost-effective route for initial screening and methodology development.

Racemic_Synthesis start 1-Amino-6-chlorohexan-2-ol intermediate Intramolecular Cyclization start->intermediate Sɴ2 reagent Base (e.g., K₂CO₃) reagent->intermediate product Racemic this compound intermediate->product

Caption: Intramolecular cyclization to form racemic this compound.

Materials:

  • 1-Amino-6-chlorohexan-2-ol hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Amino-6-chlorohexan-2-ol hydrochloride, potassium carbonate, and a mixture of acetonitrile and water.

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or flash column chromatography on silica gel to afford racemic this compound.

Key Synthetic Transformations of this compound

The true utility of this compound as a building block lies in the selective functionalization of its hydroxyl and amino groups.

O-Arylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol center.[4] This allows for the synthesis of chiral O-aryl ethers from enantiomerically pure this compound.

Mitsunobu_Reaction azepanol (S)-N-Boc-Azepan-3-ol intermediate Alkoxyphosphonium Salt azepanol->intermediate phenol Ar-OH phenol->intermediate Nucleophilic Attack reagents PPh₃, DIAD reagents->intermediate product (R)-N-Boc-3-(aryloxy)azepane intermediate->product Sɴ2 Inversion

Caption: Mitsunobu reaction for O-arylation of this compound.

General Protocol for O-Arylation:

  • To a solution of N-Boc-protected this compound and a substituted phenol in anhydrous THF at 0 °C, add triphenylphosphine (PPh₃).

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and purify by column chromatography to yield the desired O-aryl ether.

The inversion of stereochemistry is a key feature of this reaction, providing access to the opposite enantiomer of the ether from a given chiral alcohol.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[5] This allows for the introduction of various aryl and heteroaryl groups onto the nitrogen atom of this compound.

Buchwald_Hartwig_Amination azepanol This compound product 1-Arylthis compound azepanol->product aryl_halide Ar-X (X = Br, I) aryl_halide->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) catalyst->product base Base (e.g., Cs₂CO₃) base->product

Caption: Buchwald-Hartwig amination for N-arylation of this compound.

General Protocol for N-Arylation:

  • In a glovebox or under an inert atmosphere, combine this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the development of bioactive molecules.

Case Study 1: this compound in Kinase Inhibitors

The azepane ring is a common feature in a number of kinase inhibitors. For instance, derivatives of azepan-3-one have been explored as potent inhibitors of Cathepsin K.[1][6] While direct examples of this compound in approved kinase inhibitors are not yet prevalent, its potential as a scaffold is clear. The hydroxyl group can serve as a key hydrogen bond donor or acceptor, or as a point for attaching other pharmacophoric elements.

Structure-Activity Relationship (SAR) Insights:

In a series of azepan-3-one based Cathepsin K inhibitors, methylation at various positions on the azepane ring was shown to significantly impact both potency and pharmacokinetic properties.[1] For example, a cis-methyl group at the 7-position led to a significant increase in potency and oral bioavailability compared to the unsubstituted parent compound.[1] This highlights the sensitivity of the biological activity to the conformation of the azepane ring, which can be fine-tuned by substitution. Extrapolating to this compound, the stereochemistry of the hydroxyl group and further substitutions on the ring would be expected to have a profound effect on kinase inhibitory activity.

Case Study 2: this compound in CNS Drug Discovery

The three-dimensional nature of the azepane ring makes it an attractive scaffold for CNS drug discovery, where targets are often complex membrane-bound proteins.[7] Chiral bicyclic azepanes have shown potent activity as inhibitors of monoamine transporters, with potential applications in treating neuropsychiatric disorders.[7]

Rationale for Use in CNS Agents:

  • Increased sp³ character: The non-planar nature of the azepane ring increases the fraction of sp³-hybridized carbons, a property that has been correlated with higher success rates in clinical trials.

  • Improved Physicochemical Properties: The azepane scaffold can be used to fine-tune properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.

  • Novel Chemical Space: Azepane derivatives represent a less explored area of chemical space compared to more common five- and six-membered rings, offering opportunities for novel intellectual property.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in medicinal chemistry, offering a unique combination of a conformationally flexible seven-membered ring and a strategically placed hydroxyl group for synthetic diversification. The ability to access enantiomerically pure forms of this scaffold further enhances its utility in the design of stereospecific inhibitors for a range of biological targets. While its full potential is still being explored, the foundational chemistry and emerging applications in areas such as kinase inhibition and CNS drug discovery highlight this compound as a scaffold with significant promise for the development of next-generation therapeutics. Future work will likely focus on the development of more efficient and scalable asymmetric syntheses and the exploration of a wider range of derivatives in diverse biological screens.

References

Application Notes & Protocols: The Strategic Use of Chiral Azepane Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic implementation of chiral azepane scaffolds, with a conceptual focus on the utility of synthons like Azepan-3-ol in the broader context of asymmetric synthesis. While direct, widespread applications of this compound as a chiral auxiliary are not extensively documented in mainstream literature, the principles of its stereochemical influence are manifest in the broader class of chiral azepane derivatives. This guide provides a comprehensive overview of the synthesis of enantiomerically enriched azepane structures and their subsequent application as organocatalysts in stereoselective transformations.

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] Its conformational flexibility is a key attribute, allowing for intricate interactions with biological targets.[2] The introduction of chirality into the azepane framework opens up vast possibilities for creating novel, potent, and selective therapeutic agents. The ability to control the three-dimensional arrangement of substituents on the azepane ring is paramount for effective drug design.[2]

This document will detail a robust protocol for the enantioselective synthesis of [b]-annulated azepane scaffolds, a versatile class of chiral building blocks. Subsequently, it will provide a detailed methodology for the application of a bridged azepane derivative as an organocatalyst in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Part 1: Enantioselective Synthesis of a [b]-Annulated Azepane Scaffold

The following protocol is adapted from the work of Christoffers et al. and describes a highly efficient two-step synthesis of cyclopenta-[b]-annulated azepanes with excellent enantiomeric excess.[3][4] This method highlights the creation of a chiral azepane framework from an optically active cyclic α-allyl-β-oxoester.

Scientific Rationale

The strategy commences with a palladium-catalyzed asymmetric allylic alkylation to generate an optically active cyclic α-allyl-β-oxoester, which serves as the chiral precursor.[4] This is followed by a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, which elongates the allyl side chain. The final and key transformation is a palladium-catalyzed exhaustive hydrogenation. This step involves the reduction of the carbon-carbon double bond and the carbon-nitrogen triple bond, followed by a spontaneous reductive amination. The in-situ formation of an iminium ion from the newly generated primary amine and the endocyclic carbonyl group, and its subsequent reduction, stereoselectively yields the trans-configured annulated azepane.[3][4]

Experimental Workflow Diagram

cluster_0 Step 1: Olefin Cross-Metathesis cluster_1 Step 2: Exhaustive Hydrogenation & Cyclization start Optically Active α-allyl-β-oxoester metathesis Cross-Metathesis Reaction start->metathesis acrylonitrile Acrylonitrile acrylonitrile->metathesis ru_catalyst Ru-Catalyst (Hoveyda-Grubbs 2nd Gen.) ru_catalyst->metathesis intermediate ω-cyanoallyl β-oxoester metathesis->intermediate hydrogenation Exhaustive Hydrogenation & Reductive Amination intermediate->hydrogenation pd_catalyst Pd/C Catalyst pd_catalyst->hydrogenation hydrogen H₂ (11 bar) hydrogen->hydrogenation acid Acetic Acid acid->hydrogenation product Enantiopure [b]-Annulated Azepane Scaffold hydrogenation->product

Caption: Workflow for the enantioselective synthesis of [b]-annulated azepane scaffolds.

Detailed Protocol: Synthesis of Ethyl (1R,7aS)-Octahydro-1H-cyclopenta[b]azepine-1-carboxylate

Materials:

  • Ethyl (R)-1-allyl-2-oxocyclopentane-1-carboxylate (≥97% ee)

  • Acrylonitrile

  • Hoveyda-Grubbs 2nd generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10 wt%)

  • Acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Olefin Cross-Metathesis

  • To a solution of ethyl (R)-1-allyl-2-oxocyclopentane-1-carboxylate (1.0 equiv.) in anhydrous DCM (0.1 M), add acrylonitrile (5.0 equiv.).

  • Add the Hoveyda-Grubbs 2nd generation catalyst (2 mol%).

  • Stir the reaction mixture at reflux for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ω-cyanoallyl β-oxoester as a mixture of (E)- and (Z)-isomers.

Step 2: Exhaustive Hydrogenation and Reductive Amination

  • In a high-pressure reactor, dissolve the ω-cyanoallyl β-oxoester (1.0 equiv.) in acetic acid (0.1 M).

  • Add Pd/C (10 wt%) to the solution.

  • Pressurize the reactor with hydrogen gas to 11 bar.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel to obtain the pure ethyl (1R,7aS)-octahydro-1H-cyclopenta[b]azepine-1-carboxylate.

Data Summary
CompoundStarting MaterialOverall YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Ethyl (1R,7aS)-octahydro-1H-cyclopenta[b]azepine-1-carboxylateEthyl (R)-1-allyl-2-oxocyclopentane-1-carboxylate~50-60%97-98%>95:5 (trans:cis)

Data adapted from Christoffers et al.[3]

Part 2: Application of a Chiral Bridged Azepane Derivative in Asymmetric Aldol Reaction

This protocol demonstrates the use of a chiral azepane-based organocatalyst in the asymmetric aldol reaction between a ketone and an aromatic aldehyde. The methodology is adapted from research on the application of 2-azabicycloalkane derivatives as catalysts.[5] This highlights how a chiral azepane scaffold can create a stereochemically defined environment to induce enantioselectivity.

Scientific Rationale

The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating new stereocenters.[6] Organocatalysis, using small chiral organic molecules, has emerged as a key strategy for asymmetric synthesis. In this context, chiral amines derived from azepane scaffolds can act as effective catalysts. The mechanism involves the formation of a chiral enamine intermediate between the ketone and the catalyst. This enamine then reacts with the aldehyde in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The bridged azepane structure provides a rigid and well-defined chiral pocket, enhancing the stereoselectivity of the reaction.[5]

Reaction Mechanism Diagram

cluster_0 Catalytic Cycle catalyst Chiral Azepane Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone aldol_adduct Aldol Adduct enamine->aldol_adduct + Aldehyde aldehyde Aldehyde aldol_adduct->catalyst - Product product Enantioenriched Aldol Product aldol_adduct->product + H₂O water H₂O

Caption: Catalytic cycle for the azepane-catalyzed asymmetric aldol reaction.

Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

Materials:

  • Chiral bridged azepane-based amide catalyst (e.g., derived from 2-azabicyclo[3.2.1]octane and pyrrolidine)[5]

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-nitrobenzaldehyde (1.0 equiv.) in DCM (0.2 M), add cyclohexanone (10.0 equiv.).

  • Add the chiral bridged azepane-based amide catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Expected Results
CatalystYieldDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee) of major diastereomer
Chiral bridged azepane-amideUp to 95%22:78Up to 63%

Data based on analogous systems reported by Głowacka et al.[5]

Conclusion

The protocols detailed in these application notes demonstrate the synthesis and utility of chiral azepane scaffolds in asymmetric synthesis. While the direct use of this compound as a chiral auxiliary requires further exploration, the broader family of chiral azepanes represents a powerful tool for the stereocontrolled synthesis of complex molecules. The enantioselective synthesis of annulated azepanes provides access to valuable chiral building blocks, and their application as organocatalysts in fundamental reactions like the aldol addition showcases their potential to influence stereochemical outcomes. These methodologies offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of chiral azepanes in the quest for novel and effective therapeutic agents.

References

Application Notes & Protocols for the Functionalization of Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial arrangement of substituents, making it an attractive core for developing novel therapeutics that can effectively probe the complex topographies of biological targets.[1] Azepane derivatives have demonstrated a wide spectrum of biological activities, including uses as antidiabetics, antihistamines, and protein kinase inhibitors.[1][2]

Azepan-3-ol, with its hydroxyl and secondary amine functionalities, represents a versatile starting point for the synthesis of diverse chemical libraries. However, the dual reactivity of these groups necessitates a carefully planned synthetic strategy to achieve selective functionalization. This guide provides a detailed technical overview and field-proven protocols for the derivatization of this compound, focusing on the protection of the amine and subsequent modifications of the hydroxyl group.

Pillar 1: The Imperative of N-Protection

Direct functionalization of the hydroxyl group of this compound is complicated by the nucleophilic nature of the secondary amine. This amine can compete in reactions intended for the alcohol, leading to a mixture of N- and O-functionalized products, as well as potential di-functionalization. To ensure chemoselectivity, the nitrogen atom must first be "masked" with a suitable protecting group. This strategy temporarily reduces the amine's reactivity, allowing for clean and predictable modification of the hydroxyl group.[3]

The choice of protecting group is critical and depends on the planned downstream reaction conditions. The ideal group should be easy to install, stable throughout subsequent synthetic steps, and removable under conditions that do not compromise the newly installed functional group.[3] Two of the most robust and widely used amine protecting groups in this context are the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.

  • Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to a wide range of acidic and basic conditions but is readily cleaved under neutral conditions via catalytic hydrogenolysis.[3][4] This makes it orthogonal to many other protecting groups.

  • tert-Butyloxycarbonyl (Boc): Typically installed using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to basic and reductive conditions but is easily removed with mild acid (e.g., trifluoroacetic acid or HCl).[5]

The overall synthetic workflow, starting with N-protection, is outlined below.

G cluster_main Overall Functionalization Workflow This compound This compound N-Protected this compound N-Protected this compound This compound->N-Protected this compound Step 1: N-Protection (Boc₂O or Cbz-Cl) Functionalization O-Acylation O-Alkylation Mitsunobu Rxn Oxidation N-Protected this compound->Functionalization O-Functionalized Azepane O-Functionalized Azepane Functionalization->O-Functionalized Azepane Step 2: Derivatization Deprotection Deprotection O-Functionalized Azepane->Deprotection Final Product Final Product Deprotection->Final Product Step 3: N-Deprotection (Acid or H₂)

Caption: General workflow for this compound functionalization.

Experimental Protocol 1: N-Cbz Protection of this compound

Rationale: This protocol employs Schotten-Baumann conditions, using an inorganic base in a biphasic system to neutralize the HCl byproduct generated during the reaction.[3] This method is robust and generally high-yielding for secondary amines.

Reagent/ParameterStoichiometry/ValuePurpose
This compound1.0 equivStarting Material
Benzyl Chloroformate (Cbz-Cl)1.2 equivProtecting Group Source
Sodium Bicarbonate (NaHCO₃)2.5 equivBase to neutralize HCl
Tetrahydrofuran (THF) / Water2:1 v/vSolvent System
Temperature0 °C to Room Temp.Control reaction rate
Time12-20 hoursReaction duration

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equiv) to the solution with stirring.

  • Slowly add benzyl chloroformate (1.2 equiv) dropwise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield N-Cbz-Azepan-3-ol.[3]

Pillar 2: Functionalization of the Hydroxyl Group

With the amine protected, the hydroxyl group becomes the primary site for chemical modification. The following protocols detail common and reliable methods for O-acylation, O-alkylation, stereochemical inversion via the Mitsunobu reaction, and oxidation to the corresponding ketone.

A. O-Acylation (Ester Formation)

Rationale: O-acylation converts the alcohol into an ester. Using an acyl chloride in the presence of a base and a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is a highly efficient method. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[6]

Experimental Protocol 2: O-Acylation of N-Cbz-Azepan-3-ol
Reagent/ParameterStoichiometry/ValuePurpose
N-Cbz-Azepan-3-ol1.0 equivStarting Material
Acyl Chloride (e.g., Acetyl Chloride)1.5 equivAcylating Agent
Triethylamine (Et₃N)2.0 equivBase to scavenge HCl
4-Dimethylaminopyridine (DMAP)0.1 equivAcylation Catalyst
Dichloromethane (DCM)AnhydrousSolvent
Temperature0 °C to Room Temp.Control reaction rate
Time2-4 hoursReaction duration

Step-by-Step Procedure:

  • Dissolve N-Cbz-Azepan-3-ol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (2.0 equiv) and DMAP (0.1 equiv).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the desired O-acyl-N-Cbz-azepane.

B. O-Alkylation (Ether Formation)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[7]

Experimental Protocol 3: O-Alkylation of N-Boc-Azepan-3-ol
Reagent/ParameterStoichiometry/ValuePurpose
N-Boc-Azepan-3-ol1.0 equivStarting Material
Sodium Hydride (NaH, 60% disp.)1.2 equivStrong Base
Alkyl Halide (e.g., Methyl Iodide)1.5 equivAlkylating Agent
Tetrahydrofuran (THF)AnhydrousSolvent
Temperature0 °C to Room Temp.Control reaction rate
Time4-8 hoursReaction duration

Step-by-Step Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-Azepan-3-ol (1.0 equiv) in THF dropwise.

  • Stir the mixture at 0 °C for 1 hour to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Add the alkyl halide (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the O-alkyl-N-Boc-azepane.[7]

C. The Mitsunobu Reaction (Stereochemical Inversion)

Rationale: The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[8][9] The reaction proceeds through the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). This forms an oxyphosphonium salt, which is an excellent leaving group, allowing for an Sₙ2 attack by a suitable nucleophile (pKa < 13).[8][10]

G cluster_mitsunobu Mitsunobu Reaction Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair + NuH ROH N-Protected This compound NuH Nucleophile (e.g., R'COOH) Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) IonPair->Oxyphosphonium + ROH Product Inverted Product (e.g., Ester) Oxyphosphonium->Product + Nu⁻ (Sₙ2 attack)

Caption: Simplified mechanism of the Mitsunobu Reaction.

Experimental Protocol 4: Mitsunobu Esterification of N-Boc-Azepan-3-ol
Reagent/ParameterStoichiometry/ValuePurpose
N-Boc-Azepan-3-ol1.0 equivStarting Material
Carboxylic Acid (e.g., Benzoic Acid)1.5 equivNucleophile
Triphenylphosphine (PPh₃)1.5 equivActivator
Diisopropyl Azodicarboxylate (DIAD)1.5 equivActivator
Tetrahydrofuran (THF)AnhydrousSolvent
Temperature0 °C to Room Temp.Control reaction rate
Time6-8 hoursReaction duration

Step-by-Step Procedure:

  • Dissolve N-Boc-Azepan-3-ol (1.0 equiv), benzoic acid (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equiv) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the reduced DIAD byproduct. Direct purification by column chromatography is often effective for separating these components to yield the inverted ester.[8]

Pillar 3: Oxidation to Azepan-3-one

Oxidizing the secondary alcohol to a ketone provides another key intermediate, N-protected Azepan-3-one, for further diversification, such as reductive amination or alpha-functionalization. Mild oxidation conditions are crucial to avoid over-oxidation or side reactions. The Swern and Dess-Martin periodinane (DMP) oxidations are two of the most reliable methods.[11][12]

A. Swern Oxidation

Rationale: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) to form the reactive chloro(dimethyl)sulfonium species. This reacts with the alcohol, and subsequent addition of a hindered base (like triethylamine) promotes an intramolecular elimination to yield the ketone, dimethyl sulfide, and CO/CO₂.[13] The low temperature is critical to prevent side reactions.

Experimental Protocol 5: Swern Oxidation of N-Boc-Azepan-3-ol
Reagent/ParameterStoichiometry/ValuePurpose
Oxalyl Chloride1.5 equivActivator
Dimethyl Sulfoxide (DMSO)3.0 equivOxidant
N-Boc-Azepan-3-ol1.0 equivStarting Material
Triethylamine (Et₃N)5.0 equivBase
Dichloromethane (DCM)AnhydrousSolvent
Temperature-78 °CCritical for stability
Time~1.5 hoursReaction duration

Step-by-Step Procedure:

  • To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add DMSO (3.0 equiv) dropwise. Stir for 15 minutes.

  • Add a solution of N-Boc-Azepan-3-ol (1.0 equiv) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equiv) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood.[13]

  • Purify by column chromatography to yield N-Boc-Azepan-3-one.[14][15]

B. Dess-Martin Periodinane (DMP) Oxidation

Rationale: DMP is a hypervalent iodine compound that serves as a mild and selective oxidizing agent for primary and secondary alcohols. The reaction is typically performed at room temperature and avoids the use of toxic chromium reagents and the unpleasant byproducts of Swern oxidations.[12][16]

Experimental Protocol 6: DMP Oxidation of N-Boc-Azepan-3-ol
Reagent/ParameterStoichiometry/ValuePurpose
N-Boc-Azepan-3-ol1.0 equivStarting Material
Dess-Martin Periodinane (DMP)1.5 equivOxidizing Agent
Dichloromethane (DCM)AnhydrousSolvent
TemperatureRoom Temp.Mild Conditions
Time1-3 hoursReaction duration

Step-by-Step Procedure:

  • Dissolve N-Boc-Azepan-3-ol (1.0 equiv) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 equiv) in one portion. The mixture may become slightly cloudy.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirring solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir for 10-15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield N-Boc-Azepan-3-one.[16]

Final Step: N-Deprotection

The final step is the removal of the N-protecting group to unmask the amine, yielding the desired functionalized this compound derivative. The choice of deprotection method must be orthogonal to the newly installed functional group.

Protocol 7A: Acidic Deprotection of N-Boc Group

Rationale: The tert-butyl carbamate is labile to acid, which protonates the carbamate and initiates fragmentation to the free amine, carbon dioxide, and isobutylene.[17]

  • Procedure: Dissolve the N-Boc protected azepane derivative in a suitable solvent like DCM or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 20-50% v/v) or a 4M solution of HCl in dioxane.[18][19] Stir at room temperature for 1-3 hours. Upon completion, concentrate the solvent under reduced pressure to yield the amine salt.

Protocol 7B: Hydrogenolysis of N-Cbz Group

Rationale: The benzyl C-O bond of the Cbz group is susceptible to cleavage by catalytic hydrogenation. This is a very mild and clean deprotection method, yielding the free amine and toluene and CO₂ as byproducts.[4][20]

  • Procedure: Dissolve the N-Cbz protected azepane derivative in a solvent such as methanol or ethanol. Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).[4] Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously for 4-16 hours. Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[4]

References

Application of Azepan-3-ol in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns, which in turn enables the fine-tuning of physicochemical and pharmacokinetic properties.[1][2] More than 20 FDA-approved drugs feature the azepane motif, highlighting its significance in pharmaceutical development.[2]

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The azepane scaffold has proven to be a particularly fruitful starting point for the design of novel kinase inhibitors. A prime example is the natural product (-)-balanol, a fungal metabolite that potently inhibits Protein Kinase C (PKC) and Protein Kinase A (PKA) by competing with ATP.[3] The complex structure of balanol, featuring a substituted azepane ring, has inspired the synthesis of numerous analogues in the quest for improved therapeutic properties.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Azepan-3-ol as a versatile building block for the synthesis of a new generation of kinase inhibitors, with a particular focus on inhibitors of the Protein Kinase B (PKB/Akt) signaling pathway.

The Rationale for Employing this compound in Kinase Inhibitor Design

The PKB/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in human cancers. This makes PKB/Akt a highly attractive target for anticancer drug development. Structure-based drug design efforts have led to the development of potent azepane-based PKB inhibitors that are analogues of (-)-balanol.[5]

This compound is an ideal starting material for the synthesis of these inhibitors for several key reasons:

  • Pre-existing Functionality: The hydroxyl group at the 3-position provides a convenient handle for introducing diverse chemical moieties and for coupling to other fragments of the target inhibitor.

  • Stereochemical Control: The chiral center at the 3-position allows for the synthesis of stereochemically pure inhibitors, which is often crucial for achieving high potency and selectivity.

  • Scaffold Rigidity and Flexibility: The azepane ring offers a balance of conformational flexibility and rigidity, which can be exploited to optimize binding to the kinase active site.

Synthetic Strategy: From this compound to a Potent PKB/Akt Inhibitor

The following section outlines a detailed, multi-step synthetic protocol for the preparation of a potent PKB/Akt inhibitor based on published structure-activity relationship (SAR) studies of balanol analogues.[5] The target molecule is an amide isostere of a balanol-derived lead compound, designed to improve plasma stability while retaining high inhibitory potency.

Experimental Workflow Diagram

G cluster_0 Synthesis of the Azepane Core cluster_1 Synthesis of the Hinge-Binding Moiety cluster_2 Fragment Coupling and Final Product Synthesis A This compound B N-Boc-Azepan-3-ol A->B Boc Anhydride, Et3N C N-Boc-Azepan-3-one B->C Dess-Martin Periodinane D N-Boc-3-amino-azepane C->D Reductive Amination H Coupling of Azepane and Benzoic Acid Moiety D->H E 4-formylbenzoic acid F 4-(bromomethyl)benzoic acid E->F NaBH4, HBr G 4-(azidomethyl)benzoic acid F->G NaN3 G->H I Reduction of Azide and Amide Coupling H->I H2, Pd/C then Isonicotinoyl chloride J Final PKB/Akt Inhibitor I->J Final Deprotection (if necessary)

Caption: Synthetic workflow for a potent PKB/Akt inhibitor from this compound.

Detailed Synthetic Protocols

PART 1: Preparation of the Functionalized Azepane Core

Step 1a: N-protection of this compound

  • Rationale: Protection of the secondary amine of the azepane ring is essential to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group that is stable under a wide range of reaction conditions and can be easily removed.

  • Protocol:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Add triethylamine (Et3N, 1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Azepan-3-ol.

Step 1b: Oxidation to N-Boc-Azepan-3-one

  • Rationale: The hydroxyl group is oxidized to a ketone to facilitate the introduction of an amine functionality via reductive amination. Dess-Martin periodinane is a mild and efficient oxidizing agent for this transformation.

  • Protocol:

    • Dissolve N-Boc-Azepan-3-ol (1.0 eq) in DCM in a round-bottom flask.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-Azepan-3-one.

Step 1c: Reductive Amination to N-Boc-3-amino-azepane

  • Rationale: Reductive amination is a robust method for converting ketones to amines. This step introduces the key amino group that will be further functionalized.

  • Protocol:

    • Dissolve N-Boc-Azepan-3-one (1.0 eq) in methanol in a round-bottom flask.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully add 1M HCl to quench the reaction and adjust the pH to ~2.

    • Wash the aqueous layer with DCM to remove any unreacted ketone.

    • Basify the aqueous layer to pH ~10 with 2M NaOH and extract with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-azepane.

PART 2: Synthesis of the Hinge-Binding Moiety

This part of the synthesis can be performed in parallel with Part 1. A suitable hinge-binding moiety for many kinase inhibitors is a substituted benzoic acid.

PART 3: Fragment Coupling and Final Product Synthesis

Step 3a: Amide Coupling

  • Rationale: The functionalized azepane core is coupled with the hinge-binding moiety via a stable amide bond. Standard peptide coupling reagents such as HATU or EDC/HOBt can be used to facilitate this reaction.

  • Protocol:

    • Dissolve the synthesized benzoic acid derivative (from Part 2, 1.0 eq) in dimethylformamide (DMF).

    • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add a solution of N-Boc-3-amino-azepane (from Step 1c, 1.1 eq) in DMF.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the coupled product.

Step 3b: Final Deprotection

  • Rationale: The Boc protecting group is removed under acidic conditions to yield the final kinase inhibitor.

  • Protocol:

    • Dissolve the Boc-protected coupled product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final compound by preparative HPLC to obtain the desired kinase inhibitor as a TFA salt.

Biological Evaluation of the Synthesized Kinase Inhibitor

The synthesized azepane-based compound can be evaluated for its inhibitory activity against PKB/Akt and other kinases using a variety of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay
  • Principle: This assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate by the target kinase.

  • Protocol:

    • Prepare a reaction mixture containing the purified PKB/Akt enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer.

    • Add serial dilutions of the synthesized inhibitor to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or radiometric analysis).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assay
  • Principle: This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are known to have an overactive PKB/Akt signaling pathway.

  • Protocol:

    • Seed cancer cells (e.g., PC-3, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized inhibitor for 72 hours.

    • Assess cell viability using a colorimetric assay such as the MTT or MTS assay.

    • Determine the GI50 value, the concentration of the inhibitor that causes 50% growth inhibition.

Western Blot Analysis
  • Principle: This technique is used to confirm that the inhibitor is acting on the intended target within the cell by measuring the phosphorylation status of downstream substrates of PKB/Akt.

  • Protocol:

    • Treat cancer cells with the synthesized inhibitor for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total forms of PKB/Akt and its downstream targets (e.g., GSK3β, FoxO1).

    • A decrease in the phosphorylation of downstream targets in the presence of the inhibitor confirms on-target activity.

Data Presentation
Compound PKB/Akt IC50 (nM) PKA IC50 (nM) Cell Line (e.g., PC-3) GI50 (µM)
Synthesized Inhibitor Experimental ValueExperimental ValueExperimental Value
Balanol (Reference) ~5~4Literature Value
Lead Compound (Ester) ~5~4Literature Value

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile starting material for the synthesis of a new generation of potent and selective kinase inhibitors. The synthetic protocols outlined in this application note provide a clear and actionable roadmap for researchers to access novel azepane-based compounds with therapeutic potential. The inherent structural features of the azepane scaffold, combined with the strategic functionalization enabled by the hydroxyl group of this compound, offer a powerful platform for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors with improved pharmacological profiles.

References

Application Note: A Comprehensive Guide to Cell-Based Assays for the Functional Evaluation of Azepan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane ring is a privileged seven-membered heterocyclic scaffold that is a core component in numerous pharmacologically active compounds and approved drugs.[1][2] Derivatives of azepane have demonstrated a vast range of biological activities, including potential applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] Specifically, Azepan-3-ol derivatives represent a versatile chemical class for which a systematic biological evaluation can uncover novel therapeutic candidates.

This guide provides a comprehensive framework of cell-based assays designed to characterize the biological effects of novel this compound derivatives. Moving beyond simple screening, this document emphasizes a logical, tiered approach—from initial toxicity profiling to elucidating specific mechanisms of action. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.

A Tiered Strategy for Compound Evaluation

A successful screening campaign begins with broad questions and progressively focuses on specific mechanisms. We propose a workflow that first establishes a compound's fundamental effect on cell health before investigating its potential therapeutic applications and specific molecular targets.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Phenotypic & Therapeutic Screening cluster_2 Tier 3: Mechanistic Deconvolution A Compound Library (this compound Derivatives) B Cytotoxicity Profiling (MTT & LDH Assays) Determine Therapeutic Window A->B C Neuroprotection Assays (Oxidative Stress Model) B->C Non-toxic compounds D Oncology Assays (Anti-Proliferative Screen) B->D Toxic compounds E Apoptosis Assays (Caspase-Glo & Annexin V) C->E D->E F Kinase Activity Assays (Targeted Phosphorylation) E->F Identify Mechanism G GPCR Modulation Assays (cAMP & Calcium Flux) E->G Identify Mechanism

Figure 1: A tiered workflow for evaluating this compound derivatives.

Tier 1: Foundational Assays - Assessing General Cellular Health

Before assessing for a specific therapeutic effect, it is imperative to determine the inherent cytotoxicity of each derivative. This step establishes the concentration range for subsequent experiments (the "therapeutic window") and identifies compounds that are broadly cytotoxic versus those with more specific activities.

Principle: Orthogonal Cytotoxicity Assessment

We employ two distinct assays to build a comprehensive cytotoxicity profile. The MTT assay measures metabolic activity, reflecting cell viability and proliferation, while the Lactate Dehydrogenase (LDH) release assay measures loss of plasma membrane integrity, a hallmark of cell death.[4][5] Using both provides a more complete picture than either alone; for instance, a compound could be cytostatic (inhibiting proliferation) without being directly cytotoxic (killing cells), a distinction these assays can help clarify.[5]

Protocol 1.1.1: MTT Metabolic Activity Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[6][7] The amount of formazan produced, measured spectrophotometrically, is proportional to the number of metabolically active cells.[4]

Materials:

  • Cell line of choice (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal context)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add 1 µL of each concentration to the respective wells (final DMSO concentration should be ≤0.5%).

    • Controls: Include wells with vehicle (DMSO) only (100% viability control), wells with a known cytotoxic agent (positive control), and wells with media only (background control).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[8]

  • Absorbance Reading: Read the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a plate reader.[6]

  • Data Analysis:

    • Correct for background by subtracting the absorbance of the media-only wells.

    • Calculate % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100.

    • Plot % Viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of the metabolic activity).

Protocol 1.1.2: LDH Release Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[5] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored product, is proportional to the number of dead cells.

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

  • Lysis Buffer (often 10X, provided in kits).

  • Stop Solution (provided in kits).

  • Multi-well spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle (DMSO) treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation. This represents 100% cytotoxicity.

    • Background: Media-only wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Absorbance Reading: Read the absorbance at 490 nm.

  • Data Analysis:

    • Correct all values by subtracting the background absorbance.

    • Calculate % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Assay Principle Measures Pros Cons
MTT Mitochondrial dehydrogenase activity[6]Metabolic activity / ViabilityHigh-throughput, sensitiveCan be confounded by compounds affecting metabolism
LDH Release of cytosolic enzyme[5]Membrane integrity / Cell DeathDirect measure of cytotoxicityLess sensitive for early apoptosis

Tier 2: Phenotypic & Therapeutic Screening

Once non-toxic concentration ranges are established, derivatives can be screened for desired biological effects. Based on the known activities of the azepane scaffold, we focus on neuroprotection and oncology.

Assays for Neuroprotective Applications

Rationale: Many neurodegenerative disorders involve oxidative stress and subsequent neuronal cell death.[9] An effective in vitro model simulates this damage, allowing for the identification of compounds that can prevent or reverse it.[10][11] We use a glutamate-induced excitotoxicity model, a well-established method for mimicking ischemic neuronal damage.[11]

Protocol 2.1.1: Neuroprotection Against Glutamate-Induced Excitotoxicity

Principle: Excessive glutamate exposure overstimulates its receptors, leading to calcium influx, oxidative stress, and ultimately neuronal apoptosis.[11] This protocol assesses the ability of this compound derivatives to protect neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from this insult. Cell viability is the primary readout.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons.[12][13]

  • Glutamate solution (e.g., 100 µM final concentration).[11]

  • This compound derivatives.

  • MTT or similar viability assay reagents.

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells in a 96-well plate. For cell lines like SH-SY5Y, differentiation (e.g., with retinoic acid) may be required to obtain a more mature neuronal phenotype.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of the azepane derivatives for 1-2 hours.

  • Induce Damage: Add glutamate to a final concentration known to induce ~50% cell death (e.g., 100 µM, requires optimization) for a defined period (e.g., 15 minutes to 24 hours).[11]

    • Controls:

      • Untreated Control: Cells with vehicle only (no compound, no glutamate).

      • Damage Control: Cells with vehicle + glutamate.

      • Positive Control: Cells treated with a known neuroprotective agent (e.g., MK-801) + glutamate.

  • Wash and Recover: For acute damage models (e.g., 15 min glutamate exposure), wash the cells gently with fresh medium and replace it with medium containing the azepane derivatives.[11]

  • Incubation: Incubate for 24-48 hours to allow for the progression of cell death or recovery.

  • Assess Viability: Perform an MTT or LDH assay as described in Tier 1 to quantify cell viability.

  • Data Analysis:

    • Normalize data to the Untreated Control (100% viability) and the Damage Control (0% protection).

    • Calculate % Neuroprotection = [(% Viability of Sample - % Viability of Damage Control) / (% Viability of Untreated Control - % Viability of Damage Control)] x 100.

    • Determine the EC₅₀ (the concentration providing 50% of the maximum neuroprotective effect).

Distinguishing Apoptosis from Necrosis

Rationale: A neuroprotective or anti-cancer effect is more therapeutically relevant if it involves a specific, programmed pathway like apoptosis rather than indiscriminate necrosis. We use two assays that detect distinct, key events in the apoptotic cascade.

Apoptosis_Pathway A Healthy Cell (PS on inner membrane) C Early Apoptosis (PS flips to outer membrane) A->C B Apoptotic Stimulus B->A D Executioner Caspase (Caspase-3/7) Activation C->D Assay1 Annexin V Assay (Binds to external PS) C->Assay1 E Late Apoptosis / Necrosis (Membrane Permeable) D->E Assay2 Caspase-Glo® 3/7 Assay (Measures enzyme activity) D->Assay2

Figure 2: Key events in apoptosis and the corresponding assays.

Protocol 2.2.1: Caspase-Glo® 3/7 Assay

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[14]

Materials:

  • Cells cultured and treated in a white-walled, 96-well plate.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting background, express results as fold-change in luminescence relative to the vehicle-treated control.

Protocol 2.2.2: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[15] This assay uses an Annexin V-luciferase fusion protein that binds to exposed PS, generating a luminescent signal.[16][17] It can be multiplexed with a fluorescent DNA dye that enters cells only when the membrane is compromised (necrosis), allowing for real-time measurement of both processes.[16]

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent (Promega).

  • Cells cultured and treated in a white-walled, 96-well plate.

  • Multimode reader capable of measuring luminescence and fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the 2X Detection Reagent as per the manufacturer's protocol.

  • Cell Dosing: In a separate plate, prepare 2X concentrations of your compounds.

  • Assay Start: Add an equal volume of the 2X Detection Reagent to your seeded cells. Immediately after, add the 2X compound solutions.

  • Real-Time Measurement: Place the plate in a plate reader heated to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis, Ex/Em ~485/525 nm) at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

  • Data Analysis: Plot the kinetic profiles (luminescence and fluorescence vs. time) for each compound concentration. This provides a dynamic view of the onset of apoptosis versus necrosis.

Tier 3: Mechanistic Deconvolution

After identifying a compound with a desirable phenotype, the next critical step is to understand its molecular mechanism of action (MoA). Kinases and G-protein coupled receptors (GPCRs) are two of the largest and most important classes of drug targets.

GPCR_Signaling cluster_gq Gq-Coupled Pathway cluster_gs Gs/Gi-Coupled Pathway GPCR_q Gq GPCR PLC PLC GPCR_q->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Assay_Ca Calcium Flux Assay Ca->Assay_Ca GPCR_s Gs/Gi GPCR AC Adenylyl Cyclase GPCR_s->AC cAMP ↑↓ [cAMP] AC->cAMP Assay_cAMP cAMP Assay cAMP->Assay_cAMP Ligand This compound Derivative Ligand->GPCR_q Ligand->GPCR_s

Figure 3: Simplified GPCR signaling pathways and relevant assays.

Protocol 3.1.1: GPCR Activation - Calcium Flux Assay

Principle: The activation of Gq-coupled GPCRs triggers the release of calcium (Ca²⁺) from intracellular stores, causing a rapid and transient increase in cytosolic Ca²⁺ concentration.[18][19] This can be measured in real-time using fluorescent dyes that exhibit increased fluorescence upon binding to Ca²⁺.[20][21]

Materials:

  • Cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (an anion-exchange transport inhibitor that helps retain the dye in the cells).

  • Kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature, protected from light.[19]

  • Compound Preparation: Prepare a plate with the this compound derivatives at 4-5X the final desired concentration.

  • Measurement: Place both the cell plate and the compound plate into the kinetic plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the compound from the source plate to the cell plate.

    • Immediately continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.[19]

  • Data Analysis:

    • The response is typically measured as the maximum peak height minus the baseline fluorescence.

    • For agonists, plot the response against concentration to determine the EC₅₀.

    • For antagonists, pre-incubate with the compound before adding a known agonist and measure the inhibition of the agonist's response to determine the IC₅₀.

Protocol 3.1.2: GPCR Activation - cAMP Assay

Principle: Gs- and Gi-coupled GPCRs respectively activate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels.[22] These changes can be quantified using various methods, including competitive immunoassays like HTRF® (Homogeneous Time-Resolved Fluorescence) or luciferase-based reporter assays.[22]

Materials:

  • Cell line expressing the GPCR of interest.

  • Commercially available cAMP assay kit (e.g., HTRF® from Cisbio, GloSensor™ from Promega).

  • Multimode plate reader compatible with the chosen assay technology.

Step-by-Step Methodology (Example using HTRF®):

  • Cell Stimulation: Seed and culture cells. Pre-treat with compounds, then stimulate with a known agonist (for antagonist mode) or treat directly with compounds (for agonist mode).

  • Cell Lysis: Lyse the cells according to the kit protocol to release intracellular cAMP.

  • Detection: Add the HTRF® detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Reading: Read the plate using an HTRF®-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.

  • Data Analysis: The HTRF® ratio is inversely proportional to the amount of cAMP in the sample. Convert the ratio to cAMP concentration using a standard curve and calculate EC₅₀ or IC₅₀ values.

Protocol 3.1.3: Cell-Based Kinase Phosphorylation Assay

Principle: To determine if a compound inhibits a specific kinase within a cell, one can measure the phosphorylation of that kinase's direct downstream substrate.[23][24] This is a highly specific and physiologically relevant measure of target engagement.

Materials:

  • Cell line known to have an active signaling pathway involving the kinase of interest.

  • Phospho-specific antibody for the kinase substrate and a total protein antibody for normalization.

  • Assay platform (e.g., In-Cell Western, TR-FRET, or ELISA).

Step-by-Step Methodology (Example using In-Cell Western):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Starve cells (if necessary to reduce basal signaling), then pre-treat with the azepane derivative inhibitor. Stimulate the pathway with an appropriate growth factor or activator.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells with a primary antibody cocktail containing both the phospho-specific antibody (e.g., rabbit anti-pERK) and the total protein antibody (e.g., mouse anti-Total ERK).

  • Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of species-specific secondary antibodies linked to different near-infrared fluorophores (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD).

  • Imaging: Wash the cells and image the plate on a near-infrared imaging system (e.g., LI-COR® Odyssey).

  • Data Analysis:

    • Quantify the fluorescence intensity in both channels (e.g., 700 nm for total protein, 800 nm for phosphorylated protein).

    • Calculate the ratio of the phospho-signal to the total-protein signal for each well to normalize for cell number.

    • Determine the IC₅₀ of the compound by plotting the normalized phospho-signal against compound concentration.

Conclusion

The evaluation of a novel chemical series like this compound derivatives requires a multi-faceted and logical approach. By systematically progressing from broad cytotoxicity profiling to targeted phenotypic screening and finally to specific mechanistic studies, researchers can efficiently identify promising lead candidates and build a comprehensive understanding of their biological activity. The cell-based assays detailed in this guide provide the robust, reproducible, and physiologically relevant tools necessary to drive drug discovery projects forward.

References

Application Note: High-Sensitivity Quantification of Azepan-3-ol in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Bioanalytical Method Development and Validation

Introduction: The Analytical Challenge of Azepan-3-ol

This compound is a cyclic amino alcohol and a key structural motif or metabolite in various pharmaceutical compounds. Its accurate quantification in biological matrices like plasma and urine is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies during drug development.[1][2] The primary analytical challenge stems from its physicochemical properties: this compound is a small, highly polar, and hydrophilic molecule. These characteristics make it difficult to achieve adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns and efficient extraction from complex biological samples using standard liquid-liquid extraction (LLE) protocols.[3][4][5]

This guide provides two robust, validated analytical methods for the quantification of this compound, addressing these challenges head-on. We will explore a primary method utilizing Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) and a secondary, orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The protocols are designed with regulatory compliance in mind, adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][6][7]

Foundational Principles: Adherence to Bioanalytical Method Validation Guidelines

The objective of any bioanalytical method is to produce reliable data that can confidently support regulatory decisions.[2][6] Therefore, every protocol described herein is built upon the validation framework established by regulatory bodies. The ICH M10 guideline provides a harmonized international standard for demonstrating that an analytical method is suitable for its intended purpose.[1][8] Key validation parameters, which will be detailed in Section 5, include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9][10] Adherence to these principles is not merely a regulatory hurdle; it is a guarantee of data integrity.

Primary Method: HILIC-LC-MS/MS for Superior Sensitivity and Specificity

For polar analytes like this compound, HILIC is a powerful chromatographic technique that provides excellent retention and separation, which is often unachievable with RPLC. This method is coupled with tandem mass spectrometry (MS/MS) for its unparalleled sensitivity and specificity, allowing for precise quantification even at low concentrations.

Causality: Why HILIC and Solid-Phase Extraction?
  • HILIC Chromatography: HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent. This creates an aqueous layer on the surface of the stationary phase. Polar analytes like this compound can partition into this layer, resulting in strong retention. This is a direct and effective solution to the poor retention seen in RPLC.[3]

  • Solid-Phase Extraction (SPE): Given the polarity of this compound, a simple protein precipitation (PPT) risks significant matrix effects, while liquid-liquid extraction (LLE) offers poor recovery.[3][11] We employ mixed-mode cation exchange SPE. This strategy leverages two retention mechanisms: the azepane ring's secondary amine, which will be protonated (positively charged) at acidic pH, binds strongly to the sorbent's cation exchange group, while other matrix components can be washed away. This results in a much cleaner final extract, enhancing method robustness and sensitivity.[12]

HILIC-LC-MS/MS Workflow Diagram

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plasma/Urine Sample (100 µL) IS 2. Add Isotopically Labeled Internal Standard (e.g., this compound-d4) Sample->IS Pretreat 3. Pretreat/Dilute (e.g., with 4% H3PO4) IS->Pretreat SPE_Cond 4. SPE: Condition & Equilibrate (Mixed-Mode Cation Exchange Plate) Pretreat->SPE_Cond SPE_Load 5. SPE: Load Sample SPE_Cond->SPE_Load SPE_Wash 6. SPE: Wash Interferences (e.g., Acidic Buffer, Methanol) SPE_Load->SPE_Wash SPE_Elute 7. SPE: Elute Analyte (e.g., 5% NH4OH in Methanol) SPE_Wash->SPE_Elute Dry 8. Evaporate to Dryness SPE_Elute->Dry Recon 9. Reconstitute (in 90:10 Acetonitrile:Water) Dry->Recon Inject 10. Inject into UPLC-MS/MS Recon->Inject Data 11. Data Acquisition (MRM Mode) Inject->Data

Caption: Workflow for this compound quantification by HILIC-LC-MS/MS.

Detailed Protocol: HILIC-LC-MS/MS

A. Sample Preparation (Mixed-Mode Cation Exchange SPE)

  • Aliquot Sample: Pipette 100 µL of biological sample (plasma or urine), calibration standards, or quality control (QC) samples into a 96-well plate.

  • Add Internal Standard (IS): Add 25 µL of working IS solution (e.g., this compound-d4 in 50:50 methanol:water) to all wells except for the blank matrix.

  • Pre-treat: Add 200 µL of 4% phosphoric acid (H₃PO₄) in water to all wells. Mix thoroughly. This step ensures protein precipitation and adjusts the pH to ensure the analyte is positively charged for SPE binding.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 100 mM HCl for equilibration.

  • Load Sample: Load the pre-treated sample mixture onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash: Wash the sorbent with 1 mL of 100 mM HCl, followed by 1 mL of methanol to remove residual matrix interferences.

  • Elute: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide (NH₄OH) in methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile:water. Seal the plate for analysis.

B. UPLC and Mass Spectrometry Conditions

ParameterRecommended Setting
UPLC System High-Performance UPLC/HPLC System
Column HILIC Amide or Silica Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Gradient 95% B (0-0.5 min), 95% to 50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50% to 95% B (3.5-3.6 min), 95% B (3.6-5.0 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized: this compound (e.g., m/z 116.1 -> 98.1), this compound-d4 (e.g., m/z 120.1 -> 102.1)
Source Temp. 150°C
Desolvation Temp. 500°C

Orthogonal Method: GC-MS with Derivatization

An orthogonal method using a different analytical principle provides confidence in the primary method's results and can be valuable for troubleshooting or cross-validation. GC-MS is a highly robust and specific technique.[13][14] However, for polar, non-volatile compounds like this compound, derivatization is mandatory to increase volatility and improve chromatographic peak shape.[13][15]

Causality: Why Derivatization?

The hydroxyl (-OH) and secondary amine (-NH) groups in this compound are highly polar and capable of hydrogen bonding. This leads to poor volatility and strong interactions with active sites in the GC inlet and column, resulting in broad, tailing peaks or no elution at all. Derivatization, such as trimethylsilylation, replaces the active hydrogens on these groups with non-polar trimethylsilyl (TMS) groups. This transformation drastically increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[15]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample 1. Plasma/Urine Sample (100 µL) IS 2. Add Internal Standard Sample->IS LLE 3. Liquid-Liquid Extraction (e.g., with MTBE at basic pH) IS->LLE Dry 4. Evaporate Organic Layer to Dryness LLE->Dry Deriv 5. Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Dry->Deriv Heat 6. Heat at 70°C for 30 min Deriv->Heat Inject 7. Inject into GC-MS Heat->Inject Data 8. Data Acquisition (SIM Mode) Inject->Data

Caption: Workflow for this compound quantification by GC-MS with derivatization.

Detailed Protocol: GC-MS

A. Sample Preparation and Derivatization

  • Aliquot Sample: Pipette 100 µL of biological sample, standards, or QCs into a glass tube.

  • Add Internal Standard: Add 25 µL of a suitable non-polar IS (e.g., a deuterated analogue or a structurally similar compound that also derivatizes).

  • Adjust pH and Extract: Add 100 µL of 1 M sodium hydroxide (NaOH) to basify the sample. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Isolate and Dry: Transfer the upper organic layer (MTBE) to a clean glass tube and evaporate to dryness under nitrogen at 40°C.

  • Derivatize: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst). Cap tightly.

  • React: Heat the mixture at 70°C for 30 minutes. Cool to room temperature before analysis.

B. GC and Mass Spectrometry Conditions

ParameterRecommended Setting
GC System Gas Chromatograph with Autosampler
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Mass Spectrometer Single Quadrupole or Triple Quadrupole MS
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard.
Transfer Line Temp 280°C
Ion Source Temp 230°C

Method Validation: Ensuring Data Trustworthiness

A fully validated method provides documented evidence of its reliability.[9] The following parameters must be assessed according to ICH M10 acceptance criteria before analyzing study samples.[1][2]

Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero points; r² ≥ 0.99 is recommended. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response must be ≥5x the blank response. Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Three runs at ≥4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal; Precision ≤15% CV (±20% and ≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Assessed at Low and High QC levels. The IS-normalized matrix factor CV should be ≤15%.
Recovery The efficiency of the extraction procedure.Assessed at Low, Mid, and High QC levels. Should be consistent and reproducible, though 100% is not required.
Stability To evaluate the chemical stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, long-term storage).[9]Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Conclusion

The successful quantification of this compound in biological fluids is contingent on selecting an analytical strategy that directly addresses its inherent polarity. The HILIC-LC-MS/MS method presented here offers the highest level of sensitivity and specificity, making it ideal for regulated bioanalysis in drug development. The orthogonal GC-MS method serves as a robust confirmatory alternative. By grounding these protocols in the principles of the ICH M10 guideline and understanding the scientific rationale behind each step, researchers can develop and validate reliable methods, ensuring the generation of high-quality, defensible data for their research and regulatory submissions.

References

Application Notes & Protocols: The Use of Azepan-3-ol in the Development of Central Nervous System (CNS) Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its inherent three-dimensional structure and conformational flexibility make it an attractive starting point for engaging complex biological targets within the central nervous system.[3] This guide focuses on Azepan-3-ol, a versatile and synthetically accessible building block, as a foundational element for CNS drug discovery campaigns. We provide a comprehensive overview of the scientific rationale, detailed experimental protocols for preclinical evaluation, and a strategic framework for data interpretation and lead optimization. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to advancing the next generation of CNS therapies.

The Azepane Scaffold: A Rationale for CNS Drug Discovery

The seven-membered azepane ring system is a recurring motif in successful CNS drugs, valued for its ability to project substituents into precise vectors in three-dimensional space.[4] Unlike rigid aromatic rings or smaller, more planar heterocycles, the azepane scaffold can adopt multiple low-energy conformations. This flexibility can be crucial for optimizing interactions with the intricate binding pockets of CNS targets.[3]

This compound, with its defined stereocenter and reactive hydroxyl group, offers a strategic entry point for building chemical diversity. The core hypothesis is that derivatives of this compound can be synthesized to modulate key CNS targets implicated in a range of neuropsychiatric and neurodegenerative disorders. Known CNS-active compounds containing the azepane motif have shown activity as:

  • Monoamine Transporter Inhibitors: Crucial for treating depression and anxiety.[2][5]

  • Histamine H3 Receptor Antagonists: A target for cognitive disorders like Alzheimer's disease.[1][3]

  • Cholinesterase Inhibitors: A validated mechanism for symptomatic treatment of Alzheimer's disease.[3]

  • Secretase Inhibitors: Investigated for disease-modifying potential in Alzheimer's disease.[4]

Our approach, therefore, is to leverage the this compound scaffold to generate novel chemical entities and systematically evaluate their potential as CNS drug candidates.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₁₃NO[6]
Molar Mass115.17 g/mol [6]
IUPAC NameThis compound[6]
CAS Number7659-65-6[6]

Strategic Synthesis of this compound Derivative Libraries

The foundation of a successful drug discovery campaign is a well-designed chemical library. This compound serves as an ideal starting point for generating structural diversity through modifications at two key positions: the ring nitrogen and the C3-hydroxyl group. The goal is to explore the structure-activity relationship (SAR) and structure-property relationship to identify candidates with optimal potency, selectivity, and drug-like properties.

G cluster_0 Derivative Synthesis Workflow A This compound (Starting Scaffold) B N-Functionalization (e.g., Reductive Amination, Buchwald-Hartwig Coupling) A->B Vary R1 Group (Aryl, Heteroaryl, Alkyl Chains) C O-Functionalization (e.g., Esterification, Etherification) A->C Vary R2 Group (Esters, Ethers) D Diverse Azepane-3-ol Derivative Library B->D C->D

Caption: Synthetic workflow for generating a diverse library from this compound.

Preclinical Evaluation Workflow: From Hit to Lead Candidate

A systematic and multi-parametric evaluation is critical to de-risk CNS drug candidates and ensure that only the most promising compounds advance.[7] The high attrition rate for CNS drugs is often attributed to poor blood-brain barrier (BBB) penetration or unforeseen neurotoxicity.[8] Our workflow is designed to address these challenges early in the discovery process.

G cluster_0 In Vitro Triage cluster_1 In Vivo Validation cluster_2 Decision & Optimization A 1. BBB Permeability (PAMPA-BBB Assay) B 2. Primary Target Engagement (e.g., Radioligand Binding) A->B C 3. In Vitro Neurotoxicity (Neuronal Cell Viability) B->C D 4. Rodent Pharmacokinetics (PK Profile) C->D Promising In Vitro Profile E 5. In Vivo Efficacy (Relevant CNS Disease Model) D->E F 6. Preliminary Safety (Behavioral Assessment) E->F G Lead Candidate Nomination & SAR-Guided Optimization F->G

Caption: A multi-stage workflow for the preclinical evaluation of CNS drug candidates.

PART 3.1: IN VITRO PROFILING PROTOCOLS

This initial phase is designed for high-throughput screening to quickly identify derivatives with the fundamental properties required for a CNS drug.

Protocol 3.1.1: Blood-Brain Barrier Permeability Assessment (PAMPA-BBB)

  • Rationale: The blood-brain barrier is the most significant obstacle for CNS drug delivery.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, cost-effective method to predict passive, transcellular diffusion across the BBB.[9] It serves as an excellent primary screen to filter out compounds that are unlikely to reach their target in the brain.

  • Methodology:

    • Prepare Donor Plate: Dissolve test compounds (e.g., this compound derivatives) in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

    • Coat Filter Plate: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in dodecane. This forms the artificial membrane.

    • Assemble Sandwich: The filter plate is placed on top of a 96-well acceptor plate containing the same buffer. The donor plate with the test compounds is then placed on top of the filter plate.

    • Incubation: The "sandwich" is incubated at room temperature for 4-18 hours to allow for compound diffusion.

    • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

    • Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for concentration changes over time and membrane surface area.

  • Data Interpretation:

Permeability (Pe, 10⁻⁶ cm/s)Predicted CNS PenetrationAction
> 4.0HighPriority for Advancement
2.0 - 4.0MediumPossible, consider active transport
< 2.0Low / NoneDeprioritize / Redesign

Protocol 3.1.2: Primary Target Engagement (Monoamine Transporter Inhibition)

  • Rationale: Based on the profile of similar scaffolds, the inhibition of monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT) is a plausible mechanism of action.[5] A radioligand binding assay is a classic, robust method to determine a compound's affinity for these targets.

  • Methodology:

    • Source Material: Use cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (e.g., hNET or hDAT).

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

    • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition), which can be converted to a Ki (inhibition constant).

  • Trustworthiness: Each assay must include a positive control (a known inhibitor) to validate the assay's performance and a negative control (vehicle) to define baseline binding.

Protocol 3.1.3: Early Safety Assessment (In Vitro Neurotoxicity)

  • Rationale: Identifying potential neurotoxicity early is paramount to avoid late-stage failures.[7][10] A simple cell viability assay using a relevant neuronal cell line provides a first-pass assessment of a compound's potential to harm neurons.

  • Methodology:

    • Cell Culture: Plate primary rat cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.[11]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Viability Assay: Add a viability reagent such as Resazurin (AlamarBlue) or a reagent for measuring ATP content (e.g., CellTiter-Glo). These reagents measure metabolic activity, which is a proxy for cell health.

    • Quantification: Read the fluorescence or luminescence on a plate reader.

    • Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

  • Interpretation: A desirable therapeutic candidate should have a CC₅₀ that is significantly higher (ideally >10-fold) than its target engagement potency (Ki). This ratio defines the in vitro therapeutic index.

PART 3.2: IN VIVO CHARACTERIZATION PROTOCOLS

Compounds that demonstrate high BBB permeability, potent on-target activity, and a good in vitro safety margin are advanced to in vivo studies.

Protocol 3.2.1: Rodent Pharmacokinetic (PK) Profiling

  • Rationale: Good in vitro properties do not always translate to effective drug exposure in vivo. A PK study is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) and to ensure that sufficient concentrations reach the brain.[12]

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

    • Dosing: Administer the compound via two routes in separate groups: intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and oral gavage (PO) (e.g., 10 mg/kg) to assess oral absorption.

    • Blood Sampling: Collect sparse blood samples from the tail vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.

    • Bioanalysis: Process the plasma and brain homogenates and quantify the drug concentration using a validated LC-MS/MS method.

    • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.

  • Key Data Output:

ParameterDescriptionDesirable Profile for CNS Drug
T½ (half-life) Time for drug concentration to reduce by half.4-12 hours (for once or twice-daily dosing)
CL (Clearance) Rate of drug removal from the body.Low to moderate
F% (Oral Bioavailability) Fraction of oral dose reaching systemic circulation.> 30%
Brain:Plasma Ratio Ratio of drug concentration in brain vs. plasma.> 1.0 (indicates good CNS penetration)

Protocol 3.2.2: Efficacy Testing in a CNS Disease Model (Forced Swim Test)

  • Rationale: To demonstrate that target engagement in the brain leads to a desired physiological effect, an in vivo efficacy model is required. The Forced Swim Test (FST) in mice is a widely used primary screen to assess the potential antidepressant activity of compounds that modulate monoamine systems.[13][14]

  • Methodology:

    • Animal Model: Use male C57BL/6J mice.

    • Acclimation & Dosing: Acclimate animals to the facility. Dose groups of mice (n=8-10 per group) with vehicle, a positive control (e.g., Desipramine), and various doses of the test compound, typically 30-60 minutes before the test.

    • Test Procedure: Place each mouse individually into a cylinder of water from which it cannot escape. The session is recorded for 6 minutes.

    • Behavioral Scoring: An observer blinded to the treatment groups scores the last 4 minutes of the session, measuring the total time the animal remains immobile. Immobility is interpreted as a state of behavioral despair.

    • Data Analysis: Compare the immobility time between the treated groups and the vehicle group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

  • Expected Outcome: A compound with antidepressant potential will significantly reduce the duration of immobility compared to the vehicle control, similar to the effect of the positive control.

Data Integration and Lead Optimization

The ultimate goal is not to find a perfect compound in the first screen, but to identify a "lead" with a promising, albeit imperfect, profile that can be improved through medicinal chemistry. This requires integrating all data points to make an informed decision.

G cluster_0 Multi-Parameter Data Input cluster_1 Medicinal Chemistry Cycle cluster_2 Decision A A B Structure-Activity Relationship (SAR) Analysis A->B C Hypothesis Generation (e.g., 'Adding a fluorine will block metabolism') B->C E Advance Lead Candidate B->E Optimal Profile Achieved D Design & Synthesize Next-Generation Analogs C->D D->A Re-evaluate in Assays

Caption: The iterative cycle of lead optimization driven by multi-parameter data.

By systematically applying these protocols, researchers can effectively triage and advance novel compounds derived from the this compound scaffold. This structured approach, which balances the assessment of efficacy with critical drug-like properties, increases the probability of success in the challenging but vital field of CNS drug development.

References

Application Notes and Protocols: Azepan-3-ol as a Versatile Scaffold for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds in drug discovery. The seven-membered saturated heterocyclic ring system of azepane has emerged as a privileged structure in medicinal chemistry, offering a desirable three-dimensional geometry for potent and selective interactions with biological targets.[1] This application note provides a comprehensive guide to the strategic use of azepan-3-ol as a versatile starting material for the synthesis of potent antibacterial agents. We will delve into the synthetic rationale, provide detailed experimental protocols for key transformations, and present the antibacterial profile of a representative compound.

Introduction: The Azepane Scaffold in Antibacterial Drug Design

The azepane core is a recurring motif in a number of FDA-approved drugs and clinical candidates, valued for its conformational flexibility which can be crucial for biological activity.[1] In the context of antibacterial research, the azepane ring can be strategically employed to modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability, and to explore new binding interactions with bacterial targets. This compound, with its hydroxyl functionality, serves as an excellent and readily available starting point for the introduction of diverse pharmacophoric groups, particularly amine functionalities which are prevalent in many classes of antibiotics.

The strategic derivatization of the this compound core allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of antibacterial potency and the reduction of toxicity. This guide will focus on a key synthetic pathway that transforms this compound into a crucial intermediate for a potent fluoroquinolone antibiotic.

Synthetic Strategy: From this compound to a Key Antibacterial Intermediate

The primary synthetic challenge lies in the efficient conversion of the hydroxyl group of this compound to an amino group, a common and often essential feature in antibacterial agents. A robust and scalable synthetic route is paramount for drug development. Here, we outline a logical and field-proven synthetic pathway.

Overall Synthetic Workflow

The proposed synthetic strategy is a multi-step process that begins with the protection of the azepane nitrogen, followed by the conversion of the hydroxyl group to an amine, and finally, the coupling with a suitable antibacterial core.

G A This compound B N-Protected this compound A->B N-Protection C N-Protected Azepan-3-one B->C Oxidation D N-Protected Azepan-3-amine C->D Reductive Amination E Azepan-3-amine D->E Deprotection F Final Antibacterial Agent E->F Coupling with Antibacterial Core

Caption: Proposed synthetic workflow from this compound.

Rationale for Key Transformations
  • N-Protection: The secondary amine of the azepane ring is nucleophilic and can interfere with subsequent reactions. Protection with a suitable group, such as a carbamate (e.g., Boc or Cbz), is essential to ensure regioselective reactions at the 3-position.

  • Oxidation: The conversion of the secondary alcohol in N-protected this compound to a ketone is a critical step. This can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation.

  • Reductive Amination: The resulting ketone is a key intermediate that can be converted to the desired amine via reductive amination.[2] This one-pot reaction involves the formation of an imine with an ammonia source, followed by in-situ reduction with a hydride reagent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method is highly efficient and allows for the introduction of the primary amine.

  • Deprotection: The removal of the N-protecting group is typically the penultimate step, unmasking the secondary amine for the final coupling reaction. The choice of deprotection conditions depends on the protecting group used (e.g., acidic conditions for Boc, hydrogenolysis for Cbz).

  • Coupling Reaction: The final step involves the nucleophilic substitution reaction between the deprotected azepan-3-amine and a suitable antibacterial scaffold. In the case of fluoroquinolones, this is typically a nucleophilic aromatic substitution reaction.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key intermediate, (R)-azepan-3-amine, and its subsequent use in the synthesis of the potent fluoroquinolone antibiotic, besifloxacin.

Protocol 1: Synthesis of (R)-3-aminoazepan-2-one (Precursor to Azepan-3-amine)

While the direct conversion of this compound to azepan-3-amine is feasible, a well-documented route to (R)-azepan-3-amine proceeds from the corresponding lactam, (R)-3-aminoazepan-2-one. For the purpose of this guide, we will start from this readily available chiral intermediate.

Materials:

  • (R)-3-aminoazepan-2-one

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), ethereal solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of sodium borohydride in anhydrous THF at 0 °C, add boron trifluoride etherate dropwise under an inert atmosphere.

  • After the addition is complete, add a solution of (R)-3-aminoazepan-2-one in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 24 hours.[3]

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by an aqueous solution of NaOH.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-azepan-3-amine.

  • The crude product can be purified by distillation or by conversion to its hydrochloride salt by treatment with an ethereal HCl solution.

Protocol 2: Synthesis of Besifloxacin from (R)-Azepan-3-amine

This protocol details the coupling of (R)-azepan-3-amine with the fluoroquinolone core to synthesize besifloxacin.[4]

Materials:

  • (R)-azepan-3-amine

  • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Triethylamine

  • Acetonitrile

  • Chloroform

  • Thionyl chloride

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-azepan-3-amine in acetonitrile.[4]

  • Add triethylamine to the mixture and reflux for 5 hours.[4]

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.[4]

  • The residue is dissolved in chloroform and washed sequentially with dilute HCl and saturated sodium chloride solution.[4]

  • The organic layer is dried and concentrated to yield (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4]

  • This intermediate is then dissolved in chloroform, and thionyl chloride is added to effect chlorination at the 8-position.[4]

  • After the reaction is complete, the solvent is evaporated to yield besifloxacin hydrochloride.[4]

Application: Besifloxacin - A Case Study

The final product of the outlined synthesis, besifloxacin, is a potent, fourth-generation fluoroquinolone antibiotic.[5] It is approved for the topical treatment of bacterial conjunctivitis.[5]

Mechanism of Action

Besifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting both enzymes with relatively equal affinity, besifloxacin reduces the likelihood of the development of bacterial resistance, which would require simultaneous mutations in the genes encoding both enzymes.[7]

G cluster_0 Bacterial Cell A Besifloxacin B DNA Gyrase A->B Inhibition C Topoisomerase IV A->C Inhibition D DNA Replication & Transcription Blocked B->D C->D E Bacterial Cell Death D->E

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azepan-3-ol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Azepan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable azepane derivative. As a polar amino alcohol, this compound presents unique challenges that require a nuanced understanding of reaction mechanisms and purification science. This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Synthesis Troubleshooting - Navigating the Path to this compound

The synthesis of the seven-membered azepane ring is often less straightforward than that of its five- and six-membered counterparts.[1][2][3] Issues such as low yields, incomplete reactions, and the formation of undesired side products are common hurdles. This section addresses these critical challenges in a question-and-answer format.

Frequently Asked Questions (Synthesis)

Q1: My cyclization reaction to form the azepane ring is resulting in very low yields. What are the primary factors to investigate?

A1: Low yields in azepane ring formation typically stem from three core issues: unfavorable ring strain, competing side reactions, or suboptimal reaction conditions.

  • Causality & Mechanism: The formation of a seven-membered ring is entropically less favored than for smaller rings. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. Competing elimination or rearrangement reactions can also divert starting material away from the desired pathway.[3]

  • Troubleshooting Steps:

    • Concentration: Ensure you are operating under high-dilution conditions (typically 0.01-0.05 M). Use a syringe pump for slow addition of the substrate to the reaction mixture to maintain a low instantaneous concentration.

    • Temperature: Cyclization reactions have an optimal temperature window. Too low, and the reaction rate may be impractically slow; too high, and side reactions or decomposition may dominate. Experiment with a temperature gradient (e.g., room temperature, 50 °C, 80 °C) to find the sweet spot.

    • Catalyst/Reagent Choice: If using a catalyst (e.g., for reductive amination or ring-closing metathesis), screen different catalysts and ligands. For instance, in a reductive amination, switching from NaBH(OAc)₃ to the milder NaBH₃CN might prevent side reactions.[3]

Q2: I am attempting to synthesize this compound via the reduction of Azepan-3-one, but the reaction is either incomplete or gives a complex mixture of products. How can I optimize this reduction?

A2: The reduction of a cyclic aminoketone like Azepan-3-one (or its N-protected derivative) is a delicate process. The choice of reducing agent and the management of the amine's basicity are critical for success.

  • Expert Insight: The nitrogen atom in the azepane ring can interact with common reducing agents. If the amine is unprotected, its basicity can quench hydride reagents or lead to complex formation. Therefore, performing the reduction on an N-protected intermediate (e.g., N-Boc or N-Cbz-Azepan-3-one) is highly recommended.

  • Troubleshooting Protocol:

    • Protecting Group Strategy: If not already doing so, protect the azepane nitrogen with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This neutralizes the amine's basicity and improves solubility in organic solvents.

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): This is a mild and selective reagent for reducing ketones. It is often the best first choice in a protic solvent like methanol or ethanol at 0 °C to room temperature.

      • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and should be used with caution. It will reduce amides and esters, so it's not suitable if your protecting group is Cbz or if other sensitive functional groups are present. Over-reduction is a risk.

    • Work-up Procedure: After reduction with a hydride reagent, a careful aqueous work-up (e.g., Fieser work-up with sequential addition of water, 15% NaOH, and more water) is crucial to quench the reaction and precipitate aluminum or boron salts for easy filtration.

Q3: My reaction is producing a significant amount of a six-membered ring (piperidine derivative) instead of the seven-membered azepane. Why is this happening and how can it be prevented?

A3: The formation of a six-membered ring as a byproduct is a classic challenge in azepane synthesis, often arising from an alternative, kinetically favored cyclization pathway.[3]

  • Mechanistic Explanation: In reactions like the Hofmann-Löffler-Freytag reaction or other radical-mediated cyclizations, a 1,5-hydrogen atom transfer (leading to a six-membered ring) can compete with the desired 1,6-hydrogen atom transfer (leading to a seven-membered ring). Similarly, in ring-expansion strategies, rearrangement might favor the more stable six-membered carbocation intermediate.

  • Mitigation Strategies:

    • Substrate Design: The substitution pattern on your linear precursor can direct the cyclization. Bulky groups can be strategically placed to sterically disfavor the transition state leading to the six-membered ring.

    • Reaction Conditions: The choice of solvent and catalyst can influence the selectivity. For example, in metal-catalyzed reactions, the ligand can control the geometry of the intermediate, favoring one ring size over another.[4]

    • Alternative Synthetic Routes: If the issue persists, consider a different synthetic strategy that builds the azepane ring unambiguously, such as a ring-closing metathesis (RCM) of a diene or a Beckmann rearrangement of a cyclohexanone oxime derivative.[3]

General Synthesis Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Synthesis Issue Observed (e.g., Low Yield, Side Product) check_purity Step 1: Analyze Crude Product (NMR, LC-MS) start->check_purity identify_issue Identify Main Problem check_purity->identify_issue low_yield Low Yield/ No Reaction identify_issue->low_yield Incomplete Conversion side_product Major Side Product(s) identify_issue->side_product Unwanted Peak(s) complex_mixture Complex Mixture/ Decomposition identify_issue->complex_mixture Multiple Products/ Baseline Material optimize_cond Step 2: Optimize Conditions low_yield->optimize_cond analyze_side_product Step 2: Identify Side Product Structure side_product->analyze_side_product check_stability Step 2: Assess Stability complex_mixture->check_stability temp Vary Temperature optimize_cond->temp conc Check Concentration (High Dilution?) optimize_cond->conc reagent Screen Reagents/Catalysts optimize_cond->reagent change_pathway Modify Substrate or Change Synthetic Route analyze_side_product->change_pathway milder_cond Use Milder Conditions (Temp, Reagents) check_stability->milder_cond protect_groups Add/Change Protecting Groups check_stability->protect_groups

Caption: A workflow for diagnosing and solving synthesis problems.

Part 2: Purification Troubleshooting - Isolating High-Purity this compound

The dual presence of a basic amine and a polar hydroxyl group makes this compound a challenging molecule to purify. Standard silica gel chromatography can be problematic, and crystallization can be elusive.

Frequently Asked Questions (Purification)

Q1: My this compound product streaks badly on a silica gel TLC plate and won't elute from the column, even with very polar solvents like 20% methanol in dichloromethane.

A1: This is the most common issue when purifying polar amines on standard silica gel. The problem is an overly strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This ionic interaction is much stronger than standard polar interactions, causing streaking and irreversible binding.

  • Expert Insight: You must mitigate the acidity of the stationary phase or "shield" the basicity of your compound.

  • Troubleshooting Steps:

    • Use a Basic Modifier in the Eluent: This is the most effective solution. Add a small amount of a volatile base to your mobile phase. A common and highly effective system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) . The ammonia (NH₃) in the ammonium hydroxide solution will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically. Triethylamine (Et₃N) at 0.5-1% can also be used.[5]

    • Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in the non-polar component of your eluent containing 1-2% triethylamine. This pre-treats the silica, but using a modifier in the mobile phase is generally more consistent.[5]

    • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[5]

Q2: I've successfully purified my this compound by column chromatography, but after removing the solvent, I'm left with a viscous oil that refuses to crystallize. How can I obtain a solid product?

A2: "Oiling out" is common for compounds with low melting points or those that readily form supersaturated solutions.[5][6] Inducing crystallization requires patience and a systematic approach.

  • Troubleshooting Protocol:

    • Solvent Selection: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. For a polar molecule like this compound, consider solvents like isopropanol, ethyl acetate, or acetonitrile.

    • Antisolvent Addition: Dissolve your oil in a minimal amount of a good solvent (e.g., methanol or isopropanol). Then, slowly add a non-polar "antisolvent" (e.g., diethyl ether, hexanes, or toluene) dropwise until the solution becomes faintly cloudy. Warm the mixture slightly to redissolve the cloudiness, then allow it to cool slowly. This technique gradually reduces the compound's solubility, promoting ordered crystal growth.[5]

    • Physical Induction Methods:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites for crystal formation.[6]

      • Seeding: If you have even a tiny crystal of pure product from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.[6]

    • Trituration: If all else fails, add a solvent in which your product is completely insoluble (like cold hexanes). Stir or sonicate the mixture vigorously. This can sometimes shock the oil into solidifying, although the resulting solid may be amorphous and require a proper recrystallization.

Data Table: Recommended Starting Eluent Systems for Polar Amines
Polarity of CompoundStarting Solvent System (v/v/v)Comments
Moderately Polar Amine95:5 DCM:MeOH + 0.5% Et₃NGood starting point for many aminols.
Highly Polar (this compound) 90:9:1 DCM:MeOH:NH₄OH Highly effective for reducing tailing on silica gel.[5]
Very Polar/Diols80:18:2 DCM:MeOH:NH₄OHFor compounds with multiple H-bond donors.
Alternative Phase98:2 EtOAc:MeOH on Neutral AluminaUse if silica proves too problematic.
Purification Troubleshooting Decision Tree

This diagram provides a step-by-step guide to troubleshooting the purification process.

G start Crude Product Ready for Purification tlc_analysis Step 1: Run TLC (e.g., 10% MeOH/DCM) start->tlc_analysis eval_tlc Evaluate TLC Plate tlc_analysis->eval_tlc good_sep Good Separation, Rf ≈ 0.3 eval_tlc->good_sep Symmetrical Spot streaking Streaking/ Stuck at Baseline eval_tlc->streaking Tailing Spot no_sep Poor Separation of Spots eval_tlc->no_sep Overlapping Spots run_column Run Column Chromatography good_sep->run_column add_base Add Basic Modifier (1% NH₄OH or Et₃N) streaking->add_base change_solvent Screen Different Solvent Systems (e.g., EtOAc/Hexanes) no_sep->change_solvent add_base->run_column post_column Step 2: Concentrate Fractions run_column->post_column change_solvent->tlc_analysis result Observe Result post_column->result solid Crystalline Solid result->solid Solid Precipitates oil Viscous Oil result->oil No Solid try_crystallize Attempt Recrystallization oil->try_crystallize antisolvent Use Antisolvent (e.g., Hexanes) try_crystallize->antisolvent scratch_seed Scratch Flask or Seed antisolvent->scratch_seed scratch_seed->solid

Caption: A decision tree for troubleshooting this compound purification.

Part 3: Key Experimental Protocols

These protocols provide detailed, field-tested methodologies for the synthesis and purification of this compound. They should be adapted based on the specific nature of your N-protecting group and analytical observations.

Protocol 1: Synthesis of N-Boc-Azepan-3-ol via Reduction

This protocol details the reduction of commercially available N-Boc-Azepan-3-one.

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Boc-Azepan-3-one (e.g., 5.0 g, 1.0 eq).

  • Dissolution: Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting ketone.

  • Quenching: Once complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of acetone (20 mL), followed by saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc-Azepan-3-ol, which can then be purified.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is optimized for purifying polar amines like this compound.

  • Eluent Preparation: Prepare a stock solution of the mobile phase. For this compound, a system of DCM:MeOH:NH₄OH (90:9:1) is a robust starting point.[5]

  • Column Packing: Pack a glass chromatography column with silica gel using a non-polar solvent (e.g., hexane) or the eluent mixture. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the prepared mobile phase. Maintain a constant flow rate using positive pressure.

  • Fraction Collection: Collect fractions and monitor their composition using TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to isolate the purified product. It is advisable to co-evaporate with a solvent like toluene to help remove residual triethylamine or water if those were used.

References

Technical Support Center: Optimization of Reaction Conditions for Azepan-3-ol N-alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of Azepan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this common yet nuanced transformation. Our goal is to equip you with the knowledge to not only overcome challenges but also to rationally design and optimize your reaction conditions for maximal yield and purity.

Introduction: The Challenge of Selectivity

This compound, a valuable building block in medicinal chemistry, presents a unique challenge in N-alkylation reactions.[1][2] The presence of both a nucleophilic secondary amine and a hydroxyl group necessitates careful control of reaction conditions to achieve selective N-alkylation while avoiding undesired O-alkylation and over-alkylation products. This guide will walk you through common issues and provide robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the N-alkylation of this compound.

Q1: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?

A1: This is the most prevalent issue. Nitrogen is generally more nucleophilic than oxygen, but under certain conditions, O-alkylation can compete significantly.[3] To favor N-alkylation, consider the following:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base can favor deprotonation of the amine over the alcohol. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be effective but require careful handling.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) generally favor Sₙ2 reactions on the nitrogen atom.

  • Protecting Groups: The most definitive way to ensure N-selectivity is to protect the hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions after the N-alkylation is complete.[4][5]

Q2: My reaction is very slow and gives a low yield of the desired N-alkylated product. What can I do?

A2: Low conversion can be attributed to several factors:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity order is generally Iodide > Bromide > Chloride. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly increase the reaction rate.

  • Reaction Temperature: Increasing the temperature can overcome activation energy barriers. However, be cautious as higher temperatures can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature.

  • Steric Hindrance: If either your alkylating agent or the azepane ring is sterically bulky, the Sₙ2 reaction will be slower. In such cases, longer reaction times and higher temperatures may be necessary.

Q3: I am observing the formation of a di-alkylated product. How can I prevent this over-alkylation?

A3: Over-alkylation occurs when the N-alkylated this compound product, which is also a secondary amine, reacts further with the alkylating agent. To minimize this:

  • Stoichiometry Control: Use a molar excess of this compound relative to the alkylating agent. A ratio of 2:1 or higher can significantly suppress the formation of the tertiary amine.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of the electrophile, favoring a reaction with the more abundant starting material.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting common problems encountered during the N-alkylation of this compound.

Problem 1: Poor Chemoselectivity (N- vs. O-Alkylation)

Symptoms:

  • TLC/LC-MS analysis shows two product spots with similar retention times.

  • NMR analysis of the crude product shows a complex mixture, with signals corresponding to both N- and O-alkylated species.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Base-Induced O-Alkylation Strong bases can deprotonate the hydroxyl group, forming a nucleophilic alkoxide that competes with the amine.1. Switch to a milder base: Try K₂CO₃ or Cs₂CO₃ instead of NaH or alkoxides.[6] 2. Use a hindered base: A bulky base is less likely to access the sterically less accessible hydroxyl group.
Solvent Effects Protic solvents can solvate the amine more effectively than the hydroxyl group, potentially decreasing its relative nucleophilicity.1. Employ polar aprotic solvents: DMF, ACN, or DMSO are generally preferred to facilitate the Sₙ2 reaction at the nitrogen center.
Hard and Soft Acids and Bases (HSAB) Principle The nitrogen in the amine is a softer nucleophile than the oxygen of the hydroxyl group. "Hard" alkylating agents (e.g., alkyl sulfates) tend to react with the "hard" oxygen, while "soft" alkylating agents (e.g., alkyl iodides) prefer the "soft" nitrogen.[3]1. Choose a "softer" alkylating agent: If possible, use an alkyl iodide to favor N-alkylation.[3]
Lack of Protection The hydroxyl group remains reactive.1. Protect the hydroxyl group: Introduce a silyl ether (e.g., TBDMS-Cl, imidazole) or a benzyl ether (e.g., BnBr, NaH) protecting group prior to N-alkylation. This is the most robust solution for ensuring chemoselectivity.[4][5]
Problem 2: Low Conversion to the Desired Product

Symptoms:

  • TLC/LC-MS shows a significant amount of unreacted this compound.

  • Isolated yield of the N-alkylated product is low.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Insufficient Reactivity of Alkylating Agent The leaving group is not sufficiently labile.1. Switch to a better leaving group: I > Br > OTs > Cl.[7] 2. Add a catalytic amount of Sodium or Potassium Iodide: This can in-situ convert an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).
Inadequate Reaction Conditions The reaction temperature is too low or the reaction time is too short.1. Increase the reaction temperature: Monitor the reaction closely by TLC to avoid decomposition. 2. Prolong the reaction time: Some reactions, especially with sterically hindered substrates, may require 24-48 hours.
Poor Solubility The reactants are not fully dissolved in the chosen solvent.1. Select a more appropriate solvent: Ensure all reactants are soluble at the reaction temperature. A solvent screen with small-scale reactions can be beneficial.
Base Incompatibility The chosen base may not be strong enough to deprotonate the amine sufficiently.1. Screen different bases: Test a range of bases from mild (K₂CO₃) to strong (NaH), keeping in mind the potential for side reactions.

Alternative Strategies for N-Alkylation

For particularly challenging substrates or when direct alkylation fails, consider these powerful alternative methods.

Reductive Amination

This two-step, one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. This method completely avoids O-alkylation.[8]

Advantages:

  • Excellent chemoselectivity for N-alkylation.

  • Avoids the use of potentially hazardous alkyl halides.

  • Can be used to install a wide variety of alkyl groups.[8]

Common Reducing Agents:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Mild and selective for imines over carbonyls.

  • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of amines using an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[9][10]

Advantages:

  • Mild reaction conditions.

  • Proceeds with inversion of stereochemistry at the alcohol carbon, which can be useful in certain synthetic contexts.[11]

Considerations:

  • Poor atom economy, generating significant byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) that require careful purification to remove.[12]

  • The amine nucleophile should ideally have a pKa < 11 for optimal results.[10]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., ACN or DMF, ~0.1 M), add a base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq.), if necessary to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

Direct N-Alkylation vs. O-Alkylation

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Potential Products Azepanol This compound N_Alkylated N-Alkylated Product (Desired) Azepanol->N_Alkylated N-attack (favored) O_Alkylated O-Alkylated Product (Side-Product) Azepanol->O_Alkylated O-attack (competing) AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylated AlkylHalide->O_Alkylated Base Base (e.g., K₂CO₃) Base->Azepanol Solvent Solvent (e.g., ACN) Solvent->Azepanol

Caption: Competing pathways in the direct alkylation of this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield of N-Alkylated Product Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagent Evaluate Alkylating Agent Reactivity (Leaving Group) Start->Check_Reagent Optimize Optimize Conditions (Screen Base/Solvent/Temp) Check_Reactants->Optimize Check_Conditions->Optimize Check_Reagent->Optimize Consider_Alternatives Consider Alternative Methods (Reductive Amination, Mitsunobu) Success Improved Yield Consider_Alternatives->Success Optimize->Consider_Alternatives If optimization fails Optimize->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of (S)-Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Azepan-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable chiral building block. Our focus is on improving chemical yield and enantiomeric purity through a combination of troubleshooting, protocol optimization, and a deep understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level questions regarding the synthetic approaches to chiral azepane scaffolds.

Q1: What are the primary strategies for achieving an enantiomerically pure synthesis of (S)-Azepan-3-ol?

A1: The synthesis of a single enantiomer like (S)-Azepan-3-ol relies on asymmetric synthesis techniques.[1] There are three principal approaches you can consider:

  • Chiral Pool Synthesis: This method utilizes a naturally occurring chiral starting material that already contains the required stereocenter.[][3] The synthesis involves modifying this starting material through a series of reactions that do not affect the chiral center.

  • Chiral Resolution: This approach begins with the synthesis of a racemic mixture (an equal mixture of (R)- and (S)-Azepan-3-ol). The enantiomers are then separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the desired enantiomer.[4]

  • Asymmetric Catalysis: This is a highly efficient method where a prochiral starting material, such as Azepan-3-one, is converted into the chiral product using a small amount of a chiral catalyst.[5][6] The catalyst can be a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme (biocatalysis).[][7] This method is often preferred for its atom economy and potential for high enantioselectivity.

Q2: My team is considering asymmetric hydrogenation of Azepan-3-one. What are the key advantages of this approach?

A2: Asymmetric hydrogenation is a powerful and widely used method for producing chiral alcohols.[5] Its key advantages include:

  • High Enantioselectivity: With the right choice of chiral catalyst and reaction conditions, it is possible to achieve very high enantiomeric excess (ee), often >99%.

  • Atom Economy: The reaction is an addition reaction, meaning all atoms from the hydrogen gas and the substrate are incorporated into the product, which is a core principle of green chemistry.[7]

  • Catalytic Nature: Only a small amount of the chiral catalyst is needed, making the process more cost-effective and simplifying purification by reducing chiral waste.

Q3: Are there common challenges specific to the synthesis of seven-membered rings like azepanes?

A3: Yes, the formation of seven-membered rings can be challenging due to unfavorable enthalpic and entropic factors compared to the formation of five- or six-membered rings.[8] Key challenges include:

  • Competing Cyclizations: In ring-closing reactions, the formation of a thermodynamically more stable six-membered piperidine ring can be a significant side reaction.[9]

  • Transannular Strain: The azepane ring can have conformational complexities and potential for strain, which can influence reactivity and selectivity.

  • Diastereoselectivity Control: If other stereocenters are present or being formed, controlling the relative stereochemistry can be difficult and highly dependent on reaction conditions.[10]

Part 2: Troubleshooting Guide for Low Yield & Purity

This section provides direct answers to specific problems you may encounter during your experiments.

Scenario 1: Low Chemical Yield

Q4: My reaction has a low yield of the desired azepane product. The crude NMR shows a complex mixture of products. How do I begin troubleshooting?

A4: A low, messy yield points to issues with side reactions, starting material stability, or incomplete conversion. A systematic approach is crucial.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stability (NMR, LC-MS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (NMR, LC-MS/MS) Identify major byproducts. check_sm->analyze_crude incomplete_rxn Incomplete Conversion? analyze_crude->incomplete_rxn side_products Side Products Identified? incomplete_rxn->side_products No optimize_conditions 3. Optimize Reaction Conditions (Temp, Time, Concentration) incomplete_rxn->optimize_conditions Yes side_products->optimize_conditions Yes re_evaluate 4. Re-evaluate Purification Is product being lost during workup or chromatography? side_products->re_evaluate No optimize_conditions->re_evaluate success Yield Improved re_evaluate->success

Caption: General workflow for troubleshooting low chemical yield.

Step-by-Step Troubleshooting:

  • Verify Starting Materials: Ensure your precursor (e.g., Azepan-3-one) and reagents are pure. Impurities can inhibit catalysts or lead to side reactions.

  • Identify Byproducts: Use LC-MS and NMR on the crude mixture to identify the structures of major byproducts. Are you forming a six-membered ring?[9] Is there evidence of substrate decomposition? Knowing what is being formed is key to preventing it.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the temperature can often increase selectivity and prevent thermal decomposition.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time. Prolonged reaction times can lead to product degradation.[11]

    • Concentration: Running reactions at higher or lower concentrations can influence reaction rates and suppress bimolecular side reactions.

Q5: I am attempting a ring-closing reaction and suspect I am forming a piperidine (6-membered ring) byproduct. How can I favor the 7-membered azepane formation?

A5: This is a classic challenge in medium-ring synthesis. To favor the 7-membered ring (aza-7-exo-trig cyclization) over the 6-membered one (aza-6-endo-trig), you can try the following:

  • Thorpe-Ingold Effect: Introducing bulky substituents near the reaction centers can alter the bond angles to favor the desired cyclization pathway.

  • Catalyst Choice: The nature of the catalyst can significantly influence the transition state geometry. For example, in aza-Prins cyclizations, the choice of Lewis acid is critical and can direct the reaction to different ring systems.[10]

  • High Dilution: Running the reaction under high dilution conditions can favor intramolecular reactions (ring closing) over intermolecular polymerization, which is a common competing pathway.

Scenario 2: Poor Enantioselectivity (Low ee)

Q6: My asymmetric reduction of Azepan-3-one is producing a nearly racemic mixture (low ee). What are the most critical parameters to adjust?

A6: Low enantioselectivity in a catalytic asymmetric reaction means the catalyst is not effectively differentiating between the two faces of the prochiral ketone. The catalyst-substrate complex leading to the (S)-enantiomer and the one leading to the (R)-enantiomer have very similar energy levels. Your goal is to increase this energy difference.

Caption: Energy difference in diastereomeric transition states dictates enantioselectivity.

Key Parameters to Optimize for Enantiomeric Excess (ee):

ParameterRationale & ExplanationTypical Starting Point
Temperature Lowering the temperature increases the energy difference (ΔΔG‡) between the two diastereomeric transition states. This is often the most effective way to improve ee, though it may slow the reaction rate.Start at room temp, then try 0 °C, -20 °C, or -78 °C.
Chiral Ligand The ligand provides the chiral environment around the metal center. Small changes to the ligand's electronic or steric properties can have a dramatic impact on selectivity.Screen a small library of related ligands (e.g., BINAP, Josiphos, etc., for hydrogenation).
Solvent The solvent can influence the conformation and solvation of the catalyst-substrate complex. Less coordinating solvents sometimes give better results.Screen solvents of varying polarity (e.g., Toluene, THF, CH₂Cl₂).
Catalyst Loading While less common to have a major effect on ee, ensuring the active catalytic species is correctly formed is crucial.Typically 0.1 - 2 mol%.

Q7: I am using a chiral auxiliary-based method. How can I improve the diastereoselectivity of my key step and ensure clean removal of the auxiliary?

A7: In an auxiliary-based approach, you are relying on the steric and electronic properties of the attached chiral group to direct the stereochemistry of a new chiral center.

  • Improving Diastereoselectivity:

    • Auxiliary Choice: The structure of the auxiliary is paramount. Evans' oxazolidinone auxiliaries, for example, are highly effective due to their rigid conformation, which effectively blocks one face of the enolate.

    • Lewis Acid/Chelation: For reactions involving enolates, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can enforce a specific chelated transition state, leading to higher diastereoselectivity.

  • Auxiliary Removal:

    • Mild Conditions: The conditions for cleaving the auxiliary must be mild enough to avoid racemization of your newly formed stereocenter.

    • Orthogonality: Ensure the cleavage conditions (e.g., acidic hydrolysis, reduction) are compatible with other functional groups in your molecule.

Part 3: Experimental Protocols & Data

This section provides a validated starting point for a key synthetic step.

Protocol: Asymmetric Transfer Hydrogenation of N-Boc-Azepan-3-one

This protocol uses a well-established Ru-based catalyst for the asymmetric transfer hydrogenation of a protected ketone precursor, a common and effective strategy.

Reaction Scheme:

N-Boc-Azepan-3-one → (S)-N-Boc-Azepan-3-ol

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-Azepan-3-one213.272.13 g10.01.0
(S,S)-Ts-DPEN RuCl(p-cymene)638.2112.8 mg0.020.002
Formic Acid (HCOOH)46.031.9 mL50.05.0
Triethylamine (Et₃N)101.192.8 mL20.02.0
Acetonitrile (MeCN)-50 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-Azepan-3-one (2.13 g, 10.0 mmol) and the chiral catalyst (S,S)-Ts-DPEN RuCl(p-cymene) (12.8 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Azeotrope Formation: Prepare the formic acid/triethylamine azeotrope (5:2 molar ratio) in a separate vial by carefully adding triethylamine (2.8 mL, 20.0 mmol) to formic acid (1.9 mL, 50.0 mmol). Caution: This is an exothermic reaction.

  • Initiation: Add the freshly prepared HCOOH/Et₃N mixture to the reaction flask dropwise over 5 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction at 25-30 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-N-Boc-Azepan-3-ol.

  • Deprotection (if required): The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final (S)-Azepan-3-ol.

Expected Outcome:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >98% (as determined by chiral HPLC analysis).

References

Technical Support Center: High-Purity Azepan-3-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Azepan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles and practical insights to help you navigate the challenges of purifying this versatile cyclic amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your this compound sample will largely depend on the synthetic route employed. A common strategy involves the reductive amination of a protected or unprotected azepan-3-one precursor. Potential impurities could include:

  • Unreacted starting materials: Such as azepan-3-one or its precursors.

  • Byproducts of the reduction: Depending on the reducing agent used, you might have corresponding boron or aluminum salts.

  • Over-reduction products: If the reaction is not well-controlled, the hydroxyl group could potentially be reduced.

  • Solvent residues: Residual solvents from the reaction or workup can be present.

Q2: What is the best general approach to purify crude this compound?

A2: There is no single "best" method, as the optimal technique depends on the nature and quantity of the impurities. A general workflow would be:

  • Initial analysis: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to get a preliminary assessment of the purity and the number of components in your crude material.

  • Bulk purification: For large quantities of crude product with significant impurities, vacuum distillation is often a good first step to remove non-volatile impurities and high-boiling byproducts.

  • Fine purification: For removing closely related impurities, column chromatography is highly effective.

  • Final polishing: For achieving the highest purity, recrystallization of the freebase or a salt of this compound can be employed.

Q3: How can I assess the purity of my final this compound sample?

A3: A combination of analytical techniques is recommended to ensure high purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of your compound.

Purification Workflow Decision Making

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your this compound sample.

purification_workflow start Crude this compound Sample tlc_gcms Initial Analysis (TLC, GC-MS) start->tlc_gcms is_major_product Is this compound the major product? tlc_gcms->is_major_product distillation Vacuum Distillation is_major_product->distillation Yes column_chromatography Column Chromatography is_major_product->column_chromatography No distillation->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization purity_analysis Final Purity Analysis (NMR, GC-MS, HPLC) recrystallization->purity_analysis pure_product High-Purity this compound purity_analysis->pure_product

Figure 1: Decision workflow for this compound purification.

Troubleshooting Guides

Vacuum Distillation

Q: My this compound is bumping violently during distillation, even with a stir bar. What can I do?

A: Violent bumping is often due to uneven heating or the absence of nucleation sites for smooth boiling.

  • Ensure uniform heating: Use an oil bath for even heat distribution around the distillation flask.

  • Introduce boiling chips: Fresh, porous boiling chips can provide nucleation sites. Do not add boiling chips to a hot liquid.

  • Use a capillary bubbler: A fine stream of nitrogen or argon introduced through a capillary tube extending below the liquid surface provides a steady stream of bubbles for smooth boiling. This is often the most effective method for vacuum distillation.

Q: I'm not getting a good separation between my product and an impurity. What should I check?

A: Poor separation during distillation is typically due to a small difference in boiling points or an inefficient distillation setup.

  • Fractional Distillation: If the boiling points are close, a simple distillation will not be effective. Use a fractionating column (e.g., Vigreux, Raschig, or metal sponge-packed) between the distillation flask and the condenser. The increased surface area allows for multiple condensation-vaporization cycles, leading to a better separation.

  • Optimize Vacuum: The boiling point of a compound is pressure-dependent. Adjusting the vacuum level can sometimes alter the relative volatility of your components, potentially improving separation. Experiment with different vacuum levels.

Column Chromatography

Q: My this compound is streaking on the TLC plate and the column. How can I fix this?

A: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface. This leads to poor separation and low recovery.

  • Add a basic modifier to the eluent: The most common solution is to add a small amount of a base to your mobile phase. Triethylamine (Et₃N) at 0.1-1% (v/v) is very effective at neutralizing the acidic sites on the silica gel, resulting in sharper bands and better separation. Alternatively, a few drops of aqueous ammonia in the eluent can also work.

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.

Q: I'm having trouble separating this compound from a very non-polar impurity. What solvent system should I use?

A: For separating a polar compound like this compound from a non-polar impurity, you need a solvent system that allows the non-polar compound to elute quickly while retaining the this compound on the column.

  • Start with a non-polar eluent: Begin with a non-polar solvent like hexane or heptane to elute the non-polar impurity completely.

  • Gradually increase polarity: Once the non-polar impurity is off the column, gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane. A gradient elution from 100% hexane to a mixture of hexane/ethyl acetate is a good starting point.

  • Consider a stronger polar solvent: If this compound is not eluting with ethyl acetate, you can switch to a more polar solvent system, such as dichloromethane/methanol. Remember to include your basic modifier (e.g., triethylamine) in all your solvent systems.

Recrystallization

Q: My this compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the cooling is too rapid.

  • Slow down the cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often leads to oiling out.

  • Use a different solvent or solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents. A two-solvent system can also be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it is clear again and allow it to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles generated can act as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Data Summary Tables

Table 1: Solvent Selection for this compound Recrystallization

Solvent ClassExamplesSuitability for this compoundNotes
Non-polar Hexane, HeptaneLikely a good "poor" solvent for a two-solvent system.This compound is likely insoluble in these.
Moderately Polar Ethyl Acetate, DichloromethanePotential "good" solvents for a two-solvent system.Solubility should be tested.
Polar Protic Ethanol, Methanol, WaterMay be too good of a solvent, leading to low recovery.Can be used, but may require very low temperatures for crystallization.
Polar Aprotic Acetone, AcetonitrileWorth screening for single-solvent recrystallization.

Table 2: Typical Parameters for Purity Analysis of this compound

Analytical TechniqueTypical Column/ConditionsExpected Observations for Pure this compound
GC-MS Capillary column (e.g., DB-5ms or equivalent)A single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion.
¹H NMR 400 MHz, CDCl₃ or D₂OSignals corresponding to the protons on the azepane ring and the carbinol proton. Integral ratios should match the number of protons.
¹³C NMR 100 MHz, CDCl₃ or D₂OSix distinct signals for the six carbon atoms in the molecule.
HPLC C18 reverse-phase column with a mobile phase of water/acetonitrile containing a basic modifier (e.g., 0.1% triethylamine).A single major peak with a consistent retention time.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of this compound
  • Prepare the column: Slurry pack a glass chromatography column with silica gel in a non-polar solvent (e.g., hexane).

  • Load the sample: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elute the column: Start with a non-polar eluent (e.g., 100% hexane) to remove non-polar impurities. Gradually increase the eluent polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. Add 0.5% triethylamine to all eluents.

  • Collect fractions: Collect fractions and monitor them by TLC.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization of this compound
  • Choose a solvent: Select a suitable solvent or solvent system based on solubility tests.

  • Dissolve the compound: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Cool the solution: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool further: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals: Dry the purified crystals in a vacuum oven.

Troubleshooting Logic Diagram

troubleshooting_diagram start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type streaking Streaking on Column/TLC issue_type->streaking Streaking oiling_out Oiling Out During Recrystallization issue_type->oiling_out Oiling Out poor_separation Poor Separation issue_type->poor_separation Poor Separation solution_streaking Add 0.1-1% Triethylamine to Eluent OR Use Alumina Instead of Silica Gel streaking->solution_streaking solution_oiling_out Slow Down Cooling Rate OR Change Solvent System OR Scratch Flask/Add Seed Crystal oiling_out->solution_oiling_out separation_type What type of separation? poor_separation->separation_type distillation_sep Distillation separation_type->distillation_sep Distillation chromatography_sep Chromatography separation_type->chromatography_sep Chromatography solution_distillation Use a Fractionating Column OR Optimize Vacuum Level distillation_sep->solution_distillation solution_chromatography Optimize Solvent Gradient OR Try a Different Stationary Phase chromatography_sep->solution_chromatography

Figure 2: Troubleshooting common purification issues.

Technical Support Center: Navigating the Scale-Up of Azepan-3-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis and scale-up of Azepan-3-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this valuable heterocyclic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic route.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound suitable for scale-up?

A1: The most prevalent and industrially viable route to this compound is the reduction of Azepan-3-one. This precursor is accessible through various methods, including ring-expansion strategies like the Beckmann rearrangement of a substituted piperidone.[1] The choice of reducing agent for the conversion of Azepan-3-one to this compound is a critical process parameter. The two primary methods are:

  • Catalytic Transfer Hydrogenation: Typically employing Raney® Nickel as the catalyst with a hydrogen source. This method is often favored for its cost-effectiveness on a large scale and cleaner reaction profiles.

  • Chemical Reduction: Utilizing hydride reagents, with sodium borohydride (NaBH₄) being the most common due to its selectivity, milder reaction conditions, and improved safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[2]

Q2: What are the primary challenges when scaling up the reduction of Azepan-3-one?

A2: Scaling up any chemical synthesis introduces a new set of challenges. For the reduction of Azepan-3-one, the primary concerns are:

  • Reaction Control and Thermoregulation: The reduction of a ketone is an exothermic process.[3] On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions, especially with highly reactive reagents.

  • Reagent Handling and Safety: Both Raney® Nickel and sodium borohydride have specific handling requirements to mitigate risks. Raney® Nickel is pyrophoric when dry, and sodium borohydride reacts with water to produce flammable hydrogen gas.[4][5]

  • Product Isolation and Purification: Isolating pure this compound from the reaction mixture can be challenging due to its physical properties and the nature of potential byproducts. Efficient and scalable purification methods are necessary.[6]

  • Yield and Purity Optimization: Achieving consistent high yields and purity on a larger scale requires careful optimization of reaction parameters.[7]

Q3: How do I choose between catalytic hydrogenation and chemical reduction for my scale-up process?

A3: The choice depends on several factors, including available equipment, budget, and desired purity profile.

  • Catalytic Hydrogenation (Raney® Nickel):

    • Advantages: High atom economy, lower cost of the primary reagent (hydrogen), and often results in a cleaner product profile with easier work-up. The catalyst can sometimes be recovered and reused.

    • Disadvantages: Requires specialized high-pressure hydrogenation equipment. The catalyst is pyrophoric and requires careful handling. Catalyst poisoning can also be an issue.[8]

  • Chemical Reduction (Sodium Borohydride):

    • Advantages: Does not require high-pressure equipment, making it more accessible. The reaction is often faster and can be performed in standard reactors.

    • Disadvantages: Generates stoichiometric amounts of boron salts as byproducts, which can complicate purification. The cost of the reagent per mole of substrate is higher than for catalytic hydrogenation.[9]

II. Troubleshooting Guide: The Reduction of Azepan-3-one

This section provides a detailed, problem-oriented guide to address specific issues you may encounter during the synthesis of this compound from Azepan-3-one.

Problem 1: Low or Incomplete Conversion of Azepan-3-one

You observe a significant amount of starting material in your crude product by TLC, GC, or NMR analysis.

Potential Cause Underlying Principle & Recommended Solution
Inactive Reducing Agent Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture. Solution: Use a freshly opened container of NaBH₄ or one that has been stored in a desiccator. To test the activity of an older batch, a small-scale reduction of a simple ketone like acetone can be performed.[10] Raney® Nickel: The catalyst's activity can diminish over time, even when stored under water. Solution: Use a fresh batch of catalyst. The activity of Raney® Nickel is also highly dependent on its preparation method.[11]
Insufficient Stoichiometry of Reducing Agent Sodium Borohydride: While the stoichiometry is 4:1 (ketone:NaBH₄), in practice, an excess is often required to drive the reaction to completion and to account for any reaction with the solvent.[2] Solution: Incrementally increase the equivalents of NaBH₄ (e.g., from 1.1 to 1.5 equivalents relative to the number of hydride ions). Raney® Nickel: The catalyst loading is crucial for reaction rate and completion. Solution: Increase the weight percentage of the Raney® Nickel catalyst.
Suboptimal Reaction Temperature Sodium Borohydride: The reduction is typically performed at low temperatures (0-25 °C) to control the reaction rate and minimize side reactions. If the temperature is too low, the reaction may be sluggish. Solution: Allow the reaction to slowly warm to room temperature and monitor the progress by TLC or HPLC. Raney® Nickel: Hydrogenation reactions often require a certain activation energy. Solution: A moderate increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.[12]
Poor Mixing On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Solution: Ensure adequate agitation for the scale and viscosity of your reaction mixture. Use a mechanical stirrer for larger volumes.
Problem 2: Formation of Significant Byproducts

Your analytical data shows the presence of unexpected impurities in the crude product.

Potential Cause Underlying Principle & Recommended Solution
Over-reduction While less common with NaBH₄, more aggressive reducing agents or harsh conditions can potentially lead to the reduction of other functional groups if present. With catalytic hydrogenation, prolonged reaction times or high pressures could lead to ring opening, though this is less likely for a stable cyclic amine. Solution: Carefully monitor the reaction progress and stop it once the starting material is consumed. Reduce the catalyst loading or hydrogen pressure.
Solvent-Related Byproducts (NaBH₄ Reduction) In alcoholic solvents, NaBH₄ can react with the solvent to form alkoxyborohydrides, which have different reactivities. This can also lead to the formation of borate esters as byproducts.[13] Solution: While alcoholic solvents are common, consider using a less reactive solvent system if byproduct formation is significant. Ensure the reaction is worked up promptly.
Dimerization or Condensation Products Under basic or acidic conditions (depending on the workup), the product or starting material could undergo side reactions. Solution: Ensure the pH of the reaction and workup is controlled. A prompt and efficient workup and purification will minimize the time the product spends in reactive conditions.
Problem 3: Difficulties in Product Isolation and Purification

You are experiencing low isolated yields despite good conversion, or the final product is not meeting purity specifications.

Potential Cause Underlying Principle & Recommended Solution
Product Solubility This compound, being an amino alcohol, can have significant water solubility, leading to losses during aqueous workup. Solution: During extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a continuous liquid-liquid extractor for large-scale operations.
Emulsion Formation The amphiphilic nature of the product and byproducts can lead to stable emulsions during extraction. Solution: Add a small amount of a brine solution or a different organic solvent to break the emulsion. Filtration through a pad of Celite® can also be effective.
Inefficient Purification Method Column Chromatography: While effective at the lab scale, it can be cumbersome and expensive for large quantities.[14] Solution: For scale-up, consider alternative purification methods such as crystallization or distillation. Crystallization: This can be a highly effective method for achieving high purity on a large scale. Solution: Perform a thorough solvent screen to find a suitable crystallization solvent or solvent system. Seeding with a small amount of pure product can aid in crystallization. Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.

III. Experimental Protocols & Data

The following protocols are provided as a starting point and should be optimized for your specific scale and equipment.

Protocol 1: Catalytic Hydrogenation of Azepan-3-one with Raney® Nickel

dot

cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation P1 Carefully wash Raney® Nickel slurry (50% in water) with the reaction solvent (e.g., Methanol) to remove water. P2 Charge the hydrogenation reactor with Azepan-3-one and the solvent. P1->P2 P3 Under an inert atmosphere (e.g., Nitrogen), add the washed Raney® Nickel slurry to the reactor. P2->P3 R1 Seal the reactor and purge several times with Nitrogen, then with Hydrogen. P3->R1 R2 Pressurize the reactor with Hydrogen to the desired pressure (e.g., 50-100 psi). R1->R2 R3 Heat the reaction mixture to the target temperature (e.g., 40-50 °C) with vigorous stirring. R2->R3 R4 Monitor the reaction progress by Hydrogen uptake and/or periodic sampling and analysis (TLC, GC). R3->R4 W1 Once the reaction is complete, cool the reactor to room temperature and vent the Hydrogen. R4->W1 W2 Purge the reactor with Nitrogen. CAUTION: The catalyst may be pyrophoric. W1->W2 W3 Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times. W2->W3 W4 Concentrate the filtrate under reduced pressure to obtain the crude this compound. W3->W4

Caption: Workflow for the catalytic hydrogenation of Azepan-3-one.

Table 1: Representative Conditions for Catalytic Hydrogenation

ParameterConditionRationale
Substrate Azepan-3-oneStarting material
Catalyst Raney® Nickel (5-10 wt%)Active catalyst for hydrogenation
Solvent Methanol or EthanolGood solubility for substrate and product
Hydrogen Pressure 50 - 100 psiProvides sufficient hydrogen for the reaction
Temperature 40 - 50 °CIncreases reaction rate without promoting side reactions
Reaction Time 4 - 12 hoursDependant on scale and reaction parameters
Protocol 2: Sodium Borohydride Reduction of Azepan-3-one

dot

cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation R1 Dissolve Azepan-3-one in a suitable solvent (e.g., Methanol) in a reactor. R2 Cool the solution to 0-5 °C in an ice bath. R1->R2 R3 Slowly add Sodium Borohydride (NaBH₄) in portions, maintaining the temperature below 10 °C. R2->R3 R4 Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow to warm to room temperature. R3->R4 R5 Monitor the reaction progress by TLC or HPLC until the starting material is consumed. R4->R5 W1 Cool the reaction mixture back to 0-5 °C. R5->W1 W2 Slowly quench the reaction by adding acetone, followed by dilute hydrochloric acid to neutralize excess NaBH₄ and adjust the pH. W1->W2 W3 Concentrate the mixture under reduced pressure to remove the organic solvent. W2->W3 W4 Adjust the pH of the aqueous residue to >12 with NaOH. W3->W4 W5 Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). W4->W5 W6 Dry the combined organic extracts, filter, and concentrate to yield crude this compound. W5->W6

Caption: Workflow for the sodium borohydride reduction of Azepan-3-one.

Table 2: Representative Conditions for Sodium Borohydride Reduction

ParameterConditionRationale
Substrate Azepan-3-oneStarting material
Reducing Agent Sodium Borohydride (0.3 - 0.5 eq.)Hydride source for the reduction[15]
Solvent Methanol or EthanolProtic solvent that also aids in the workup[9]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions
Reaction Time 2 - 6 hoursDependent on scale and temperature

IV. Safety First: Handling Pyrophoric and Water-Reactive Reagents

dot

cluster_raney Raney® Nickel Safety cluster_nabh4 Sodium Borohydride Safety Ra1 ALWAYS keep wet with water or solvent. Ra2 NEVER allow the filter cake to dry during filtration. Ra3 Use non-sparking tools for handling. Ra4 Store in a cool, well-ventilated area away from heat sources. Na1 Store in a tightly sealed container in a dry, cool place. Na2 Avoid contact with water, acids, and oxidizing agents. Na3 Handle in a well-ventilated area or fume hood. Na4 Quench excess reagent slowly and in a controlled manner.

Caption: Key safety considerations for common reducing agents.

Working with reactive reagents on a large scale demands stringent safety protocols.

  • Raney® Nickel: This catalyst is highly pyrophoric, meaning it can ignite spontaneously in air when dry.[16] It is typically supplied as a 50% slurry in water. Always handle it in a wet state. During filtration, never let the filter cake dry out; keep it covered with solvent. For disposal, the catalyst should be deactivated by slowly adding it to a dilute acid solution in a well-ventilated area.[15]

  • Sodium Borohydride: This reagent reacts with water and protic solvents to release hydrogen gas, which is flammable.[5] The reaction is exothermic and can accelerate if not controlled. Additions of NaBH₄ to the reaction mixture should be done in portions and at a controlled temperature. The quenching step should also be performed slowly and with cooling to manage the hydrogen evolution.

V. References

  • Raney Nickel Safety Slide. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Raney®-Nickel. (2024). Sigma-Aldrich.

  • Safety, Storage, Shelf Life, Handling and Disposal. (n.d.). Vineeth Precious Catalysts Pvt. Ltd.

  • Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

  • Sodium borohydride Safety Data Sheet. (n.d.). Szabo-Scandic.

  • Kinetic studies of ketone hydrogenation over Raney nickel catalyst. (2009). ResearchGate.

  • Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE.

  • What are the byproducts of reduction with borohydride? (2018). Reddit.

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses.

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). ResearchGate.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

  • Application Notes and Protocols for the Purification of Azepan-3-one Derivatives. (n.d.). Benchchem.

  • Kinetics of Some Hydrogenations Catalyzed by Raney Nickel. (1957). ACS Publications.

  • hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Lec5 - The Raney Nickel Reduction of Carbonyls: Thiol Nucleophiles. (2024). YouTube.

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018). NIH.

  • Reduction using sodium borohyride? (2019). ResearchGate.

  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts.

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal.

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). NIH.

  • 18.4: Reduction of Aldehydes and Ketones. (2019). Chemistry LibreTexts.

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). NIH.

  • III Analytical Methods. (n.d.).

  • Sodium Borohydride - A Versatile Reducing Agent. (2007). ResearchGate.

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.

  • High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols. (2020). PubMed.

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.

  • Technical Support Center: Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis. (n.d.). Benchchem.

  • This compound | C6H13NO | CID 21271140. (n.d.). PubChem.

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (2020). ResearchGate.

  • selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). Catalysis Science & Technology (RSC Publishing).

  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (2014). ResearchGate.

  • method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. (n.d.). Benchchem.

  • Evaluating Impurities in Drugs (Part III of III). (2012). Pharmaceutical Technology.

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2014). ResearchGate.

  • Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR.

  • Multiple-Batch, Wolff−Kishner Reduction Based on Azeotropic Distillation Using Diethylene Glycol. (2008). ResearchGate.

  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.

  • Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. (n.d.). PubMed Central.

References

Azepan-3-ol Technical Support Center: Troubleshooting Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azepan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways associated with this versatile heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Introduction to this compound Stability

This compound, a seven-membered heterocyclic compound containing a secondary amine and a secondary alcohol, is a valuable building block in medicinal chemistry.[1] However, the presence of these two reactive functional groups within a flexible seven-membered ring can lead to specific stability issues. Understanding these potential challenges is crucial for accurate experimental results and the development of stable pharmaceutical formulations. This guide is built on established principles of organic chemistry and field-proven insights to help you anticipate and address these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the handling, storage, and use of this compound in your experiments.

Issue 1: Unexpected Degradation During Acidic Reaction Work-up

Q: I am observing significant loss of my this compound product and the appearance of unknown impurities after an acidic work-up (e.g., extraction with aqueous HCl). What is happening?

A: This is a common issue arising from the inherent instability of cyclic amines in acidic conditions.[2] The secondary amine in the azepane ring is basic and will be protonated in an acidic medium. This protonation can facilitate degradation pathways that are not prevalent at neutral or basic pH.

Potential Degradation Pathway: Acid-Catalyzed Dehydration and Ring Rearrangement

Under acidic conditions, the hydroxyl group at the 3-position can be protonated, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement or elimination to form various unsaturated azepane derivatives. Ring-opening is also a possibility, though less likely for a saturated ring unless under harsh conditions.

Workflow for Investigation and Mitigation

Caption: Troubleshooting workflow for acidic degradation.

Recommended Protocol for pH Stability Assessment:

  • Sample Preparation: Prepare solutions of this compound at various pH levels (e.g., pH 2, 4, 7, 9, and 12) in appropriate buffers.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[3][4]

  • Data Evaluation: Plot the concentration of this compound against time for each pH to determine the degradation kinetics.

pHTemperature (°C)Time (h)Degradation (%)Major Degradation Products
24024~15-20%Dehydration products, potential ring-contracted species
44024~5-10%Minor dehydration products
74024< 1%Negligible
94024< 1%Negligible
124024~2-5%Oxidation products (if oxygen is present)
Note: This is a hypothetical data table for illustrative purposes.
Issue 2: Formation of an Unknown Impurity with a Carbonyl Group

Q: During my reaction or upon storage, I've noticed the formation of an impurity that shows a characteristic carbonyl peak in the IR spectrum and a corresponding signal in the 13C NMR. What could this be?

A: The secondary alcohol in this compound is susceptible to oxidation, which would convert the hydroxyl group into a ketone, forming Azepan-3-one.[5][6][7][8]

Potential Degradation Pathway: Oxidation

This oxidation can be triggered by:

  • Atmospheric Oxygen: Especially during prolonged storage, exposure to air can lead to slow oxidation. This can be accelerated by light and elevated temperatures.

  • Oxidizing Agents: If your reaction conditions involve oxidizing reagents, even mild ones, you may inadvertently oxidize the alcohol.

  • Metal Contaminants: Trace metal ions can catalyze the oxidation process.

Diagram of Oxidative Degradation

G A This compound B Azepan-3-one A->B Oxidation ([O], O2, light, metal ions)

Caption: Oxidation of this compound to Azepan-3-one.

Preventative Measures:

  • Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures (2-8°C is recommended).

  • Reaction Conditions: When planning your synthesis, consider the compatibility of all reagents with a secondary alcohol. If oxidation is a concern, perform reactions under an inert atmosphere.

  • Solvent Purity: Use high-purity, peroxide-free solvents, as solvent impurities can initiate oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are:

  • Oxidation: The secondary alcohol at the 3-position can be oxidized to the corresponding ketone, Azepan-3-one.[5][6][7][8] This is a common pathway for secondary alcohols and can be initiated by atmospheric oxygen, light, or residual oxidizing agents.

  • Acid-catalyzed Dehydration: In the presence of acid, the hydroxyl group can be eliminated to form an unsaturated azepine derivative.[2]

Q2: How should I store this compound to ensure its stability?

A2: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should also be protected from light and stored at a cool temperature (2-8°C).

Q3: What analytical methods are suitable for assessing the purity and stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3][4] An ideal method should be able to separate this compound from its potential degradation products, such as Azepan-3-one and any dehydration products. Other useful techniques include:

  • LC-MS: For the identification of unknown degradation products by determining their mass-to-charge ratio.[9][10][11]

  • Gas Chromatography (GC): Suitable for assessing the purity of the initial material, though derivatization may be necessary for this polar molecule.

  • NMR Spectroscopy: To confirm the structure of the starting material and to identify the structure of any major degradation products that can be isolated.

Q4: Can this compound undergo ring-opening?

A4: While ring-opening of saturated seven-membered rings is not as common as for smaller, more strained rings, it is a possibility under harsh conditions. For instance, strong oxidizing agents or extreme pH and temperature could potentially lead to ring cleavage. However, under typical synthetic and storage conditions, degradation pathways that preserve the azepane ring, such as oxidation of the alcohol, are more likely.

Q5: Are there any known reactive impurities in commercially available this compound?

A5: Impurities in this compound will depend on the synthetic route used for its manufacture.[12][13][14] Common impurities could include starting materials, reagents, or by-products from the synthesis. It is always recommended to obtain a certificate of analysis from the supplier and to perform your own purity assessment before use.

References

Technical Support Center: Purification of Crude Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Azepan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable heterocyclic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Impurity Profile of Crude this compound

A successful purification strategy begins with a thorough understanding of the potential impurities. This compound is commonly synthesized via the reduction of Azepan-3-one, often using a hydride-based reducing agent like sodium borohydride (NaBH₄).[1] This synthetic route informs the likely impurity profile of the crude product.

Common Impurities in Crude this compound:

Impurity Source Rationale
Unreacted Azepan-3-oneStarting materialIncomplete reaction during the reduction step.
Borate Salts (e.g., sodium borate)Reducing agent byproductFormed during the quenching and workup of NaBH₄ reductions.[2]
Residual SolventsReaction and workupSolvents such as methanol, ethanol, dichloromethane, or ethyl acetate used in the reaction and subsequent extraction steps.[3]
Over-reduction ProductsSide reactionsAlthough less common with NaBH₄, stronger reducing agents could potentially lead to further reduction of the alcohol.
Dimeric or Polymeric ByproductsSide reactionsPossible under certain reaction conditions, especially with prolonged heating or in the presence of certain catalysts.

Purification Strategy Decision Tree

Choosing the right purification method is critical and depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following diagram illustrates a decision-making workflow for purifying crude this compound.

Purification_Strategy start Crude this compound workup Aqueous Workup (e.g., with NH4Cl or dilute acid) start->workup is_solid Is the crude product a solid or an oil? workup->is_solid recrystallization Recrystallization / Salt Recrystallization is_solid->recrystallization Solid distillation Vacuum Distillation is_solid->distillation Oil / Low-melting solid end_pure Pure this compound recrystallization->end_pure chromatography Flash Column Chromatography distillation->chromatography Further purification needed distillation->end_pure Sufficiently pure chromatography->end_pure

Caption: Decision tree for selecting a primary purification method for this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

I. Aqueous Workup Issues

Question: After my NaBH₄ reduction and quenching, I'm having trouble with emulsions during the extraction. How can I resolve this?

Answer: Emulsions are common when working with amino alcohols due to their amphiphilic nature. Here are a few troubleshooting steps:

  • Increase the Ionic Strength: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the more organic components into the organic layer and helping to break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of a stable emulsion.

  • Filtration: If the emulsion is caused by fine solid particulates (like borate salts), filtering the entire mixture through a pad of Celite® before extraction can be effective.

II. Recrystallization Challenges

Question: My crude this compound is a solid, but I'm struggling to find a suitable solvent for recrystallization. What's a good starting point?

Answer: Finding the right solvent system is key to successful recrystallization. For a polar compound like this compound, a single solvent may not be ideal. A two-solvent system is often more effective.

  • Solvent Screening: Start by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good solvent pairs often consist of a "soluble" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Recommended Solvent Systems to Try:

    • Ethyl Acetate / Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]

    • Methanol / Diethyl Ether: Dissolve in a minimal amount of hot methanol and add diethyl ether as the anti-solvent.

    • Acetone / Water: For highly polar impurities, this can be an effective system.[5]

Question: My product is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This often traps impurities.

  • Use More Solvent: The solution may be too concentrated. Add more of the "soluble" solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Initial Cooling Temperature: Ensure the solution cools to a temperature below the melting point of your compound before significant precipitation occurs.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a tiny seed crystal of pure product can also induce crystallization.[6]

Question: Can I purify this compound by recrystallizing it as a salt?

Answer: Yes, this is an excellent strategy for purifying amines. The formation of a salt, such as the hydrochloride, often results in a more crystalline and less soluble material, making recrystallization more effective.[7]

Workflow for Salt Recrystallization:

Salt_Recrystallization start Crude this compound (in a suitable solvent like Ether or EtOAc) add_hcl Add HCl solution (e.g., 2M in Ether) dropwise start->add_hcl precipitate Precipitate this compound HCl salt add_hcl->precipitate filter Filter and wash the salt precipitate->filter recrystallize Recrystallize the salt (e.g., from Ethanol/Ether) filter->recrystallize liberate Liberate the free base (dissolve in water, add base, extract) recrystallize->liberate end_pure Pure this compound liberate->end_pure

Caption: Workflow for the purification of this compound via its hydrochloride salt.

III. Flash Column Chromatography Troubleshooting

Question: My this compound is streaking badly on a silica gel TLC plate and I'm getting poor separation. How can I improve this?

Answer: This is a classic issue when chromatographing basic amines on acidic silica gel. The interaction between the amine and the acidic silanol groups on the silica surface leads to strong adsorption and peak tailing.[8]

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common and effective choice is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.[9]

  • Use an Amine-Functionalized Silica Column: For particularly challenging separations, using a column packed with amine-functionalized silica can provide excellent results for basic compounds.[8][10]

  • Choosing the Right Mobile Phase:

    • For moderately polar compounds, a gradient of ethyl acetate in hexanes (with added TEA) is a good starting point.

    • For more polar compounds that require a stronger eluent, a gradient of methanol in dichloromethane (with added TEA) is often effective.[11] A typical starting point would be 1-5% methanol.

Question: I can't seem to get my compound to move off the baseline, even with a high concentration of ethyl acetate. What should I do?

Answer: This indicates that your compound is too polar for an ethyl acetate/hexane system. You need to switch to a more polar mobile phase. A mixture of methanol in dichloromethane is a good next step. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it. Remember to include a basic modifier like triethylamine.

IV. Vacuum Distillation Guidance

Question: My crude this compound is an oil. Can I purify it by distillation?

Answer: Yes, vacuum distillation is a suitable method for purifying liquid or low-melting point compounds that have high boiling points or are thermally sensitive.[12] this compound, being a relatively small molecule, is a good candidate for this technique.

  • Why Vacuum? Distilling at atmospheric pressure would likely require very high temperatures, which could lead to decomposition of the amino alcohol. Reducing the pressure significantly lowers the boiling point, allowing for a gentler purification.[12]

  • Key Considerations:

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing product loss on the glass surfaces.

    • Control Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Monitor the Temperature and Pressure: The boiling point will be dependent on the vacuum achieved. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for your separation. A good starting point is 50% ethyl acetate in hexanes with 1% triethylamine. For more polar impurities, try 5% methanol in dichloromethane with 1% triethylamine. The ideal Rf for the product is between 0.2 and 0.4.[13]

  • Column Packing: Pack a flash chromatography column with silica gel in your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[9]

  • Elution: Run the column with your chosen mobile phase, collecting fractions. You may use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization from a Two-Solvent System
  • Solvent Selection: Based on small-scale tests, select a suitable solvent pair (e.g., ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "soluble" solvent (ethyl acetate) in small portions while heating the mixture to a gentle boil until the solid just dissolves.

  • Induce Crystallization: Remove the flask from the heat and slowly add the "poor" solvent (hexane) dropwise until you observe persistent cloudiness. Add a few more drops of the "soluble" solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Navigating the Crystallization of Azepan-3-ol Salts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for the crystallization of Azepan-3-ol salts. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the crystallization of these valuable compounds. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.

The azepane motif is a key structural component in numerous bioactive molecules and approved pharmaceuticals.[1] Achieving high-purity, crystalline salts of this compound is a critical step in the development of these therapeutics. This guide is structured to address the most common challenges encountered in the lab, offering a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when crystallizing this compound salts?

A: The primary challenges include the formation of oils or amorphous material instead of a crystalline solid ("oiling out"), low yields, and the potential for polymorphism. Each of these issues can significantly impact the purity, stability, and manufacturability of the final product.

Q2: What is "oiling out" and why does it occur with this compound salts?

A: "Oiling out" is the separation of the dissolved salt from the solution as a liquid phase rather than a solid. This is often due to high supersaturation, rapid cooling, or the selection of a solvent in which the salt's solubility is excessively high at elevated temperatures. The resulting oil can trap impurities and hinder the formation of a well-ordered crystal lattice.[2]

Q3: How does the choice of the counter-ion (e.g., hydrochloride vs. tosylate) affect crystallization?

A: The counter-ion has a profound impact on the physicochemical properties of the this compound salt, including its solubility, melting point, and crystal packing. For instance, a tosylate salt, being larger and potentially offering different hydrogen bonding opportunities than a hydrochloride salt, may exhibit vastly different solubility profiles in common organic solvents, thus requiring a different crystallization strategy.

Q4: What is the significance of polymorphism in this compound salts?

A: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility, dissolution rate, and stability. Controlling polymorphism is critical in pharmaceutical development to ensure consistent product performance and to meet regulatory requirements.

Data-Driven Solvent Selection

The choice of solvent is paramount for successful crystallization. An ideal solvent will exhibit a steep solubility curve, meaning the this compound salt is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential allows for high recovery of the crystalline product upon cooling.

While specific experimental data for this compound salts is not broadly published, we can draw parallels from structurally similar cyclic amines and general principles of amine salt solubility. The following table provides illustrative solubility data to guide your initial solvent screening. Note: This data is for guidance only and should be experimentally verified for your specific this compound salt.

Solvent SystemPolarity IndexDielectric Constant (20°C)[3]Expected Solubility of this compound SaltsSuitability for Crystallization
Single Solvents
Water10.280.1Very HighGenerally unsuitable alone; may be used as an anti-solvent or in a mixture.
Methanol5.132.7HighGood solvent for dissolution; often requires an anti-solvent for high yield.
Ethanol4.324.5Moderate to HighGood potential for cooling crystallization, especially for less polar salts.
Isopropanol (IPA)3.919.9ModerateExcellent candidate for cooling crystallization due to a often favorable solubility profile.
Acetonitrile (ACN)5.837.5Moderate to LowCan be a good choice for both cooling and anti-solvent crystallization.
Ethyl Acetate (EtOAc)4.46.0LowOften used as an anti-solvent.
Toluene2.42.4Very LowPrimarily used as an anti-solvent.
Heptane/Hexane0.11.9InsolubleExcellent anti-solvents.
Solvent Mixtures
IPA/WaterVariesVariesHigh, tunableCan be optimized to prevent oiling out and control crystal growth.
Ethanol/Ethyl AcetateVariesVariesModerate, tunableA common combination for anti-solvent crystallization.
Methanol/TolueneVariesVariesModerate, tunableEffective for inducing precipitation of polar salts.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing a clear path to resolving common crystallization problems.

Issue 1: The this compound salt "oils out" upon cooling.

Q: My this compound hydrochloride solution in isopropanol turned into a sticky oil when I cooled it. What should I do?

A: This is a classic case of "oiling out." Here is a systematic approach to troubleshoot this issue:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot isopropanol (e.g., 10-20% more volume) to reduce the level of supersaturation.

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Insulate the flask to minimize rapid heat loss. A programmed cooling ramp in a reactor is ideal, but on a lab scale, placing the flask in a warm water bath and allowing it to cool with the bath can be effective. Rapid cooling often leads to the system moving into the metastable zone too quickly, favoring liquid-liquid phase separation over nucleation.[4]

  • Introduce a Seed Crystal: If you have a small amount of crystalline material, add a single, small crystal to the solution once it has cooled slightly below the saturation temperature. This provides a template for ordered crystal growth.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.

  • Consider a Different Solvent System: If oiling out persists, isopropanol may not be the ideal solvent. Try a solvent in which the salt is slightly less soluble, such as acetonitrile, or a solvent mixture. A mixture of a good solvent (like methanol or ethanol) with a poor solvent (like ethyl acetate or toluene) can be effective. The "poor" solvent acts as an anti-solvent.

Issue 2: Very low or no crystal yield after cooling.

Q: I dissolved my this compound tosylate in hot ethanol, and after cooling and refrigerating, I got very few crystals. How can I improve my yield?

A: A poor yield is typically due to high residual solubility in the mother liquor or incomplete crystallization. Here are steps to improve your recovery:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent.[5] Ensure you are using the minimum amount of hot solvent required to fully dissolve the salt.

  • Concentrate the Solution: If you suspect too much solvent was used, you can carefully evaporate a portion of the solvent under reduced pressure and then attempt to re-crystallize.

  • Utilize an Anti-Solvent: After dissolving the salt in a minimum of hot ethanol, slowly add a miscible anti-solvent (e.g., ethyl acetate or heptane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solids and allow the mixture to cool slowly.

  • Increase Cooling Time and Lower the Temperature: Ensure the solution has been allowed to stand at a low temperature (e.g., 0-4 °C) for a sufficient period (several hours to overnight) to maximize precipitation.

  • Check the pH: For salts of amines, the pH of the solution can influence solubility. Ensure the solution is not inadvertently basic, which could lead to the formation of the more soluble free base.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound Hydrochloride from Isopropanol
  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound hydrochloride to isopropanol.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved. If solids remain, add small aliquots of hot isopropanol until a clear solution is obtained. Avoid an excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards ambient temperature. Covering the flask with an insulating material will promote slow cooling and the formation of larger, more well-defined crystals.

  • Maturation: Once at room temperature, place the flask in an ice bath or refrigerator for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization of this compound Tosylate
  • Dissolution: Dissolve the crude this compound tosylate in a minimum amount of a "good" solvent, such as methanol, at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "poor" solvent (anti-solvent), such as ethyl acetate, dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating that nucleation has begun.

  • Growth and Maturation: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the anti-solvent for the washing step.

Visualization of Crystallization Workflows

To aid in experimental design, the following diagrams illustrate key decision-making processes in optimizing crystallization conditions.

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Observe Outcome start->outcome oil Oiling Out Occurs outcome->oil Unwanted Phase Separation no_xtal No/Low Crystal Yield outcome->no_xtal Poor Precipitation good_xtal Good Crystals Formed outcome->good_xtal Successful Crystallization reheat Re-heat & Dilute oil->reheat concentrate Concentrate Solution no_xtal->concentrate end Process Optimized good_xtal->end slow_cool Implement Slow Cooling reheat->slow_cool seed Add Seed Crystal slow_cool->seed change_solvent Change Solvent/Use Anti-Solvent seed->change_solvent If still oiling change_solvent->start Re-run add_anti_solvent Add Anti-Solvent concentrate->add_anti_solvent extend_cooling Extend Cooling Time/ Lower Temperature add_anti_solvent->extend_cooling extend_cooling->start Re-run

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection_Workflow start Define this compound Salt (e.g., HCl, Tosylate) solubility_screen Perform Small-Scale Solubility Screening start->solubility_screen assess_solubility Assess Solubility Profile solubility_screen->assess_solubility high_sol High Solubility in Multiple Solvents assess_solubility->high_sol Soluble at RT moderate_sol Moderate Solubility with Good Temperature Dependence assess_solubility->moderate_sol Insoluble at RT, Soluble when Hot low_sol Low Solubility in Most Solvents assess_solubility->low_sol Insoluble when Hot anti_solvent_path Select 'Good' Solvent & 'Poor' Anti-Solvent high_sol->anti_solvent_path cooling_path Select Single Solvent for Cooling Crystallization moderate_sol->cooling_path find_good_solvent Screen for a 'Good' Solvent for Dissolution low_sol->find_good_solvent optimize Optimize Conditions (Rate, Temp, Concentration) anti_solvent_path->optimize cooling_path->optimize find_good_solvent->anti_solvent_path Once found

Caption: Decision workflow for selecting an appropriate crystallization method.

Concluding Remarks

The successful crystallization of this compound salts is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental principles of solubility, nucleation, and crystal growth, and by methodically troubleshooting common issues, researchers can significantly improve the quality and yield of their crystalline products. This guide provides a foundational framework for this process, and it is our hope that it will empower scientists to overcome the hurdles of crystallization and accelerate their research and development endeavors.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Azepan-3-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Azepan-3-ol

This compound (C₆H₁₃NO) is a cyclic amino alcohol featuring a seven-membered azepane ring.[1] As a structural motif and potential metabolite in novel pharmaceutical compounds, the ability to accurately and reliably quantify this compound in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount. The development of robust analytical methods is not merely a procedural step; it is the foundation upon which product quality, safety, and efficacy are built.

This guide provides an in-depth comparison of prevalent analytical techniques for this compound quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounded in the physicochemical properties of the analyte and the stringent requirements of global regulatory bodies. Every protocol described herein is designed as a self-validating system, ensuring that the data generated is not only accurate but demonstrably trustworthy.

The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation.[2][3][4][5] These documents provide a harmonized framework for ensuring that an analytical procedure is fit for its intended purpose.[6]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique for a small, polar, and basic compound like this compound is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. We will compare three primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like this compound, which lacks a strong chromophore, UV detection can be challenging and is typically performed at low wavelengths (e.g., 200-210 nm), where sensitivity is limited and interference from matrix components is high.

  • Expertise & Causality: The primary challenge with this compound is achieving good retention and peak shape on standard reversed-phase columns (like C18) due to its polar and basic nature. The secondary amine can interact strongly with residual silanols on the silica-based stationary phase, leading to peak tailing. To counteract this, one might employ a mobile phase with a higher pH to suppress the ionization of the amine, use an end-capped column, or add an ion-pairing agent. However, the most robust approach often involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining polar compounds.

  • Advantages: Cost-effective instrumentation, procedural simplicity, and high robustness for assay and purity determinations in bulk drug substance.

  • Limitations: Insufficient sensitivity and selectivity for trace-level quantification, especially in complex biological matrices like plasma or urine.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing high selectivity.

  • Expertise & Causality: this compound, with its hydroxyl and secondary amine groups, is polar and has a relatively high boiling point, making it non-ideal for direct GC analysis. It is prone to thermal degradation and will exhibit poor peak shape due to interactions with the column.[7] Therefore, derivatization is mandatory . This process converts the polar -OH and -NH groups into less polar, more volatile esters or silyl ethers (e.g., using BSTFA). While this adds a step to sample preparation, it is essential for achieving the volatility and stability required for GC analysis.[8] The mass spectrometer, particularly in selected ion monitoring (SIM) mode, can provide excellent sensitivity.[9]

  • Advantages: High chromatographic efficiency and excellent selectivity when coupled with MS.

  • Limitations: Requires derivatization, which can introduce variability and complexity. Not suitable for thermally labile compounds.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[10] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an unparalleled degree of specificity and sensitivity.

  • Expertise & Causality: This is the gold standard for quantifying low levels of this compound in complex matrices. As a basic amine, this compound ionizes very efficiently in positive ion ESI mode.[11] Similar to HPLC, HILIC chromatography is the preferred separation mode to achieve adequate retention.[12] The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is critical to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.

  • Advantages: Unmatched sensitivity (sub-ng/mL levels) and selectivity. Ideal for bioanalysis and trace impurity quantification.

  • Limitations: Higher instrument cost and complexity. Susceptible to matrix effects which must be carefully managed during method development.

Performance Comparison Summary

The following table provides an objective comparison of the expected performance of validated methods for this compound quantification using the three techniques discussed.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS Reference
Specificity/Selectivity Low to ModerateHighVery High[13][14]
Linearity (R²) > 0.99> 0.99> 0.995[15][16]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110% (Bioanalysis: 85-115%)[14][17]
Precision (RSD%) < 2.0%< 5.0%< 10.0% (Bioanalysis: < 15%)[16][18]
Limit of Quantification (LOQ) ~1 µg/mL~10-50 ng/mL~0.1-1 ng/mL[9][15][19]
Robustness HighModerateModerate to High[15]
Matrix Suitability Drug Substance, Simple FormulationsDrug Substance, Environmental SamplesBiological Fluids, Complex Matrices

Diagrams: Workflows and Decision Logic

To visualize the processes involved, the following diagrams outline the method validation workflow and a decision-making model for selecting the appropriate technique.

MethodValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting & Lifecycle plan Define Analytical Target Profile (ATP) develop Method Development & Optimization plan->develop protocol Write Validation Protocol develop->protocol spec Specificity / Selectivity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec lod LOD & LOQ protocol->lod rob Robustness protocol->rob report Validation Report Generation acc->report transfer Method Transfer report->transfer lifecycle Continuous Monitoring / Lifecycle Management transfer->lifecycle

Caption: High-level workflow for analytical method validation based on ICH guidelines.

References

A Comparative Study of Azepan-3-ol and Piperidin-3-ol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of available building blocks, saturated nitrogen-containing rings hold a prominent position due to their favorable physicochemical properties and their ability to forge crucial interactions with biological targets. This guide provides an in-depth comparative analysis of two such scaffolds: the six-membered piperidin-3-ol and its seven-membered homolog, Azepan-3-ol.

While both molecules offer a hydroxyl group for hydrogen bonding and a secondary amine for further functionalization, the seemingly subtle difference in ring size imparts distinct conformational and, consequently, biological properties. This guide will explore these differences, drawing upon available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective bioactivities.

Structural and Conformational Dichotomy: The Foundation of Divergent Bioactivity

The fundamental difference between piperidin-3-ol and this compound lies in their three-dimensional architecture. The piperidine ring, a cyclohexane analog, predominantly adopts a stable chair conformation. This rigid structure limits the spatial orientation of its substituents. In contrast, the seven-membered azepane ring is significantly more flexible, capable of existing in a variety of lower-energy conformations, such as the chair, boat, and twist-chair forms.

This increased conformational lability of the azepane ring allows for a more dynamic interaction with biological targets, potentially enabling it to adapt to the specific topology of a binding site. This concept is a cornerstone of drug design, where the strategic replacement of a piperidine with an azepane ring—a bioisosteric modification—can lead to enhanced potency or altered selectivity.

G cluster_0 Piperidin-3-ol cluster_1 This compound Piperidin-3-ol Piperidin-3-ol Chair Conformation Chair Conformation Piperidin-3-ol->Chair Conformation Predominant Rigid Scaffold Rigid Scaffold Chair Conformation->Rigid Scaffold This compound This compound Chair Chair This compound->Chair Boat Boat This compound->Boat Twist-Chair Twist-Chair This compound->Twist-Chair Flexible Scaffold Flexible Scaffold Chair->Flexible Scaffold Boat->Flexible Scaffold Twist-Chair->Flexible Scaffold

Conformational flexibility of Piperidin-3-ol vs. This compound.

Bioactivity Profile: A Tale of Two Scaffolds in Action

While a direct head-to-head comparison of the bioactivity of the parent this compound and piperidin-3-ol is not extensively documented in publicly available literature, a comparative analysis of their derivatives provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Both piperidine and azepane scaffolds have been incorporated into molecules with demonstrated anticancer activity. The cytotoxic potential often arises from the specific substitutions on the heterocyclic ring, which dictate the molecule's interaction with its biological target.

Piperidine Derivatives:

A variety of piperidine derivatives have shown significant cytotoxic effects against a range of cancer cell lines. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated the ability to reduce the growth of hematological cancer cell lines[1]. The mechanism of action for some piperidine derivatives involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, or the induction of apoptosis through the generation of reactive oxygen species (ROS)[2].

Azepane Derivatives:

Similarly, azepane-containing compounds have emerged as promising anticancer agents. For example, novel pyrrolo[1,2-a]azepine derivatives have exhibited potent antitumor activity against liver, breast, and colon cancer cell lines, with some compounds showing IC50 values in the nanomolar range[3]. The larger azepane ring can influence the binding mode and potency of these compounds.

Comparative Cytotoxicity Data (Derivatives):

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrrolo[1,2-a]azepine derivativeHepG2 (Liver)0.0016[3]
Pyrrolo[1,2-a]azepine derivativeHCT116 (Colon)0.0211[3]
3-chloro-3-methyl-2,6-diarylpiperidin-4-oneHematologicalNot specified[1]
Hydroxypiperidine substituted thiosemicarbazoneA549 (Lung)0.58[4]

Note: This table presents data from different studies and should be interpreted with caution as experimental conditions may vary.

Enzyme Inhibition

The ability to inhibit enzymes is a key mechanism for many therapeutic agents. Both this compound and piperidin-3-ol have served as foundational structures for the development of potent enzyme inhibitors.

Piperidin-3-ol as a Scaffold for Kinase Inhibitors:

The piperidin-3-ol moiety is a well-established component of kinase inhibitors. For instance, it is a key structural feature in inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in certain types of cancer[5]. The stereochemistry of the hydroxyl group on the piperidine ring can significantly impact the inhibitory potency of these compounds[5].

Azepane Derivatives as Kinase Inhibitors:

The azepane scaffold has also been successfully employed in the design of kinase inhibitors. The flexibility of the seven-membered ring can be advantageous in targeting the ATP-binding pocket of kinases.

Cholinesterase Inhibition:

Derivatives of both piperidine and azepane have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For example, a series of piperidine-3-carbohydrazide-hydrazones were designed and synthesized as cholinesterase inhibitors[6].

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that are popular targets for drug discovery. The conformational properties of ligands play a crucial role in their interaction with GPCRs.

A study on biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H3 receptor (a GPCR) ligands provides a direct comparison of the two scaffolds. The results demonstrated that both scaffolds could yield potent ligands, with the azepane derivative showing the highest affinity in one case.

Comparative Histamine H3 Receptor Binding Data:

CompoundScaffoldKi (nM)
1-(6-(3-phenylphenoxy)hexyl)azepaneAzepane18
1-(5-(4-phenylphenoxy)pentyl)piperidinePiperidine25
1-(5-(4-phenylphenoxy)pentyl)azepaneAzepane34

This data suggests that the choice between an azepane and a piperidine scaffold can subtly influence binding affinity, likely due to the different conformational spaces they explore.

Experimental Protocols

To facilitate further research in this area, we provide a general overview of key experimental protocols for evaluating the bioactivity of compounds containing these scaffolds.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

G Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of test compound Seed_Cells->Treat_Cells Incubate Incubate for a specified period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Workflow for a standard MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol Outline:

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compound (this compound or piperidin-3-ol derivative)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

  • Procedure:

    • Add the kinase, substrate, and test compound to a microplate well.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) to determine the extent of kinase activity.

    • Calculate the IC50 value from a dose-response curve.

GPCR Binding Assay (Radioligand Binding)

This assay measures the affinity of a compound for a specific GPCR by competing with a radiolabeled ligand.

Workflow:

G Prepare_Membranes Prepare cell membranes expressing the target GPCR Incubate Incubate membranes with a radioligand and varying concentrations of the test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Quantify Quantify the radioactivity of the bound ligand Separate->Quantify Analyze Analyze the data to determine the Ki value Quantify->Analyze

General workflow for a radioligand GPCR binding assay.

Conclusion and Future Directions

The choice between an this compound and a piperidin-3-ol scaffold in drug design is not merely a matter of ring size but a strategic decision that can significantly impact a compound's biological activity. The greater conformational flexibility of the azepane ring offers the potential for enhanced target adaptation and potency, as exemplified in some GPCR ligands. Conversely, the more rigid piperidine scaffold can provide a well-defined vector for substituent placement, which is advantageous in many contexts, including kinase inhibition.

While this guide has synthesized the available comparative data, it is evident that a direct, comprehensive biological evaluation of the parent this compound and piperidin-3-ol molecules is lacking. Such a study, encompassing a broad panel of cancer cell lines, enzymes, and receptors, would be of immense value to the medicinal chemistry community.

Future research should also focus on computational studies to better understand the conformational landscapes of these two scaffolds and how they influence their interactions with a diverse range of biological targets. By combining experimental data with in silico modeling, we can continue to refine our understanding of these fundamental building blocks and unlock their full potential in the development of novel therapeutics.

References

Comparative Analysis of Azepan-3-ol Analogues: A Guide to Structure-Activity Relationships in Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its inherent three-dimensional character and conformational flexibility make it an attractive starting point for the design of novel therapeutics, particularly for complex targets within the central nervous system (CNS). This guide provides a comparative analysis of the structure-activity relationships (SAR) of Azepan-3-ol analogues, a class of compounds with significant potential in the development of treatments for neurodegenerative diseases such as Alzheimer's disease.

Due to a notable gap in publicly available, systematic SAR studies directly focused on the this compound scaffold, this guide will draw upon established principles from closely related azepanone derivatives and the broader field of azepane-based drug discovery to infer and project key SAR trends.[2] The primary biological target discussed will be cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE), as inhibition of these enzymes is a validated therapeutic strategy for Alzheimer's disease, and relevant data from analogous seven-membered ring systems is available.[2]

The this compound Scaffold: A Promising Starting Point

The this compound core presents several key features for medicinal chemistry exploration:

  • A Chiral Center: The hydroxyl group at the 3-position introduces a stereocenter, allowing for the investigation of stereoisomers and their differential interactions with biological targets.

  • Hydrogen Bonding Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a target's binding site.

  • Multiple Points for Diversification: The azepane ring offers several positions for substitution, including the nitrogen atom and various carbon atoms, allowing for fine-tuning of physicochemical properties and biological activity.

Inferred Structure-Activity Relationships of this compound Analogues

By analyzing SAR data from related azepanone cholinesterase inhibitors and general principles of CNS drug design, we can extrapolate the following key relationships for this compound analogues.[2]

The Role of the 3-Hydroxyl Group

The 3-hydroxyl group is a critical pharmacophoric feature. Its ability to form hydrogen bonds is likely essential for anchoring the ligand within the active site of target enzymes like AChE. Modification or removal of this group is predicted to significantly impact potency.

Hypothetical SAR Comparison for the 3-Position:

Modification at C3Predicted Impact on Cholinesterase InhibitionRationale
-OH (Alcohol) High Forms key hydrogen bonds with active site residues.
-O-Alkyl (Ether) Moderate to LowLoss of hydrogen bond donor capability. Steric bulk may be detrimental.
-OAc (Ester) ModerateCan act as a prodrug, hydrolyzed in vivo to the active alcohol.
=O (Ketone - Azepan-3-one) Moderate to HighThe carbonyl oxygen can act as a hydrogen bond acceptor.[2]
Substitution on the Azepane Nitrogen (N1)

The nitrogen atom of the azepane ring is a primary site for modification to influence potency, selectivity, and pharmacokinetic properties.

Hypothetical SAR Comparison for N1-Substituents:

N1-SubstituentPredicted Impact on Cholinesterase InhibitionRationale
-H (Unsubstituted) LowLacks the bulk and specific interactions often required for high-affinity binding.
-Benzyl Moderate to HighThe aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site gorge of cholinesterases.[3]
-Substituted Benzyl Variable (Potentially High)Substituents on the benzyl ring can modulate electronic properties and provide additional interactions. Halogenation, for example, has been shown to modulate activity in bicyclic azepanes.[3]
-Long Alkyl Chains with Terminal Functionality VariableCan be designed to interact with the peripheral anionic site (PAS) of AChE, potentially leading to dual-binding site inhibitors with enhanced potency.
Substitution on the Azepane Ring

Modifying the carbon framework of the azepane ring can influence the molecule's conformation and introduce new interactions with the target.

Hypothetical SAR Exploration on the Azepane Ring:

Caption: Impact of Ring Substitution on Physicochemical Properties and Activity.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound analogues, adapted from established methodologies for similar heterocyclic compounds.

General Synthesis of N-Substituted this compound Analogues

This protocol outlines a common synthetic route involving the reductive amination of azepan-3-one followed by N-alkylation/arylation.

Workflow for Synthesis of N-Substituted this compound Analogues:

Synthesis_Workflow start Commercially Available Azepan-3-one step1 Reductive Amination (e.g., NaBH(OAc)3, Amine) start->step1 intermediate N-Substituted Azepan-3-amine step1->intermediate step2 Diazotization & Hydrolysis (e.g., NaNO2, H2SO4) intermediate->step2 product N-Substituted This compound Analogue step2->product

Caption: Synthetic workflow for N-substituted this compound analogues.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of azepan-3-one (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-substituted azepan-3-amine by column chromatography.

  • Diazotization and Hydrolysis: Dissolve the purified amine (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Final Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final N-substituted this compound analogue by column chromatography.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE and BuChE.

Workflow for Cholinesterase Inhibition Assay:

Ellman_Assay_Workflow A Prepare Assay Buffer (Phosphate Buffer) B Prepare Enzyme Solution (AChE or BuChE) A->B C Prepare Substrate Solution (ATChI or BTChI) A->C D Prepare DTNB Solution (Ellman's Reagent) A->D F Incubate Enzyme with Test Compound B->F G Initiate Reaction with Substrate and DTNB C->G D->G E Prepare Test Compound (this compound Analogue) E->F F->G H Measure Absorbance at 412 nm (Kinetic Reading) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test this compound analogue.

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution. Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics for neurodegenerative diseases. While direct and systematic SAR studies are currently lacking in the public domain, the foundational principles derived from related azepane and azepanone structures provide a strong basis for future drug discovery efforts.

Key areas for future investigation include:

  • Systematic Synthesis and Evaluation: A focused effort to synthesize a library of this compound analogues with diverse substitutions at the nitrogen, on the azepane ring, and at the 3-position is crucial to establish concrete SAR.

  • Stereochemical Investigation: The synthesis and evaluation of individual enantiomers of chiral this compound analogues are necessary to understand the impact of stereochemistry on biological activity.

  • Exploration of Diverse Biological Targets: While cholinesterase inhibition is a promising avenue, the evaluation of this compound analogues against other relevant CNS targets, such as G-protein coupled receptors and kinases, could uncover novel therapeutic applications.

By leveraging the insights from analogous systems and pursuing a systematic approach to synthesis and biological evaluation, the full therapeutic potential of this compound analogues can be unlocked, paving the way for the development of next-generation treatments for neurodegenerative disorders.

References

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity in (S)-Azepan-3-ol

(S)-Azepan-3-ol is a chiral cyclic amino alcohol, a structural motif of significant interest in medicinal chemistry and pharmaceutical development. As with many chiral molecules, the biological activity of its enantiomers can differ dramatically. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the precise determination of enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring the safety, efficacy, and quality of any potential drug candidate incorporating this scaffold.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of (S)-Azepan-3-ol. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the relative strengths and weaknesses of each technique. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a robust toolkit for any researcher in the field.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical method hinges on factors such as available instrumentation, required sensitivity, sample throughput, and whether the goal is purely quantitative or also requires structural confirmation. Here, we compare the three most powerful techniques for this purpose.

Method Principle Primary Advantage Primary Limitation Typical Throughput
Chiral HPLC Direct or indirect separation of enantiomers based on differential interaction with a Chiral Stationary Phase (CSP) or as diastereomeric derivatives on an achiral column.[1][2]High versatility, broad applicability, and established robustness for pharmaceutical analysis.[3]Method development can be empirical and time-consuming; requires specialized, often expensive, chiral columns.[2][3]Medium to High
Chiral GC Separation of volatile enantiomers (or their volatile derivatives) based on differential interaction with a chiral stationary phase.[4]Exceptional resolution and sensitivity, especially for volatile compounds.[5][6]Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation or racemization.[5]High
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA), leading to distinct and quantifiable signals in the NMR spectrum.[7][8][9]Provides absolute structural information and does not require physical separation; can be very rapid.[7][10]Lower sensitivity compared to chromatographic methods; requires higher sample concentration and potential for signal overlap.[11]Low to Medium

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for enantiomeric purity analysis in the pharmaceutical industry.[1][3] The direct approach, utilizing a Chiral Stationary Phase (CSP), is often preferred as it avoids the need for derivatization. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector bonded to the stationary phase.[1]

Expertise & Rationale: Selecting the Right CSP

For a molecule like (S)-Azepan-3-ol, which contains both a secondary amine and a secondary alcohol, CSPs based on polysaccharides (e.g., derivatized cellulose or amylose) are excellent starting points due to their broad enantiorecognition capabilities.[2] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited to the functional groups present in the analyte.

Experimental Protocol: Direct Analysis on a Polysaccharide-Based CSP

HPLC_Workflow

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The addition of a basic modifier like DEA is crucial for obtaining good peak shape and resolution for amine-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the (S)-Azepan-3-ol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Illustrative Data & Interpretation

A successful separation would yield two distinct peaks corresponding to the (S) and (R) enantiomers.

Enantiomer Retention Time (min) Peak Area
(R)-Azepan-3-ol12.51,500
(S)-Azepan-3-ol14.8298,500

Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 % e.e. = [ (298,500 - 1,500) / (298,500 + 1,500) ] * 100 = 99.0%

This result indicates a high enantiomeric purity of the (S)-Azepan-3-ol sample. The resolution between the two peaks should be greater than 1.5 for baseline separation, ensuring accurate quantification.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC offers outstanding separation efficiency and is particularly well-suited for volatile compounds.[12] Since (S)-Azepan-3-ol has limited volatility due to its polar amine and alcohol groups, derivatization is necessary to produce a more volatile and thermally stable analyte suitable for GC analysis.

Expertise & Rationale: Derivatization Strategy

A common and effective strategy is to acylate both the amine and hydroxyl groups. Using an agent like trifluoroacetic anhydride (TFAA) converts the polar N-H and O-H bonds into non-polar, volatile trifluoroacetyl esters and amides. This not only improves volatility but can also enhance chiral recognition on certain stationary phases.[5]

GC_Workflow

Experimental Protocol: Analysis via Derivatization
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column, such as Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Derivatization Procedure:

    • Dissolve ~2 mg of (S)-Azepan-3-ol in 200 µL of dichloromethane.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature, and carefully quench with 200 µL of saturated sodium bicarbonate solution.

    • Vortex and allow the layers to separate. Inject the organic (top) layer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 2 °C/min to 180 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Illustrative Data & Interpretation

The resulting chromatogram would show two separated peaks for the derivatized enantiomers.

Derivative Retention Time (min) Peak Area
(R)-N,O-bis(trifluoroacetyl)azepan-3-ol28.22,100
(S)-N,O-bis(trifluoroacetyl)this compound28.9417,900

Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (417,900 - 2,100) / (417,900 + 2,100) ] * 100 = 99.0%

The high resolution afforded by capillary GC makes this method extremely accurate, provided the derivatization proceeds without racemization, which should be verified during method validation.

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers.[8][13] These diastereomers have distinct chemical and physical properties and, crucially, will produce separate signals in the NMR spectrum, which can then be integrated for quantification.[7][10]

Expertise & Rationale: Choosing a CDA

For a molecule containing both an alcohol and an amine, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and highly effective CDA.[7][8][13] It reacts with both functional groups to form stable diastereomeric esters and amides. The presence of the trifluoromethyl (-CF3) group is particularly advantageous, as the distinct signals in the ¹⁹F NMR spectrum are often in a clear region with no background interference, providing a very clean method for quantification.[13][14]

NMR_Workflow

Experimental Protocol: ¹⁹F NMR of Mosher's Ester/Amide Derivatives
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Reagents: (R)-(-)-MTPA chloride (Mosher's acid chloride), deuterated chloroform (CDCl₃), and a mild base such as pyridine or triethylamine.

  • Derivatization Procedure (in-tube):

    • Dissolve ~5 mg of (S)-Azepan-3-ol in 0.6 mL of CDCl₃ in an NMR tube.

    • Add a small amount of pyridine (~5 µL).

    • Add a slight molar excess (~1.1 equivalents) of (R)-MTPA chloride.

    • Cap the tube, mix well, and allow the reaction to proceed for 20-30 minutes at room temperature. The reaction progress can be monitored by ¹H NMR.

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient. Ensure a long relaxation delay (D1) to allow for full relaxation of the nuclei for accurate integration.

Illustrative Data & Interpretation

In the ¹⁹F NMR spectrum, two signals corresponding to the -CF₃ groups of the two diastereomeric derivatives will be observed.

Diastereomer ¹⁹F Chemical Shift (ppm) Integral Value
(S)-Azepan-3-ol-(R)-MTPA derivative-71.599.0
(R)-Azepan-3-ol-(R)-MTPA derivative-71.81.0

Calculation of Enantiomeric Ratio: Enantiomeric Ratio = Integral_major / Integral_minor = 99.0 / 1.0 = 99:1 This corresponds to an enantiomeric excess of 98.0% . (Calculation: [(99-1)/(99+1)]*100).

The key advantage here is the direct, visual confirmation of the two species and their ratio without the need for chromatographic separation.

Conclusion and Recommendations

Each of the described methods provides a reliable and accurate means of determining the enantiomeric purity of (S)-Azepan-3-ol. The optimal choice is context-dependent:

  • For routine quality control in a regulated environment, a validated Chiral HPLC method is the industry standard due to its robustness and high throughput.

  • When the highest possible resolution is required or for analyzing trace impurities, Chiral GC after derivatization is an exceptionally powerful technique.

  • For rapid analysis in a research or process development setting, where absolute structural confirmation is beneficial and sample amount is not limiting, NMR spectroscopy with a CDA is an elegant and efficient solution.

By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of (S)-Azepan-3-ol, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered saturated nitrogen heterocycle, azepane, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets.[1] This guide provides a comparative analysis of the pharmacological effects of various azepane derivatives, offering insights into their therapeutic potential across different disease areas. We will delve into their anticancer, central nervous system (CNS), antimicrobial, and protein kinase inhibitory activities, supported by experimental data and detailed protocols for their evaluation. More than 20 FDA-approved drugs feature the azepane motif, underscoring its significance in developing new therapeutic agents.[2]

Anticancer Activity: Targeting Cell Proliferation and Survival

Azepane derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in tumor growth and survival.[2] Their efficacy is often attributed to the inhibition of key enzymes or the intercalation with DNA.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of azepane derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Dibenzo[b,f]azepinesCompound 5eLeukaemia SR13.05[3]
Benzo[a]phenazine-azepane conjugatesNot specifiedVarious1.0 - 10[4]
4-substitutedphenyl-1,3,4-oxadiazol-azetidin-2-oneAZ-5MCF-7 (Breast)>0.1 (93.28% inhibition at 2µM)[5]
4-substitutedphenyl-1,3,4-thiadiazol-azetidin-2-oneAZ-19MCF-7 (Breast)>0.1 (94.76% inhibition at 2µM)[5]

Insights from the Data:

The data clearly indicates that the anticancer activity of azepane derivatives is highly dependent on the nature of the substituent. For instance, the rigidified dibenzo[b,f]azepine structure in compound 5e shows potent activity against leukemia cells.[3] Furthermore, the introduction of oxadiazole and thiadiazole moieties, as seen in compounds AZ-5 and AZ-19, leads to significant growth inhibition in breast cancer cells.[5] The broad activity of benzo[a]phenazine-azepane conjugates across various cell lines highlights the potential of hybrid molecules.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane derivatives in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Add Azepane Derivatives (Serial Dilutions) cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Calculate IC50 Value absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cell viability.

Central Nervous System (CNS) Modulation: Targeting Neurotransmitter Receptors

The conformational flexibility of the azepane ring makes it an ideal scaffold for interacting with various G-protein coupled receptors (GPCRs) and transporters in the CNS.[1] This has led to the development of azepane derivatives with potential applications in treating neurological and psychiatric disorders.[6]

Comparative Analysis of CNS-active Azepane Derivatives

A significant area of research has been the development of azepane derivatives as ligands for histamine H3 receptors and monoamine transporters.

Table 2: Binding Affinities (Ki) of Azepane Derivatives at CNS Targets

Compound ClassDerivative ExampleTargetKi (nM)Reference
Biphenyloxy-alkyl-azepanes1-(6-(3-phenylphenoxy)hexyl)azepaneHistamine H3 Receptor18[7]
Biphenyloxy-alkyl-azepanes1-(5-(4-phenylphenoxy)pentyl)azepaneHistamine H3 Receptor34[7]
Bicyclic Azepanes(R,R)-1aNorepinephrine Transporter (NET)60[8]
Bicyclic Azepanes(R,R)-1aDopamine Transporter (DAT)230[8]
Bicyclic Azepanes(R,R)-1aSerotonin Transporter (SERT)250[8]
Pyrazoloazepines4j5-HT7 ReceptorpKi = 8.1[9]
Pyrazoloazepines4j5-HT2A ReceptorpKi = 8.1[9]

Insights from the Data:

The length of the alkyl chain in biphenyloxy-alkyl-azepanes appears to influence their affinity for the histamine H3 receptor, with the hexyl derivative showing a higher affinity than the pentyl derivative.[7] The bicyclic azepane (R,R)-1a demonstrates potent inhibition of monoamine transporters, with a preference for NET.[8] The pyrazoloazepine derivative 4j exhibits high affinity for both 5-HT7 and 5-HT2A receptors, suggesting its potential as a dual-target ligand.[9]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Principle:

This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing the human histamine H3 receptor).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the azepane derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens has necessitated the development of novel antimicrobial agents. Azepane derivatives have shown promising activity against a range of bacteria and fungi.[10]

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentrations (MIC) of Azepane Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Azepano-triterpenoidsAzepanouvaol 8MRSA≤ 0.15 µM[10]
Azepano-triterpenoidsAzepano-glycyrrhetol-tosylate 32MRSA≤ 0.15 µM[10]
Substituted AzepinesCompound 8S. aureus39[11]
Substituted AzepinesCompound 30S. aureus313[11]
Imidazo[1,2-a]azepine Quaternary SaltsCompound 6bS. aureus2-4
Imidazo[1,2-a]azepine Quaternary SaltsCompound 10cS. aureus2-4

Insights from the Data:

The fusion of an azepane ring to a triterpenoid scaffold, as seen in azepanouvaol 8 and azepano-glycyrrhetol-tosylate 32, results in exceptionally potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] The nature of the substituent on simpler azepine rings also plays a crucial role, with compound 8 being significantly more active than compound 30 against S. aureus.[11] The imidazo[1,2-a]azepine quaternary salts also exhibit strong anti-staphylococcal activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Medium Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth) for the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in the broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Protein Kinase Inhibition: A Targeted Approach to Disease

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] Azepane derivatives have emerged as potent inhibitors of several protein kinases.[6][7]

Comparative Analysis of Azepane-based Kinase Inhibitors

A notable example is the development of azepane derivatives as inhibitors of Protein Kinase B (PKB/Akt), a key node in the PI3K/Akt signaling pathway.[10]

Table 4: In Vitro Potency of Azepane-based PKB/Akt Inhibitors

CompoundMechanism of ActionTarget(s)IC50 (nM)Reference
Azepane Derivative (Lead Ester)ATP-CompetitivePKBα, PKA5 (PKBα), 4 (PKA)[10]
Azepane Derivative (Optimized Amide)ATP-CompetitivePKBα, PKA4 (PKBα), 3 (PKA)[6][10]
MK-2206 (Comparator)AllostericAkt1, Akt2, Akt38 (Akt1), 12 (Akt2), 65 (Akt3)[10]
Ipatasertib (Comparator)ATP-CompetitiveAkt1, Akt2, Akt35 (Akt1), 19 (Akt2), 64 (Akt3)[10]

Insights from the Data:

Structure-based design was successfully employed to optimize an initial ester-containing azepane lead, which suffered from poor plasma stability, into a metabolically stable and highly potent amide isostere.[6][10] The optimized azepane derivative demonstrates comparable or superior potency to clinically investigated Akt inhibitors like MK-2206 and Ipatasertib.[10]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Azepane Azepane-based Inhibitor Azepane->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the point of intervention for azepane-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

Principle:

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the azepane derivatives in the assay buffer.

  • Kinase Reaction: In a white, opaque 384-well plate, add the kinase, the specific substrate, and the azepane derivative or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the "no inhibitor" control (100% kinase activity) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities highlighted in this guide underscore the versatility of this seven-membered heterocycle. The ability to readily modify the azepane ring and its substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of azepane derivatives with multi-target activities for complex diseases and the exploration of novel chemical space around this privileged scaffold. The application of structure-based drug design, as exemplified by the development of potent PKB/Akt inhibitors, will undoubtedly accelerate the translation of promising azepane-based compounds from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Azepan-3-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepan-3-ol Scaffold and the Imperative of Selectivity

The azepane ring system is a privileged scaffold in modern medicinal chemistry, recognized for its structural diversity and presence in numerous pharmacologically active agents.[1][2] Compounds based on the this compound core, a seven-membered heterocyclic amine, have attracted significant attention in drug discovery programs for their potential to address a wide range of therapeutic targets, from kinases to central nervous system receptors.[3][4] However, the inherent structural flexibility and chemical nature of this scaffold necessitate a rigorous and early assessment of its cross-reactivity profile.[4]

Failing to comprehensively characterize the selectivity of a lead compound can lead to late-stage attrition due to unforeseen toxicity or a misleading interpretation of its mechanism of action.[5] Conversely, a well-defined selectivity profile can uncover opportunities for beneficial polypharmacology, where engaging multiple targets leads to enhanced therapeutic efficacy.[6] This guide provides a strategic framework for researchers, scientists, and drug development professionals to objectively profile this compound based compounds, ensuring the generation of robust, reliable, and translatable data. We will move beyond simple data reporting to explain the causality behind experimental choices, creating a self-validating system for compound evaluation.

The Strategic Imperative: Why Broad Profiling is Non-Negotiable

In drug discovery, selectivity is a cornerstone of developing safe and effective medicines.[7] It defines the balance between a drug's desired therapeutic effects and its potential for adverse side effects.[8] For scaffolds like this compound, which can adopt multiple conformations, the potential for interacting with unintended biological targets is significant. Off-target binding can lead to a host of liabilities, making early, broad profiling an essential, cost-saving step.[9]

The goal of cross-reactivity profiling is twofold:

  • Risk Mitigation: To identify and "design out" interactions with proteins known to cause adverse effects (e.g., hERG, certain kinases, or GPCRs).

  • Opportunity Identification: To characterize the full spectrum of a compound's biological activity, which may reveal unexpected therapeutic potential or explain in-vivo observations.[5][6]

A logical, tiered approach is the most effective way to build a comprehensive selectivity profile.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Decision Making A Compound Synthesis (e.g., this compound Analog Library) B Primary Target Affinity Assay (Biochemical, e.g., Ki, IC50) A->B Potency C Broad Kinase Panel (e.g., KINOMEscan®) B->C Characterize Selectivity D Safety/Off-Target GPCR Panel (Functional Assays) B->D E Other Relevant Target Panels (e.g., Ion Channels, NHRs) B->E F Cellular Thermal Shift Assay (CETSA) for On- and Off-Targets C->F Validate Hits in Cells H Data Integration & SAR Analysis C->H D->F D->H E->H G Target-Specific Cellular Assays (e.g., Phosphorylation, cAMP levels) F->G Confirm Functional Effect G->H I Lead Candidate Selection / Optimization H->I Prioritize

Caption: A strategic workflow for profiling this compound compounds.

Comparative Analysis of Key Profiling Platforms

Choosing the right assays is critical. No single platform can provide a complete picture. The most robust approach involves using orthogonal assays—methods that rely on different physical principles—to confirm and validate findings.

Large-Scale Kinase Profiling

Kinases are one of the largest and most commonly targeted protein families, but unwanted kinase inhibition is a frequent source of toxicity.[10] Therefore, screening against a broad panel of kinases is a standard first step in selectivity profiling.

Leading Platform: KINOMEscan® (Active Site-Directed Competition Binding Assay)

This technology measures the ability of a test compound to displace a proprietary, active-site directed ligand from a large panel of kinases (over 480).[11][12] The primary readout is typically the dissociation constant (Kd), which reflects the true binding affinity, or percent of control (%Ctrl), which indicates the degree of displacement at a single concentration.[11]

Experimental Causality: Unlike activity-based assays that are dependent on ATP concentration, this competition binding assay provides a direct measure of thermodynamic affinity (Kd), making the data more consistent and comparable across different kinases and studies.[11]

Table 1: Hypothetical Kinome Profiling Data for this compound Analogs Data presented as Kd (nM). A lower value indicates higher affinity. The primary target is hypothetical Kinase X.

Compound IDTarget: Kinase X (Kd, nM)Off-Target: Kinase Y (Kd, nM)Off-Target: Kinase Z (Kd, nM)Selectivity Score (Z/X)Comments
AZP-001 151,200>10,000>667Highly selective lead candidate.
AZP-002 2545>10,0001.8Potent but non-selective. High risk of off-target effects from Kinase Y.
AZP-003 250>10,000>10,000>40Weak on-target activity but clean profile. Scaffold for optimization.
G-Protein Coupled Receptor (GPCR) Panels

GPCRs are the largest family of membrane proteins and are the targets for a significant percentage of all approved drugs.[13] Unintended modulation of GPCR signaling is linked to a wide range of side effects, particularly in the cardiovascular and central nervous systems.[9]

Approach: Functional Cellular Assays vs. Binding Assays

While traditional radioligand binding assays measure affinity, functional assays measure the actual cellular response triggered by a compound (e.g., changes in second messengers like cAMP or calcium).[14][15] For selectivity profiling, functional assays are often superior as they eliminate false positives from compounds that bind but do not elicit a biological response.[9]

Table 2: Hypothetical GPCR Functional Profiling of AZP-001 Data presented as EC50 or IC50 (nM) from cellular assays.

GPCR TargetAssay TypeModeResult (nM)Potential Implication
Dopamine D2 cAMPAntagonist>10,000Low risk of CNS side effects.
Serotonin 5-HT2B Calcium FluxAntagonist850Potential off-target liability; 5-HT2B agonism is linked to cardiac valvulopathy. Further investigation needed.
Adrenergic α1A Calcium FluxAntagonist>10,000Low risk of cardiovascular effects like hypotension.
Muscarinic M1 Calcium FluxAgonist>10,000Low risk of cholinergic side effects.
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

Biochemical assays are invaluable for high-throughput screening, but they do not guarantee that a compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement in intact cells or tissues.[16][17]

Principle of Causality: The method is based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[19] This "thermal shift" can be quantified, providing direct evidence of target engagement in a physiological setting.[20] A lack of thermal shift for a biochemically-identified hit may indicate poor cell permeability or other cellular factors preventing the interaction.

G A 1. Treat Cells Incubate intact cells with Test Compound (e.g., AZP-001) or Vehicle (DMSO). B 2. Apply Heat Gradient Aliquot cell suspensions and heat to a range of temperatures (e.g., 40°C to 70°C). A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). B->C D 4. Separate Fractions Centrifuge to pellet denatured, aggregated proteins. C->D E 5. Quantify Soluble Protein Collect supernatant and quantify remaining soluble target protein via Western Blot, ELISA, or Mass Spectrometry. D->E F 6. Plot Melt Curve Plot % soluble protein vs. temperature. A shift indicates stabilization. E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western Blot-based CETSA for validating the interaction between AZP-001 and its primary target, Kinase X, in a relevant cell line.

Materials:

  • Cell line expressing endogenous or over-expressed Kinase X.

  • Cell culture medium, PBS, Trypsin-EDTA.

  • Test compound (AZP-001) and vehicle (DMSO).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler with a gradient function.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Apparatus for Western Blotting (gels, transfer system, membranes).

  • Primary antibody specific to Kinase X; secondary HRP-conjugated antibody.

  • Chemiluminescence substrate and imaging system.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in fresh culture medium or a suitable buffer to a final concentration of 10-20 million cells/mL.

  • Compound Incubation: Divide the cell suspension into two main groups: Vehicle (DMSO) and Test Compound (e.g., 10 µM AZP-001). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heating Step: Aliquot 50 µL of the cell suspension from each group into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and run a temperature gradient for 3 minutes (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Immediately place tubes on ice after heating.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant. Determine the protein concentration of each sample. Normalize the samples to ensure equal protein loading for the Western Blot.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against Kinase X, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the bands using a chemiluminescent substrate. Quantify the band intensity for each lane. For each treatment group (Vehicle and AZP-001), plot the normalized band intensity against the corresponding temperature. A rightward shift in the melting curve for the AZP-001-treated group compared to the vehicle control confirms target stabilization and cellular engagement.[19][20]

Conclusion: Building a Comprehensive and Trustworthy Profile

The this compound scaffold holds considerable promise for drug discovery, but its successful development hinges on a deep understanding of its selectivity profile. A slapdash approach to profiling is a recipe for failure. By employing a strategic, multi-platform approach—starting with broad biochemical screens against high-value target families like kinases and GPCRs, followed by rigorous cellular validation with methods like CETSA—researchers can build a comprehensive and trustworthy data package.[9][11][17] This self-validating workflow not only de-risks potential liabilities but also illuminates the full biological activity of a compound, paving the way for the development of safer, more effective therapeutics.

References

In Vitro and In Vivo Correlation of Azepan-3-ol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothesized activity of Azepan-3-ol as a positive allosteric modulator (PAM) of the GABAA receptor. We will explore its in vitro and in vivo pharmacological profile in comparison to the well-established GABAA receptor modulator, Diazepam. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate further investigation into this and similar compounds.

A Note on the Investigational Nature of this compound: It is critical to note that the biological activity of this compound is not yet extensively characterized in published literature. For the purpose of this illustrative guide, we are proceeding under the scientifically plausible hypothesis that this compound acts as a positive allosteric modulator of the GABAA receptor, a common mechanism for compounds with potential anticonvulsant and anxiolytic properties. The following data for this compound is therefore presented as a hypothetical case study to demonstrate a robust scientific evaluation process.

Introduction to this compound and the GABAA Receptor

The azepane scaffold is a recurring motif in centrally active compounds. This compound (C₆H₁₃NO), a small molecule featuring this seven-membered heterocyclic ring, presents an interesting candidate for neurological drug discovery. The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its potentiation by PAMs, such as benzodiazepines, leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This mechanism is the foundation for the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.

Our investigation will compare the in vitro potency and in vivo efficacy of this compound with Diazepam, a classic benzodiazepine, to establish a potential in vitro-in vivo correlation (IVIVC).

In Vitro Characterization: GABAA Receptor Modulation

The initial assessment of a potential GABAA receptor PAM involves characterizing its interaction with the receptor in a controlled in vitro environment. Automated patch-clamp electrophysiology is the gold standard for this, providing direct measurement of ion channel function.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol outlines the assessment of GABAA receptor modulation using an automated patch-clamp system.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound and Diazepam for the potentiation of GABA-evoked currents in a stable cell line expressing human α1β2γ2 GABAA receptors.

Materials:

  • HEK293 cells stably expressing human α1β2γ2 GABAA receptors

  • Cell culture reagents

  • Automated patch-clamp system (e.g., Sophion QPatch, Molecular Devices IonFlux)

  • Extracellular solution (ECS): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH

  • Intracellular solution (ICS): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH

  • GABA (gamma-Aminobutyric acid)

  • This compound

  • Diazepam

Procedure:

  • Cell Culture: Culture the HEK293-α1β2γ2 cells according to standard protocols. Harvest the cells at 70-90% confluency using a cell detachment solution.

  • Cell Preparation: Prepare a single-cell suspension in ECS at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Preparation: Prepare stock solutions of this compound and Diazepam in DMSO. Serially dilute the compounds in ECS to the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Prepare a range of GABA concentrations to determine the EC₂₀ (the concentration of GABA that elicits 20% of the maximal response).

  • Automated Patch-Clamp Assay:

    • Prime the system with ECS and ICS.

    • Load the cell suspension and compound plates.

    • Initiate the automated protocol:

      • Cell trapping and whole-cell configuration establishment.

      • Apply a voltage-clamp at -60 mV.

      • Apply a baseline pulse of GABA at EC₂₀ to establish a stable baseline current.

      • Pre-incubate with varying concentrations of this compound or Diazepam for 2-5 minutes.

      • Co-apply the test compound with GABA at EC₂₀.

      • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation for each concentration.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC₅₀.

In Vitro Data Summary
CompoundGABAA Receptor Potentiation EC₅₀ (nM)[1][2]
This compound (Hypothetical)150
Diazepam (Comparator)26 - 158

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 1: In Vitro Automated Patch-Clamp Workflow." fontsize=12 fontcolor="#5F6368" }

In Vivo Evaluation: Anticonvulsant Activity

To assess the potential therapeutic relevance of this compound's in vitro activity, we utilize well-established rodent models of seizures. The pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models are standard for screening anticonvulsant compounds.[3][4]

Experimental Protocols: In Vivo Seizure Models

Animals: Male Swiss albino mice (20-25 g) will be used for all in vivo experiments. Animals will be housed under standard laboratory conditions with ad libitum access to food and water. All procedures will be performed in accordance with institutional animal care and use guidelines.

3.1.1. Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is predictive of efficacy against myoclonic and absence seizures.[5][6]

Objective: To determine the median effective dose (ED₅₀) of this compound and Diazepam required to protect against PTZ-induced clonic-tonic seizures.

Materials:

  • Pentylenetetrazol (PTZ)

  • This compound

  • Diazepam

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Syringes and needles

Procedure:

  • Compound Administration: Administer this compound, Diazepam, or vehicle via intraperitoneal (i.p.) injection at various doses to different groups of mice (n=8-10 per group).

  • Seizure Induction: 30 minutes after compound administration, inject PTZ (85 mg/kg, i.p.).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the onset of generalized clonic-tonic seizures.

  • Endpoint: The absence of a generalized clonic-tonic seizure within the 30-minute observation period is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose. Determine the ED₅₀ using probit analysis.

3.1.2. Maximal Electroshock (MES)-Induced Seizure Model

This model is indicative of efficacy against generalized tonic-clonic seizures.[7][8]

Objective: To determine the ED₅₀ of this compound and Diazepam for the abolition of the hindlimb tonic extension phase of MES-induced seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% proparacaine HCl)

  • Conductive solution (e.g., 0.9% saline)

  • This compound

  • Diazepam

  • Vehicle

Procedure:

  • Compound Administration: Administer this compound, Diazepam, or vehicle (i.p.) at various doses to different groups of mice (n=8-10 per group).

  • Anesthesia and Electrode Placement: At the time of peak drug effect (e.g., 30 minutes post-injection), apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline. Place the corneal electrodes.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ using probit analysis.

In Vivo Data Summary
CompoundPTZ Model ED₅₀ (mg/kg, i.p.)[3]MES Model ED₅₀ (mg/kg, i.p.)
This compound (Hypothetical)2.515
Diazepam (Comparator)0.1 - 0.24> 30 (often reported as inactive or weakly active)

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 2: In Vivo Anticonvulsant Screening Workflow." fontsize=12 fontcolor="#5F6368" }

In Vitro-In Vivo Correlation (IVIVC) Analysis

Establishing a meaningful IVIVC for a CNS-active compound goes beyond simple dissolution and absorption models.[9] It requires the integration of in vitro potency, pharmacokinetic properties, and in vivo efficacy.

Conceptual Framework for IVIVC

For a GABAA receptor modulator, a successful IVIVC would demonstrate a clear relationship between the in vitro potency (EC₅₀), the unbound brain concentration of the drug at the time of the in vivo experiment, and the observed anticonvulsant effect (ED₅₀).

dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption { label="Figure 3: Conceptual IVIVC Framework for a CNS-active Compound." fontsize=12 fontcolor="#5F6368" }

Discussion and Comparative Analysis

This compound (Hypothetical):

  • In Vitro: Shows moderate potency as a GABAA receptor PAM (EC₅₀ = 150 nM).

  • In Vivo: Demonstrates good efficacy in the PTZ model (ED₅₀ = 2.5 mg/kg), suggesting potential for treating myoclonic seizures. Its higher ED₅₀ in the MES model (15 mg/kg) indicates a weaker effect on generalized tonic-clonic seizures. This profile is consistent with many GABAAergic drugs.

  • IVIVC: To establish a robust IVIVC, pharmacokinetic studies would be necessary to determine the unbound brain concentration of this compound at the ED₅₀ dose. If the unbound brain concentration at the ED₅₀ is in a similar range to its in vitro EC₅₀, this would suggest a strong correlation.

Diazepam (Comparator):

  • In Vitro: Exhibits high potency at the GABAA receptor (EC₅₀ = 26 - 158 nM).[1][7]

  • In Vivo: Highly effective in the PTZ model (ED₅₀ = 0.1 - 0.24 mg/kg), which aligns with its clinical use.[3] Its relative lack of efficacy in the MES model is also a well-documented characteristic of benzodiazepines.

  • IVIVC: The established clinical use of Diazepam provides a strong, albeit complex, IVIVC. Its high in vitro potency translates to low effective doses in vivo, taking into account its pharmacokinetic properties.

Comparative Insights: The hypothetical data for this compound suggests a compound with a similar mechanistic profile to Diazepam but with lower potency. The significantly higher ED₅₀ of this compound in the PTZ model compared to Diazepam is consistent with its lower in vitro potency. Both compounds show a preference for activity in the PTZ model over the MES model, a hallmark of GABAA receptor modulation.

For a successful IVIVC, further studies on this compound would be required, including:

  • Pharmacokinetic profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties, and most importantly, its brain-to-plasma ratio and unbound fraction in the brain.

  • Receptor occupancy studies: To directly measure the engagement of this compound with GABAA receptors in the brain at pharmacologically active doses.

Conclusion

This guide has outlined a comparative framework for evaluating the in vitro and in vivo activity of this compound, under the working hypothesis of it being a GABAA receptor positive allosteric modulator. By comparing its hypothetical profile with the well-characterized drug Diazepam, we have demonstrated a logical progression from in vitro target engagement to in vivo functional outcomes. The presented experimental protocols provide a robust starting point for the investigation of novel CNS-active compounds. The successful establishment of an in vitro-in vivo correlation is a critical step in the efficient development of new therapeutics, enabling more accurate predictions of clinical efficacy and aiding in dose selection.

References

A Head-to-Head Comparison of Synthetic Routes to Azepan-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Azepan-3-ol, a seven-membered heterocyclic alcohol, is a valuable building block in medicinal chemistry and drug development. Its scaffold is present in a range of biologically active molecules, making efficient and scalable access to this compound a topic of significant interest for synthetic chemists.[1] This guide provides an in-depth, head-to-head comparison of various synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs.

Route 1: Direct Reduction of Azepan-3-one

One of the most direct and frequently employed methods for synthesizing this compound is the reduction of its corresponding ketone, Azepan-3-one.[2] This approach is attractive due to the commercial availability of the starting material, often as a hydrochloride salt, and the simplicity of the transformation.[3]

Scientific Rationale and Experimental Choices

The choice of reducing agent is critical in this synthesis and is dictated by factors such as cost, safety, scalability, and the presence of other functional groups in more complex substrates.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for laboratory-scale synthesis. It is relatively inexpensive, easy to handle, and shows excellent chemoselectivity for ketones in the presence of less reactive functional groups like esters or amides. The reaction is typically performed in a protic solvent, such as methanol or ethanol, at ambient or reduced temperatures to control exothermicity.

  • Catalytic Hydrogenation: For larger-scale industrial applications, catalytic hydrogenation is often the preferred method.[4][5] This approach uses hydrogen gas and a heterogeneous catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C).[6][7] While requiring specialized high-pressure equipment, it offers high efficiency, generates minimal waste, and allows for catalyst recycling, making it a more "green" and cost-effective option at scale.[4] The choice of catalyst and solvent can significantly influence the reaction rate and selectivity.

Experimental Protocol: Reduction with Sodium Borohydride
  • Preparation: Azepan-3-one hydrochloride (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. Further purification can be achieved by distillation or column chromatography.

G start Azepan-3-one reagent NaBH4, Methanol start->reagent product This compound reagent->product caption Workflow for the reduction of Azepan-3-one.

Diagram of the reduction of Azepan-3-one.

Route 2: Intramolecular Reductive Amination

A powerful strategy for constructing the azepane ring is through intramolecular reductive amination.[8][9][10] This method involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. This approach offers the flexibility to introduce substituents on the carbon backbone prior to cyclization.

Scientific Rationale and Experimental Choices

The success of this route hinges on the efficient synthesis of the linear precursor and the choice of conditions for the tandem imine formation and reduction.

  • Precursor Synthesis: A common precursor is 6-amino-1-hydroxyhexan-3-one or a protected version thereof. This can be synthesized from readily available starting materials through multi-step sequences.

  • Reductive Amination Conditions: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this transformation.[9][11] They are mild enough to selectively reduce the intermediate iminium ion in the presence of the carbonyl group of the starting material, which is crucial for a successful one-pot reaction.[10][12] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.[12]

Experimental Protocol: Intramolecular Reductive Amination
  • Preparation: The linear amino-ketone precursor (1.0 eq) is dissolved in a suitable solvent such as methanol or acetonitrile. Acetic acid (catalytic amount) is added to adjust the pH.

  • Cyclization/Reduction: Sodium cyanoborohydride (1.5 eq) is added to the solution. The reaction is stirred at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

G start 6-amino-1-hydroxyhexan-3-one intermediate Cyclic Iminium Ion start->intermediate [Cyclization] reagent NaBH3CN, AcOH product This compound reagent->product [Reduction] intermediate->reagent caption Workflow for intramolecular reductive amination.

Diagram of intramolecular reductive amination.

Route 3: Synthesis from ε-Caprolactam

Given its low cost and large-scale availability as the precursor to Nylon-6, ε-caprolactam is an attractive starting material for the synthesis of various azepane derivatives.[13][14][15] The synthesis of this compound from ε-caprolactam is a multi-step process that requires strategic functionalization of the lactam ring.

Scientific Rationale and Experimental Choices

A plausible synthetic sequence involves the introduction of a functional group at the 3-position, which can then be converted to a hydroxyl group.

  • α-Functionalization: One approach is the α-bromination of N-protected ε-caprolactam, followed by nucleophilic substitution with a protected hydroxyl group (e.g., an acetate or benzoate).

  • Reduction: Subsequent reduction of the lactam carbonyl group to the corresponding amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Deprotection: The final step would be the removal of the protecting groups from both the nitrogen and the oxygen to yield this compound.

This route is more complex and involves multiple steps, which may lead to a lower overall yield. However, it offers a high degree of flexibility for creating a variety of 3-substituted azepanes.

Experimental Protocol: A Multi-step Synthesis from ε-Caprolactam
  • N-Protection: ε-Caprolactam is protected with a suitable group (e.g., Boc or Cbz) to prevent side reactions.

  • α-Bromination: The N-protected lactam is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

  • Nucleophilic Substitution: The resulting α-bromo lactam is reacted with a source of protected oxygen, such as sodium acetate, to introduce the 3-acetoxy group.

  • Reduction and Deprotection: The acetoxy-lactam is then treated with LiAlH₄ to simultaneously reduce the lactam and the ester, followed by an acidic workup to yield this compound.

G start ε-Caprolactam step1 N-Protection start->step1 step2 α-Bromination step1->step2 step3 Nucleophilic Substitution step2->step3 step4 Reduction & Deprotection step3->step4 product This compound step4->product caption Multi-step synthesis from ε-Caprolactam.

Diagram of the multi-step synthesis from ε-Caprolactam.

Comparative Analysis

Parameter Route 1: Reduction of Azepan-3-one Route 2: Intramolecular Reductive Amination Route 3: From ε-Caprolactam
Overall Yield HighModerate to HighLow to Moderate
Number of Steps 12-3 (including precursor synthesis)4+
Starting Material Cost ModerateModerate to HighLow
Scalability Excellent (especially with hydrogenation)GoodModerate
Safety/Environmental NaBH₄: Moderate; Catalytic Hydrogenation: High pressure, flammable gas.NaBH₃CN: Toxic cyanide waste.LiAlH₄: Highly reactive and flammable. Use of protecting groups and multiple steps generates more waste.
Versatility Limited to this compoundAllows for substitution on the backboneHigh versatility for 3-substituted azepanes

Conclusion

For the straightforward, large-scale production of unsubstituted this compound, the direct reduction of Azepan-3-one via catalytic hydrogenation (Route 1) is the most industrially viable and cost-effective method. For laboratory-scale synthesis where simplicity and high yield are paramount, reduction with sodium borohydride is an excellent choice.

The intramolecular reductive amination (Route 2) offers a more flexible approach, allowing for the synthesis of substituted this compound derivatives, which is highly valuable in a drug discovery context.

While the synthesis from ε-caprolactam (Route 3) is the most complex and likely lowest yielding, its use of an inexpensive starting material and its potential for creating a diverse library of 3-functionalized azepanes make it a strategically important route for exploratory research programs.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired scale, cost constraints, and the need for structural diversity.

References

A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Case Study with Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated lead compound is paved with rigorous biophysical characterization. A critical milestone in this process is the confident determination of the binding affinity between the small molecule and its protein target. This guide provides an in-depth, comparative analysis of the gold-standard techniques for validating such interactions, using the hypothetical case of a newly identified hit, Azepan-3-ol, and its putative target protein.

As we proceed, it is important to note that this compound does not have a publicly disclosed, validated protein target. This scenario is intentional and mirrors the real-world challenges of early-stage drug discovery, where a compound emerges from a phenotypic screen, and its molecular mechanism of action must be elucidated. This guide, therefore, serves as a comprehensive roadmap for such a scenario.

The Precursor to Validation: Identifying the Target

Before any binding affinity can be validated, the target protein must first be identified. This is a crucial step that bridges the gap between a compound's observed biological effect and its molecular mechanism. Several powerful techniques exist for target deconvolution, which can be broadly categorized into two main approaches:

  • Affinity-Based Methods: These techniques utilize a modified version of the small molecule (the "bait") to "fish out" its binding partners from a complex biological sample, such as a cell lysate. A common strategy is to immobilize the small molecule on a solid support (e.g., beads) to create an affinity matrix. Alternatively, the small molecule can be tagged with a reporter molecule, like biotin, which allows for its capture along with its bound proteins.

  • Label-Free Methods: These approaches identify target proteins by observing how the small molecule, in its native state, alters the properties of proteins in a complex mixture. One such technique is Drug Affinity Responsive Target Stability (DARTS), which leverages the principle that a protein becomes more resistant to protease degradation when bound to a small molecule.

For the purpose of this guide, we will assume that a hypothetical protein, which we'll call "Target Protein X," has been identified as a primary binding partner of this compound through one of these methods. Our objective now is to validate this interaction and precisely quantify its affinity using orthogonal, industry-standard biophysical assays.

The Trifecta of Binding Affinity Validation: A Comparative Overview

Three techniques have emerged as the cornerstones of modern binding affinity determination: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). Each method offers a unique window into the molecular interaction, and their comparative application provides a robust and comprehensive validation.

Here, we present a high-level comparison of these techniques:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon binding to a sensor surfaceMeasures heat changes upon binding in solutionDetects changes in molecular movement in a temperature gradient upon binding
Key Outputs KD (affinity), kon (association rate), koff (dissociation rate)KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)KD (affinity)
Labeling Label-freeLabel-freeRequires fluorescent labeling of one partner (or utilizes intrinsic fluorescence)
Immobilization Requires immobilization of one partner to a sensor chipBoth partners are in solutionBoth partners are in solution
Throughput Medium to HighLow to MediumHigh
Sample Consumption Low to MediumHighVery Low
Buffer Constraints Sensitive to buffer mismatchLess sensitive to buffer mismatchTolerant of various buffers and complex media

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed, step-by-step protocols for each technique, along with the scientific rationale behind the key experimental choices.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[1][2][3] It provides not only the equilibrium dissociation constant (KD), which is a measure of affinity, but also the kinetic rate constants for association (kon) and dissociation (koff).[4]

  • Immobilization Strategy: The choice of how to attach the protein to the sensor chip is critical. Amine coupling is a common method, but it can lead to random orientation of the protein, potentially obscuring the binding site. Capture-based methods, using tags like His-tags, can ensure a more uniform orientation. The goal is to present the protein in a biologically active and accessible state.

  • Buffer Selection: The running buffer should be carefully chosen to maintain the stability and activity of both the protein and the small molecule.[5][6] It is crucial to match the buffer of the analyte (this compound) with the running buffer to minimize bulk refractive index effects that can interfere with the binding signal. Additives like a small percentage of DMSO (if this compound is dissolved in it) must be consistent across all solutions.

  • Analyte Concentration Range: The concentrations of this compound to be tested should span a range from at least 10-fold below to 10-fold above the expected KD.[7] This ensures a complete binding curve, from which accurate kinetic parameters can be derived.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Buffer Buffer Preparation & Degassing Immobilization Immobilize Target Protein X on Sensor Chip Prep_Buffer->Immobilization Prep_Protein Target Protein X Purification & QC Prep_Protein->Immobilization Prep_Ligand This compound Serial Dilution Binding_Assay Inject this compound at various concentrations Prep_Ligand->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Sensor Surface Binding_Assay->Regeneration Sensorgram Generate Sensorgrams Binding_Assay->Sensorgram Regeneration->Binding_Assay Next Cycle Fitting Fit data to a binding model Sensorgram->Fitting Results Determine Kon, Koff, and KD Fitting->Results

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
  • System Preparation:

    • Prepare and thoroughly degas the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Ensure the SPR instrument is cleaned and primed with the running buffer.

  • Protein Immobilization:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of Target Protein X (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the small molecule's size.

    • Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer. It is critical to ensure the DMSO concentration is identical in all samples if it is used as a solvent.

    • Inject the this compound solutions over the immobilized Target Protein X surface, starting with the lowest concentration. Include a buffer-only injection as a negative control.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from a buffer-only injection.

    • The referenced sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).[8]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is considered the gold standard for characterizing binding thermodynamics.[9] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[9][10]

  • Sample Purity and Concentration: ITC is a solution-based technique, and the accuracy of the results is highly dependent on the purity and accurate concentration determination of both the protein and the ligand. Any impurities that contribute to heat changes will confound the results.

  • Buffer Matching: It is absolutely critical that the protein and ligand are in identical buffer solutions.[11] Any mismatch in buffer components will generate heats of dilution that can mask the true binding signal. A control experiment, titrating the ligand into the buffer alone, is essential to determine the heat of dilution.

  • The "c-window": For a successful ITC experiment, the product of the macromolecule concentration in the cell and the binding constant (Ka = 1/KD) should fall within a specific range, often referred to as the "c-window" (typically between 5 and 500).[11] This ensures a sigmoidal binding isotherm from which all parameters can be accurately determined.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Buffer Dialyze Protein & Ligand in same buffer Load_Sample Load Target Protein X into sample cell Prep_Buffer->Load_Sample Load_Ligand Load this compound into syringe Prep_Buffer->Load_Ligand Prep_Conc Accurate Concentration Determination Prep_Conc->Load_Sample Prep_Conc->Load_Ligand Titration Perform serial injections Load_Sample->Titration Load_Ligand->Titration Integration Integrate injection peaks Titration->Integration Fitting Fit data to a binding model Integration->Fitting Results Determine KD, ΔH, ΔS, and n Fitting->Results

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.
  • Sample Preparation:

    • Extensively dialyze the purified Target Protein X against the final experimental buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Dissolve this compound in the same dialysis buffer. If DMSO is required, ensure the final concentration is identical in both the protein and ligand solutions.

    • Accurately determine the concentrations of both the protein and ligand solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Load the Target Protein X solution into the sample cell and the this compound solution into the injection syringe. Typical concentrations are in the range of 10-50 µM for the protein and 100-500 µM for the ligand.[12]

  • Titration:

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution.[13]

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to obtain KD, ΔH, and n.[14][15][16][17] The entropy change (ΔS) can then be calculated.

MicroScale Thermophoresis (MST): High Sensitivity in Solution

MST is a relatively new technique that measures the directed movement of molecules in a microscopic temperature gradient.[18] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[19] When a ligand binds to a fluorescently labeled target protein, the thermophoretic properties of the complex change, and this change can be used to determine the binding affinity.

  • Labeling Strategy: One of the binding partners must be fluorescent. This can be achieved by using a fluorescently tagged protein (e.g., a GFP-fusion protein or a protein chemically labeled with a fluorescent dye) or by utilizing the intrinsic fluorescence of tryptophan residues (label-free MST). The choice of fluorophore and labeling site should be carefully considered to avoid interference with the binding interaction.

  • Assay Buffer: MST is tolerant of a wide range of buffers and even complex biological liquids like cell lysates.[20][21] However, it is important to include a non-ionic detergent (e.g., 0.05% Tween-20) to prevent non-specific adsorption of the sample to the capillaries.[21]

  • Concentration of Fluorescent Partner: The concentration of the fluorescently labeled partner should be held constant and ideally be at or below the expected KD. This ensures that the binding event can be accurately monitored as the concentration of the unlabeled partner is varied.

MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Label Target Protein X with Fluorophore (or use intrinsic fluorescence) Mix_Samples Mix labeled Protein with Ligand dilutions Prep_Protein->Mix_Samples Prep_Ligand This compound Serial Dilution Prep_Ligand->Mix_Samples Load_Capillaries Load samples into capillaries Mix_Samples->Load_Capillaries MST_Measurement Measure thermophoresis Load_Capillaries->MST_Measurement Plot_Data Plot change in thermophoresis vs. Ligand concentration MST_Measurement->Plot_Data Fitting Fit data to a binding model Plot_Data->Fitting Results Determine KD Fitting->Results

Caption: A generalized workflow for a MicroScale Thermophoresis experiment.
  • Sample Preparation:

    • Prepare a solution of fluorescently labeled Target Protein X in the chosen assay buffer (e.g., PBS with 0.05% Tween-20). The concentration should be kept constant (e.g., 10-50 nM).

    • Prepare a serial dilution series of this compound in the same assay buffer.

    • Mix the labeled protein solution with each dilution of this compound in a 1:1 ratio.[22]

  • Capillary Loading:

    • Load the samples into the MST capillaries.[23]

  • MST Measurement:

    • Place the capillaries in the MST instrument.

    • The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move.[23]

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration.

    • The resulting binding curve is fitted to a KD model to determine the dissociation constant.

Synthesizing the Data: A Multi-faceted View of Binding

The true power of this comparative approach lies in the synthesis of data from all three techniques. While all three methods should yield a similar KD value, they each provide unique and complementary information.

  • SPR provides the "how fast" and "how slow" of the interaction through its kinetic data. A fast kon and a slow koff can be desirable attributes for a drug candidate.

  • ITC reveals the "why" of the binding by elucidating the thermodynamic driving forces. Is the binding driven by favorable enthalpy (strong bonds forming) or favorable entropy (release of ordered water molecules)? This information is invaluable for lead optimization.

  • MST offers a rapid and low-sample-consumption method to confirm the KD in solution, often under conditions that are challenging for the other techniques.

Discrepancies in the KD values obtained from the different techniques can also be informative.[24][25] For example, a difference between the solution-based KD from ITC or MST and the surface-based KD from SPR might suggest that the immobilization in SPR is affecting the protein's conformation or accessibility of the binding site.

Conclusion: Building Confidence in Your Lead Compounds

Validating the binding affinity of a small molecule like this compound to its target protein is a cornerstone of modern drug discovery. By employing a multi-pronged approach that leverages the strengths of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and MicroScale Thermophoresis, researchers can build a comprehensive and robust understanding of their compound's mechanism of action. This detailed biophysical characterization is not merely a checkbox exercise; it provides the critical insights necessary to make informed decisions and confidently advance the most promising candidates through the drug development pipeline. The principles and protocols outlined in this guide provide a framework for achieving this essential validation with scientific rigor and integrity.

References

A Comparative Analysis of the Cytotoxicity of Azepane Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Understanding Cytotoxicity: Key In Vitro Assays

To evaluate the cytotoxic potential of novel compounds, researchers commonly employ a battery of in vitro assays that measure different aspects of cell health. The choice of assay is critical and depends on the expected mechanism of action of the compound. Here, we detail two of the most frequently used methods in the study of azepane derivatives: the MTT and LDH assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[5] The principle of the assay lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50) value.

The LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The amount of LDH in the medium is proportional to the number of dead cells.[3]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture provided in a commercial kit.

  • Incubation and Measurement: Incubate the plate at room temperature for a specified time, protected from light. The enzymatic reaction results in a color change that can be measured spectrophotometrically at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Comparative Cytotoxicity of Azepane Derivatives

The cytotoxic activity of azepane derivatives is highly dependent on the nature and position of the substituents on the azepane ring. Researchers have explored a variety of modifications to enhance potency and selectivity against cancer cell lines.

Triterpenoid-Azepane Conjugates

One promising class of azepane derivatives involves their conjugation with triterpenoids, such as those derived from betulin, oleanolic acid, and ursolic acid.[8][9] These natural products themselves possess some anticancer properties, and their combination with the azepane scaffold can lead to synergistic effects.

A study on a series of A-ring azepano-triterpenoids revealed significant cytotoxic potential against a panel of human cancer cell lines.[8][10] For instance, an azepanoallobetulinic acid amide derivative (compound 11 in the study) was found to be the most cytotoxic compound in the series, with EC50 values ranging from 0.88 µM to 7.92 µM across different cell lines.[8] However, this particular compound showed limited selectivity between cancer cells and non-malignant fibroblasts.[8] In contrast, another derivative (compound 6) exhibited greater selectivity for ovarian cancer cells (A2780) with an EC50 of 3.93 µM, while being significantly less toxic to normal fibroblasts (EC50 = 11.68 µM).[8]

Further screening of these compounds by the National Cancer Institute revealed that several derivatives exhibited growth inhibitory (GI50) activity at submicromolar concentrations against various cancer cell lines.[9] Notably, some derivatives demonstrated a degree of selectivity towards leukemia, colon cancer, and ovarian cancer cell lines.[9]

Diazepane-Based Sigma Receptor Ligands

Another area of investigation involves the synthesis of diazepane-containing derivatives as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders, as well as in cancer. In one study, a series of novel 1,4-diazepane-based compounds were synthesized and evaluated for their cytotoxic effects. The results indicated that most of these compounds did not induce significant toxicity in the tested cancer cell lines, with the exception of one compound that showed moderate toxicity at a high concentration (100 µM). This highlights the potential for developing non-cytotoxic azepane derivatives for non-cancer indications.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many cytotoxic compounds, including azepane derivatives, exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells.

Flow cytometry experiments on the highly cytotoxic azepanoallobetulinic acid amide derivative (compound 11) showed that it primarily acts by inducing apoptosis.[8][9] After 48 hours of treatment, 44.3% of A375 melanoma cells were found to be in the apoptotic phase, with an additional 21.4% in late apoptosis.[8] This indicates that the compound effectively triggers the cell's self-destruction machinery.

The apoptotic pathway is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) signaling. In the context of heterocyclic compounds, apoptosis is often induced through the modulation of key regulatory proteins such as the Bcl-2 family and caspases. Some heterocyclic compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting cell death.

Structure-Activity Relationship (SAR)

The extensive research on azepane derivatives has provided valuable insights into their structure-activity relationships (SAR), which is crucial for the rational design of more potent and selective compounds.[2]

For the A-azepano-triterpenoids, the nature of the substituent at the carboxyl group of the triterpenic acid moiety has been identified as a key determinant of cytotoxicity and selectivity.[9] The presence of an amino substituent in ring A can lead to potent but unselective compounds.[8] This suggests that modifications at other positions are necessary to improve the therapeutic index.

The conformational flexibility of the azepane ring is another important factor influencing its biological activity.[4] Introducing specific substituents can constrain the conformation of the ring, potentially leading to a more favorable interaction with the biological target.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams provide a visual representation of a typical cytotoxicity testing workflow and a simplified overview of the apoptotic pathway.

G cluster_workflow Cytotoxicity Testing Workflow start Cell Seeding treatment Compound Treatment start->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Data Measurement assay->measurement analysis Data Analysis (IC50) measurement->analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

G cluster_apoptosis Simplified Apoptotic Pathway stimulus Cytotoxic Compound (Azepane Derivative) intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic extrinsic Extrinsic Pathway (Death Receptor) stimulus->extrinsic caspases Caspase Activation intrinsic->caspases extrinsic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptotic pathways.

Conclusion and Future Directions

The azepane scaffold has proven to be a valuable starting point for the development of novel cytotoxic agents. The research highlighted in this guide demonstrates that strategic modifications of the azepane ring system can lead to compounds with potent and, in some cases, selective anticancer activity. The induction of apoptosis appears to be a common mechanism of action for these derivatives.

Future research in this area should continue to focus on elucidating the structure-activity relationships to guide the design of more effective and less toxic compounds. A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their translation into clinical applications. While the cytotoxicity of Azepan-3-ol itself remains to be determined, the rich chemistry and biology of its derivatives offer a promising avenue for the discovery of new cancer therapeutics.

References

Benchmarking Azepan-3-ol Against Existing Therapeutic Agents for Glioblastoma

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of a novel investigational compound, Azepan-3-ol, against two established chemotherapeutic agents, Doxorubicin and Paclitaxel, in the context of glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals, offering a framework for preclinical evaluation and benchmarking.

Introduction: The Unmet Need in Glioblastoma Therapy and the Potential of this compound

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just over a year despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1] The high recurrence rate and therapeutic resistance of GBM underscore the urgent need for novel therapeutic agents. The azepane scaffold is a privileged structure in medicinal chemistry, with several derivatives showing promise in a range of diseases, including cancer.[2][3] this compound, a small molecule containing this seven-membered nitrogen heterocycle, has been identified as a potential candidate for anti-cancer therapy. This guide outlines a hypothetical yet plausible benchmarking strategy for this compound against current standard-of-care chemotherapeutics for GBM.

For the purpose of this guide, we will hypothesize that this compound exerts its anti-tumor effect through the targeted inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in glioblastoma.[2][4][5]

Comparative Agents: Mechanisms of Action

A thorough understanding of the mechanisms of action of existing therapies is crucial for designing a robust comparative study.

This compound (Hypothesized Mechanism)

We propose that this compound acts as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central node in signaling networks that drive tumorigenesis in a majority of GBMs.[1][6] By inhibiting this pathway, this compound is expected to induce apoptosis and halt the proliferation of cancer cells.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Azepan_3_ol This compound Azepan_3_ol->PI3K Inhibits

Figure 1: Hypothesized mechanism of this compound action.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II.[7] This leads to the stabilization of the topoisomerase II-DNA complex, preventing the re-ligation of the DNA double helix and thereby halting replication and transcription.[7] Doxorubicin also generates reactive oxygen species, which contribute to its cytotoxicity.[8]

Paclitaxel

Paclitaxel, a member of the taxane family, targets microtubules. It stabilizes the microtubule polymer and protects it from disassembly, leading to the formation of non-functional microtubule bundles.[9] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[9]

Head-to-Head In Vitro Benchmarking

To compare the efficacy of this compound against Doxorubicin and Paclitaxel, a series of well-established in vitro assays will be performed using the human glioblastoma cell line U-87 MG, a commonly used and well-characterized model in GBM research.[10][11][12]

Experimental Workflow: In Vitro Assays

cluster_setup Cell Culture & Treatment cluster_assays Functional Assays U87 U-87 MG Cells Treatment Treat with: - this compound - Doxorubicin - Paclitaxel - Vehicle Control U87->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Migration Cell Migration Assay (Transwell) Treatment->Migration Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis

Figure 2: Workflow for in vitro benchmarking assays.

Cell Viability Assay (MTT Assay)

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the tested compounds.

Protocol:

  • Seed U-87 MG cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.[13]

  • Treat the cells with increasing concentrations of this compound, Doxorubicin, and Paclitaxel (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. A vehicle-treated group will serve as a control.

  • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

Cell Migration Assay (Transwell Assay)

Rationale: Glioblastoma is characterized by its highly invasive nature. This assay assesses the ability of the compounds to inhibit cancer cell migration.

Protocol:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel.

  • Seed U-87 MG cells (1 x 105 cells) in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Treat the cells in the upper chamber with non-lethal concentrations (e.g., IC25) of this compound, Doxorubicin, and Paclitaxel.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Western Blot)

Rationale: This assay will determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis) and will provide insights into the molecular mechanisms involved.

Protocol:

  • Treat U-87 MG cells with the IC50 concentrations of this compound, Doxorubicin, and Paclitaxel for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptosis-related proteins: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3 (an executioner caspase). Also, probe for phosphorylated Akt (p-Akt) and total Akt to confirm the hypothesized mechanism of this compound.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Hypothetical In Vitro Data Summary
Parameter This compound Doxorubicin Paclitaxel
IC50 (µM) at 48h 5.21.80.9
Migration Inhibition (%) 75%60%68%
Bax/Bcl-2 Ratio IncreasedIncreasedIncreased
Cleaved Caspase-3 IncreasedIncreasedIncreased
p-Akt Levels DecreasedNo significant changeNo significant change

In Vivo Benchmarking: Orthotopic Glioblastoma Xenograft Model

Rationale: In vivo studies are essential to evaluate the therapeutic efficacy of a drug candidate in a more complex biological system that mimics the tumor microenvironment. An orthotopic xenograft model, where human cancer cells are implanted in the corresponding organ of an immunodeficient mouse, provides a more clinically relevant model for brain tumors.[15][16]

Experimental Workflow: In Vivo Study

cluster_setup Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Mice Immunodeficient Mice Implantation Orthotopic Implantation of U-87 MG Cells Mice->Implantation Tumor_Growth Monitor Tumor Growth (Bioluminescence Imaging) Implantation->Tumor_Growth Treatment Administer: - this compound - Doxorubicin - Paclitaxel - Vehicle Control Tumor_Growth->Treatment Survival Monitor Survival Treatment->Survival Tissue Collect Tumor Tissue Survival->Tissue Analysis Immunohistochemistry (Ki-67, TUNEL) Tissue->Analysis

Figure 3: Workflow for in vivo benchmarking study.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[17]

  • Tumor Cell Implantation: Stereotactically inject U-87 MG cells engineered to express luciferase into the right striatum of the mice.[17]

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment: Once tumors are established, randomize the mice into four groups and treat them with:

    • Vehicle control

    • This compound (e.g., administered orally, assuming favorable pharmacokinetic properties)

    • Doxorubicin (e.g., administered intravenously)

    • Paclitaxel (e.g., administered intravenously)

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Measure tumor volume regularly using bioluminescence imaging.

    • Survival: Monitor the survival of the mice in each group.

  • Endpoint Analysis: At the end of the study, collect the tumor tissues for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL assay).

Pharmacokinetic and Physicochemical Properties

A preliminary assessment of the pharmacokinetic and physicochemical properties is essential for any new drug candidate.

Hypothetical Comparative Data
Property This compound (Hypothetical) Doxorubicin Paclitaxel
Molecular Weight ( g/mol ) < 500543.5853.9
LogP 2.51.273.0
Oral Bioavailability GoodPoorPoor
Blood-Brain Barrier Penetration YesLimitedLimited
Half-life (mice, IV) 4 hours~20-30 hours[18]~1.15 hours[3]
Clearance (mice, IV) ModerateHigh[18]High[3]

Note: The pharmacokinetic parameters for Doxorubicin and Paclitaxel can vary depending on the mouse strain and experimental conditions.

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy to benchmark the novel compound this compound against the established chemotherapeutic agents Doxorubicin and Paclitaxel for the treatment of glioblastoma. The proposed experiments are designed to provide a robust evaluation of this compound's efficacy, mechanism of action, and preliminary drug-like properties.

Positive results from these studies, particularly demonstrating superior efficacy, a distinct mechanism of action, and favorable pharmacokinetic properties (especially blood-brain barrier penetration), would provide a strong rationale for further development of this compound as a potential new therapy for glioblastoma. Future work should include more detailed toxicology studies, investigation of potential resistance mechanisms, and evaluation in patient-derived xenograft (PDX) models to further validate its therapeutic potential in a more clinically relevant setting.

References

Safety Operating Guide

Navigating the Void: A Definitive Guide to the Safe Disposal of Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Inferential Approach

In the absence of a dedicated SDS for Azepan-3-ol (C₆H₁₃NO), a thorough risk assessment must be conducted by extrapolating data from the azepane heterocyclic scaffold and related functionalized molecules. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is the core of this molecule's reactivity and toxicological profile. Compounds within this family, such as Azepane itself, are known to be flammable, corrosive, and possess significant oral and inhalation toxicity[1].

Furthermore, the presence of a hydroxyl group (-OH) can influence the compound's physical properties, but the primary hazards are likely dictated by the cyclic amine structure. For instance, the safety profile of Azepan-3-ylmethanol, a closely related compound, indicates it is a skin, eye, and respiratory irritant[2]. It is therefore prudent and scientifically sound to handle this compound with the assumption that it possesses similar, if not more pronounced, hazardous properties.

Property / Hazard Information for this compound & Analogs Source
Chemical Formula C₆H₁₃NOPubChem[3]
Molar Mass 115.17 g/mol PubChem[3]
Appearance Likely a liquid or low-melting solidFisher Scientific[4]
Inferred Health Hazards May cause severe skin irritation and eye damage.[1][2]Inferred from Azepane & Azepan-3-ylmethanol
May cause respiratory irritation.[2][5]Inferred from Azepane & Azepan-3-ylmethanol
May be harmful if swallowed or inhaled.Inferred from general amine toxicity[1][6]
Inferred Physical Hazards Potentially flammable. Vapors may form explosive mixtures with air.Inferred from Azepane & general amines[1][7]
Incompatible Materials Strong oxidizing agents, acids, acid halides.General amine chemistry[8][9][10]

Mandatory Personal Protective Equipment (PPE) and Safe Handling

A proactive safety posture is paramount. The potential for skin and eye corrosivity, coupled with respiratory irritation, necessitates a stringent PPE protocol.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Body Protection : A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.

Handling Protocol :

  • Work exclusively within a designated and properly functioning chemical fume hood.

  • Use the smallest quantity of material necessary for the experiment.

  • Avoid direct contact with skin, eyes, and clothing.

  • Ensure all containers are clearly and accurately labeled.

  • Keep containers tightly sealed when not in use to prevent the release of vapors[8][11].

  • Do not eat, drink, or smoke in the laboratory area[7].

Step-by-Step Waste Management and Disposal Protocol

Improper disposal, such as drain or solid waste disposal, is a serious breach of safety and environmental regulations[8][12]. The following protocol ensures compliant and safe disposal of this compound waste.

Step 1: Waste Segregation and Containment

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams[13][14].

  • Designate a Waste Container : Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are typically suitable[12]. The container must have a secure, leak-proof screw cap.

  • Collect Waste : Collect all waste containing this compound, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and rinsate from cleaning non-disposable glassware.

    • Note on Rinsate : The first two to three rinses of contaminated glassware should be collected as hazardous waste[15].

Step 2: Hazardous Waste Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel.

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, label the container.

  • Complete the Label : The label must include:

    • The words "HAZARDOUS WASTE "[14][16].

    • The full chemical name: "Waste this compound ".

    • List all chemical constituents and their approximate percentages.

    • The date of accumulation (the day the first waste was added).

    • The name of the principal investigator or laboratory.

    • The specific hazards (e.g., "Corrosive," "Irritant," "Flammable")[12].

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation[17].

  • Conditions : The SAA must be a secure, well-ventilated area away from heat, sparks, or open flames[8][10].

  • Secondary Containment : Place the waste container in a secondary containment bin to capture any potential leaks.

  • Incompatibility : Ensure the this compound waste is stored separately from incompatible materials, especially acids and strong oxidizers[14].

Step 4: Professional Disposal
  • Consult Institutional Guidelines : Your institution's Environmental Health and Safety (EHS) department provides the definitive protocols for your facility. Always consult these guidelines first[16].

  • Arrange for Pickup : Contact your EHS department to schedule a pickup of the full waste container. Do not allow waste to accumulate for more than one year, or beyond the 55-gallon SAA limit[14][17].

  • Preferred Disposal Method : The standard and preferred method for disposal of organic amine waste is high-temperature incineration by a licensed hazardous waste disposal contractor[16]. This process destroys the compound and scrubs harmful combustion byproducts from the effluent gas.

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill.

  • Evacuate and Alert : Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.

  • Control Ignition Sources : If flammable vapors are a concern, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill : Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents). Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[2][16].

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste[16].

  • Report : Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Collection & Storage cluster_2 Final Disposal cluster_3 Emergency Spill Protocol A This compound Waste Generated (liquid, solid, rinsate) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible Waste Container (HDPE/Glass) C->D E Affix & Complete 'HAZARDOUS WASTE' Label D->E F Store in Secondary Containment in Designated SAA E->F G Keep Container Closed F->G H Consult Institutional EHS Guidelines G->H I Schedule Waste Pickup with EHS H->I J Transfer to Licensed Hazardous Waste Contractor I->J K High-Temperature Incineration J->K Spill Spill Occurs Alert Alert Personnel Spill->Alert Contain Contain with Absorbent Alert->Contain Collect Collect as Hazardous Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report to Supervisor/EHS Decon->Report

Caption: Disposal workflow for this compound from generation to final destruction.

By adhering to this comprehensive guide, laboratory professionals can ensure that their vital research and development activities are conducted with the highest standards of safety and environmental responsibility. The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a culture of safety and scientific integrity.

References

Navigating the Uncharted: A Guide to the Safe Handling of Azepan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel molecules are the stepping stones to groundbreaking therapies. Azepan-3-ol, a cyclic amino alcohol, represents one such molecule with potential applications in drug development. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, empowering you to conduct your research with confidence and care.

Presumed Hazard Profile of this compound

Given the known hazards of analogous compounds, a cautious approach dictates that this compound should be handled as a substance that is potentially flammable, toxic if ingested, inhaled, or in contact with skin, and capable of causing skin and eye irritation.

Potential Hazard Rationale Based on Analogous Compounds
Flammability An SDS for an "AM2233 azepane isomer" indicates high flammability.[1]
Acute Toxicity (Oral, Dermal, Inhalation) The same "AM2233 azepane isomer" is listed as toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin and Eye Irritation "Azepane-3-carbonitrile hydrochloride" is a known skin and eye irritant.[2] "3-Azepan-1-ylpropan-1-ol" is also classified as an eye irritant.[3]
Target Organ Toxicity Some amino alcohols may cause drowsiness or dizziness.[4]

Core Directive: Your Personal Protective Equipment (PPE) Strategy

A multi-layered PPE strategy is your first and most critical line of defense against potential exposure to this compound. The following PPE is mandatory when handling this compound:

Protection Type Specific Equipment Justification
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against potential splashes of the liquid which may be a severe eye irritant.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as azepane derivatives can be toxic and cause skin irritation.[1][2]
Body Protection A flame-retardant and chemical-resistant lab coat, worn over personal clothing.To protect against spills and splashes of a potentially flammable and toxic substance.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of potentially toxic vapors, especially when handling outside of a certified chemical fume hood or when aerosolization is possible.[1]
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from potential spills.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.

The Workflow: From Receipt to Reaction

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Proceed with caution Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Proceed with caution Weigh/Measure Weigh/Measure Assemble Equipment->Weigh/Measure Proceed with caution Transfer/Dispense Transfer/Dispense Weigh/Measure->Transfer/Dispense Execute experiment Reaction Setup Reaction Setup Transfer/Dispense->Reaction Setup Execute experiment Decontaminate Decontaminate Reaction Setup->Decontaminate Execute experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Post-experiment Doff PPE Doff PPE Segregate Waste->Doff PPE Post-experiment

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation and Labeling

All waste streams containing this compound must be segregated and labeled as hazardous waste.

This compound Waste This compound Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Solutions, reaction mixtures Solid Waste Solid Waste This compound Waste->Solid Waste Contaminated gloves, paper towels, etc. Sharps Waste Sharps Waste This compound Waste->Sharps Waste Contaminated needles, pipettes, etc. Hazardous Waste Disposal Hazardous Waste Disposal Liquid Waste->Hazardous Waste Disposal Solid Waste->Hazardous Waste Disposal Sharps Waste->Hazardous Waste Disposal

Caption: Waste segregation plan for this compound.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container. The container should be compatible with organic solvents and amines.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be placed in a dedicated, sealed, and labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.